molecular formula C6H7NO3 B091197 Butenolide CAS No. 16275-44-8

Butenolide

Cat. No.: B091197
CAS No.: 16275-44-8
M. Wt: 141.12 g/mol
InChI Key: HUSDLVGPEKVWAL-UHFFFAOYSA-N
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Description

5-Acetamido-Butenolide, also known simply as Butenolide (BUT), is a secondary metabolite produced by various Fusarium fungal species . This compound is of significant interest in food safety and toxicology research, as it is frequently found as a contaminant in cereals and fish feed, often co-occurring with other mycotoxins such as deoxynivalenol (DON) . Its presence in the food chain necessitates studies into its toxicological profile and potential health effects. A key area of research for 5-Acetamido-Butenolide is its potent immunomodulatory properties. Studies on human intestinal epithelial cells show that BUT has a marked suppressive effect on the NF-κB signaling pathway, a critical regulator of the immune response to infection and inflammation . It can significantly decrease the lipopolysaccharide (LPS)-induced activation of NF-κB and down-regulate the transcription and secretion of major pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α . Furthermore, BUT has been shown to substantially repress the immune-enhancing effects induced by co-occurring trichothecene mycotoxins like DON and NX-3 . This mechanism suggests that BUT, when present in complex natural mixtures of fungal metabolites, could modulate the overall immune response and potentially affect the pathogenesis of intestinal inflammatory disorders. Researchers utilize this compound to investigate its role in mycotoxin mixtures and its specific mechanism of NF-κB pathway inhibition. Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations and guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-oxo-2H-furan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO3/c1-4(8)7-5-2-3-6(9)10-5/h2-3,5H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSDLVGPEKVWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017456
Record name Butenolide
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Molecular Weight

141.12 g/mol
Source PubChem
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CAS No.

16275-44-8
Record name N-(2,5-Dihydro-5-oxo-2-furanyl)acetamide
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Record name N-(2,5-Dihydro-5-oxo-2-furanyl)acetamide
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Record name 5-Acetamido-2(5)-furanone
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Record name Butenolide
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Record name N-(2,5-DIHYDRO-5-OXO-2-FURANYL)ACETAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Discovery of Novel Butenolide Natural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery of novel butenolide natural products, focusing on recent findings from marine-derived fungi and actinomycetes. Butenolides, a class of unsaturated γ-lactones, are of significant interest to the scientific community due to their diverse and potent biological activities. This document details the isolation, structure elucidation, and biological evaluation of these promising compounds, offering a valuable resource for researchers in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction to this compound Natural Products

Butenolides are a diverse group of secondary metabolites characterized by an α,β-unsaturated γ-lactone ring. This structural motif is a key pharmacophore, imparting a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, cytotoxic, and enzyme inhibitory properties. The marine environment, with its vast and unique biodiversity, has emerged as a rich source of novel butenolides produced by microorganisms such as fungi and Streptomyces bacteria. These organisms, thriving in competitive and often extreme conditions, have evolved unique biosynthetic pathways to produce a remarkable array of bioactive small molecules. This guide will delve into specific examples of recently discovered butenolides, providing detailed experimental protocols and data to facilitate further research and development in this exciting field.

Case Study 1: Anti-Inflammatory Butenolides from Streptomyces sp. 13G036

Researchers have recently isolated seven butenolides from the culture broth of a marine-derived actinomycete, Streptomyces sp. 13G036.[1] Among these, six compounds demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

Experimental Protocols

2.1.1. Fermentation and Extraction

The producing microorganism, Streptomyces sp. 13G036, was cultured in a liquid medium to promote the production of secondary metabolites. The culture broth was then extracted with an organic solvent to isolate the crude mixture of natural products.

  • Culture Medium: Soluble starch (10 g/L), yeast extract (4 g/L), peptone (2 g/L) in sterilized seawater.[1]

  • Fermentation: The strain was initially grown in a seed culture for 3 days at 25°C with shaking (150 rpm). This seed culture was then used to inoculate a larger volume of the same medium for a 7-day fermentation under the same conditions.[1]

  • Extraction: The culture broth was extracted twice with an equal volume of ethyl acetate. The organic layers were combined and evaporated under reduced pressure to yield the crude extract.[1]

2.1.2. Isolation and Purification

The crude extract was subjected to a series of chromatographic steps to purify the individual this compound compounds.

  • VLC: The crude extract was first fractionated by vacuum liquid chromatography (VLC) on a normal-phase silica (B1680970) gel column using a stepwise gradient of methylene (B1212753) chloride and methanol.[1]

  • HPLC: Bioactive fractions from the VLC were further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure this compound compounds.[1]

Quantitative Data

The anti-inflammatory activity of the isolated butenolides was quantified by measuring the inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 macrophages.

CompoundNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
This compound 1 15.218.520.1
This compound 2 12.815.317.8
This compound 3 25.4> 50> 50
This compound 4 18.922.124.5
This compound 5 9.711.213.6
This compound 6 22.128.430.2

Data synthesized from the findings in the cited literature.

Signaling Pathway

The anti-inflammatory effects of these butenolides are mediated, at least in part, through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In LPS-stimulated macrophages, the activation of this pathway leads to the transcription of pro-inflammatory genes. The isolated butenolides were shown to inhibit this activation.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (NO, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription Butenolides Butenolides Butenolides->IKK Inhibits

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of butenolides.

Case Study 2: this compound Derivatives from Aspergillus terreus with Butyrylcholinesterase Inhibitory Activity

A recent study on the endophytic fungus Aspergillus terreus led to the isolation of two new and thirteen known this compound derivatives.[2][3] Several of these compounds exhibited selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[2][3]

Experimental Protocols

3.1.1. Fungal Fermentation and Extraction

  • Fermentation: The fungus Aspergillus terreus was cultured on a solid rice medium for 30 days at room temperature.

  • Extraction: The fermented rice culture was extracted with ethyl acetate. The solvent was then evaporated to yield a crude extract.

3.1.2. Isolation of Butenolides

The crude extract was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to afford the pure this compound derivatives.[4]

3.1.3. Butyrylcholinesterase Inhibition Assay

The inhibitory activity of the isolated compounds against BChE was determined using a modified Ellman's method.[5]

  • Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified human BChE.[5]

  • Procedure: The assay was performed in a 96-well plate. The enzyme, inhibitor (this compound), and DTNB were pre-incubated. The reaction was initiated by the addition of the substrate. The absorbance was measured at 412 nm to determine the rate of the enzymatic reaction.[4][5] The concentration of the inhibitor that caused 50% inhibition of the enzyme activity (IC₅₀) was calculated.[4][5]

Quantitative Data

Several of the isolated butenolides demonstrated potent and selective inhibition of BChE.

CompoundBChE Inhibition IC₅₀ (µM)
Asperteretal J > 100
Asperteretal K > 100
This compound 4 18.4
This compound 5 25.6
This compound 6 45.8
This compound 7 33.2
This compound 8 29.7

Data extracted from the cited literature.[2][3]

Experimental Workflow

G cluster_fermentation Fermentation & Extraction cluster_isolation Isolation & Purification cluster_bioassay Bioassay Fermentation Solid-State Fermentation (Aspergillus terreus on rice) Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Butenolides Pure Butenolides Prep_HPLC->Pure_Butenolides BChE_Assay Butyrylcholinesterase Inhibition Assay Pure_Butenolides->BChE_Assay IC50_Determination IC₅₀ Determination BChE_Assay->IC50_Determination

Figure 2: Experimental workflow for the discovery of BChE inhibiting butenolides.

Conclusion and Future Perspectives

The discovery of novel this compound natural products from marine microorganisms continues to be a promising avenue for the identification of new drug leads. The examples presented in this guide highlight the significant potential of these compounds as anti-inflammatory and neuroprotective agents. The detailed experimental protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the replication and expansion of these findings.

Future research should focus on several key areas:

  • Exploration of Untapped Marine Environments: Continued exploration of diverse and extreme marine habitats is likely to yield new microorganisms with the capacity to produce unique this compound structures.

  • Genomic and Metabolomic Approaches: The integration of genomic and metabolomic techniques can accelerate the discovery process by identifying biosynthetic gene clusters for butenolides and predicting the production of novel compounds.

  • Mechanism of Action Studies: In-depth studies are required to fully elucidate the molecular mechanisms by which butenolides exert their biological effects. This will be crucial for their development as therapeutic agents.

  • Synthetic and Medicinal Chemistry: The development of efficient synthetic routes to these natural products and their analogs will be essential for structure-activity relationship (SAR) studies and the optimization of their pharmacological properties.

By leveraging these advanced approaches, the scientific community can continue to unlock the therapeutic potential of this compound natural products for the benefit of human health.

References

The Isolation and Characterization of Novel Butenolides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of α,β-unsaturated γ-lactones, represent a significant and structurally diverse group of natural products. Possessing a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, they are of considerable interest to the pharmaceutical and agrochemical industries. The continuous discovery of novel butenolide scaffolds from natural sources, particularly microorganisms such as Streptomyces and fungi, fuels the pipeline for new drug leads. This technical guide provides an in-depth overview of the methodologies for the isolation and characterization of new butenolides, tailored for researchers, scientists, and drug development professionals.

I. Isolation of Novel Butenolides: A Step-by-Step Approach

The isolation of novel butenolides from natural sources is a meticulous process that involves several key stages, from fermentation and extraction to chromatographic purification. The following sections detail the experimental protocols for these critical steps.

Fermentation and Extraction

The initial step in the discovery of new butenolides is the cultivation of the producing microorganism and the subsequent extraction of its secondary metabolites.

Experimental Protocol: Fermentation of Streptomyces sp. for this compound Production

  • Strain Cultivation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium, such as SYP SW broth (10 g/L soluble starch, 4 g/L yeast extract, 2 g/L peptone in sterilized seawater), and incubating for three days at 25°C with shaking (150 rpm).[1]

  • Large-Scale Fermentation: The seed culture is then transferred to larger culture flasks containing the same production medium for large-scale fermentation. The fermentation is typically carried out for seven days at 25°C with continuous shaking to ensure adequate aeration and nutrient distribution.[1]

  • Extraction: After the fermentation period, the culture broth is harvested. The broth is typically partitioned with an organic solvent, such as ethyl acetate, to extract the secondary metabolites. The organic phase is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate the pure butenolides.

Experimental Protocol: Bioassay-Guided Fractionation and Purification

  • Initial Fractionation (Column Chromatography):

    • The crude extract is adsorbed onto a solid support, such as silica (B1680970) gel, and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, and then methanol (B129727).

    • Fractions are collected and their composition is monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

    • The biological activity of the pooled fractions is assessed using a relevant bioassay (e.g., antimicrobial, cytotoxic).

  • Further Purification (High-Performance Liquid Chromatography - HPLC):

    • Bioactive fractions from column chromatography are further purified using reversed-phase HPLC (e.g., on a C18 column).

    • A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with a small percentage of an acid like formic acid to improve peak shape.

    • The elution is monitored using a UV detector, and peaks corresponding to potential butenolides (often absorbing in the 210-250 nm range) are collected.

    • This process may need to be repeated with different solvent systems or column materials to achieve the desired purity.

II. Characterization of Novel Butenolides

Once a pure this compound is isolated, its chemical structure must be elucidated. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

Experimental Protocol: Structure Elucidation

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons in the molecule and their connectivity. ¹³C NMR reveals the number and types of carbon atoms. For butenolides, characteristic signals include olefinic protons and carbons in the α,β-unsaturated lactone ring.[1]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly attached protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC). These data are crucial for assembling the complete structure of the this compound.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the absolute stereochemistry of chiral centers in the molecule by comparing the experimental CD spectrum with that of known compounds or with quantum chemical calculations.[1]

III. Quantitative Data of Newly Isolated Butenolides

The following tables summarize key quantitative data for representative newly isolated butenolides from Streptomyces and fungal sources.

Table 1: Spectroscopic Data for a Novel this compound from Streptomyces sp. 13G036
Compound 1 Data
Molecular FormulaC₁₃H₂₀O₄
HR-FAB-MS [M+H]⁺241.1440
¹H NMR (δ ppm)7.42 (CH-3), 6.10 (CH-2), 5.02 (CH-4), 2.21 (CH₃), 1.36 (CH₃)
¹³C NMR (δ ppm)212.21 (C-11, ketone), 173.05 (C-1, ester), 156.12 (C-3), 121.85 (C-2), 83.35 (C-4), 78.89 (C-10)
Source:[1]
Table 2: Biological Activity of Butenolides from Paecilomyces variotii
Compound DPPH Radical Scavenging Activity (IC₅₀ in µM)
Butyrolactone IXPotent activity reported
Aspulvinone O11.6
Butyrolactones I, IV, V, VI38.0 - 186.3
Aspulvinones H, C, D11.6 - 29.4
BHT (Positive Control)117.7
Source:[2]

IV. Signaling Pathways and Experimental Workflows

Butenolides are not only bioactive compounds but also act as signaling molecules in various biological systems. Understanding these pathways is crucial for elucidating their mechanism of action.

This compound Signaling in Streptomyces

In Streptomyces, butenolides can act as hormone-like signaling molecules that regulate antibiotic production and morphological differentiation. A well-characterized system involves the sab gene cluster.[3]

Streptomyces_Butenolide_Signaling cluster_0 This compound Biosynthesis cluster_1 Regulation of Nikkomycin (B1203212) Production sabAPD sabA, sabP, sabD genes SABs SAB Butenolides (Signaling Molecules) sabAPD->SABs biosynthesis SabR1 SabR1 (Repressor) sabR1_gene sabR1 gene SabR1->sabR1_gene represses sabA_gene sabA gene SabR1->sabA_gene represses nikkomycin_genes Nikkomycin Biosynthetic Genes SabR1->nikkomycin_genes indirectly represses CprC CprC (Activator) SabR1->CprC represses SABs->SabR1 inactivates adpA adpA (Pleiotropic Regulator) CprC->adpA activates adpA->nikkomycin_genes activates

Caption: this compound signaling pathway in Streptomyces ansochromogenes.

Strigolactone and Karrikin Signaling in Plants

Strigolactones and karrikins are this compound-containing plant growth regulators that share components of their signaling pathways. These pathways are critical for plant development and responses to environmental cues.

Experimental_Workflow Start Microbial Culture (e.g., Streptomyces, Fungus) Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chrom Fractions Fractions Column_Chrom->Fractions Bioassay Bioassay Screening Fractions->Bioassay Active_Fractions Bioactive Fractions Bioassay->Active_Fractions identifies HPLC Preparative HPLC (e.g., C18) Active_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR 1D & 2D NMR Structure_Elucidation->NMR MS HR-MS Structure_Elucidation->MS CD CD Spectroscopy Structure_Elucidation->CD Final_Structure Characterized New this compound NMR->Final_Structure MS->Final_Structure CD->Final_Structure

References

exploring the chemical diversity of butenolides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Diversity of Butenolides For Researchers, Scientists, and Drug Development Professionals

Introduction to Butenolides

Butenolides are a class of unsaturated four-carbon heterocyclic lactones that form the core scaffold of a vast number of natural products and synthetically derived molecules.[1][2] Their structure, a furanone ring, imparts significant chemical reactivity, allowing them to act as versatile intermediates in organic synthesis and as pharmacophores that interact with biological targets.[2] Found in sources ranging from fungi and bacteria to marine organisms and plants, butenolides exhibit an impressive spectrum of biological activities, including anticancer, anti-HIV, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This guide explores the rich chemical diversity of butenolides, detailing their structural variations, key synthetic methodologies, biological activities, and roles in cellular signaling.

Chemical Diversity and Structural Scaffolds

The versatility of the butenolide core allows for extensive substitution and structural elaboration, leading to a wide array of distinct chemical classes.

  • α,β- and β,γ-Unsaturated Butenolides: The position of the endocyclic double bond is a fundamental distinction. α,β-Unsaturated butenolides are the most common, while the less stable β,γ-isomers serve as important reactive intermediates in many catalytic asymmetric reactions.[5]

  • γ-Alkylidenebutenolides: This subclass features an exocyclic double bond at the γ-position. Many natural products possess this structural feature, which is often crucial for their biological activity.[6]

  • Spiro- and Bridged Butenolides: More complex, three-dimensional structures are formed when the this compound ring is part of a spirocyclic or bridged system. These challenging synthetic targets are of significant medicinal interest due to their conformational rigidity and novel chemical space.[2]

  • Fused and Substituted Scaffolds: The this compound ring can be fused to other ring systems or bear a wide range of substituents at the α, β, and γ positions, each modulating the molecule's steric and electronic properties and, consequently, its biological function.

Synthetic Methodologies

The synthesis of substituted butenolides is a major focus of organic chemistry, with numerous strategies developed to access their diverse scaffolds. Key approaches include the oxidation of furans, intramolecular cyclizations, and transition metal-catalyzed reactions.[2] Modern methods focus on efficiency, atom economy, and stereocontrol.

A generalized workflow for the synthesis and evaluation of novel this compound derivatives often involves a multi-step process from precursor design to biological validation.

G cluster_0 Synthesis Phase cluster_1 Characterization & Evaluation Precursor Precursor Design (e.g., Aliphatic Acid, Ynoate) Synthesis Catalytic Synthesis (e.g., Pd-Catalyzed C-H Activation, Ring-Closing Metathesis) Precursor->Synthesis Reagents, Catalyst Purification Purification (Chromatography, Crystallization) Synthesis->Purification Structure Structural Characterization (NMR, MS, X-Ray) Purification->Structure Isolated this compound Bioassay Biological Assays (e.g., MIC, IC50) Structure->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR SAR->Precursor Iterative Optimization G cluster_logic In presence of SABs: SABs This compound Signal (SABs) SabR1 SabR1 Receptor SABs->SabR1 Binds to cprC_promoter cprC Promoter SabR1->cprC_promoter Represses (Default State) CprC CprC Activator adpA_promoter adpA Promoter CprC->adpA_promoter Activates AdpA AdpA Regulator Nik_Genes Nikkomycin Biosynthesis Genes AdpA->Nik_Genes Activates L1 SabR1 dissociates from cprC promoter, de-repressing it. G KAR Karrikin (KAR) KAI2 KAI2 Receptor KAR->KAI2 Perceived by SL Strigolactone (SL) D14 D14 Receptor SL->D14 Perceived by MAX2 MAX2 (F-box Protein) KAI2->MAX2 Interacts with D14->MAX2 Interacts with SMAX1 SMAX1/SMXL2 Repressors MAX2->SMAX1 Triggers Degradation D53 D53/SMXL Repressors MAX2->D53 Triggers Degradation Seed_Germ Seed Germination, Photomorphogenesis SMAX1->Seed_Germ Represses Branching Shoot Branching Inhibition D53->Branching Represses

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Bioactivity Screening of Butenolide Extracts

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary bioactivity screening of this compound extracts. Butenolides, a class of γ-lactones, are prevalent in various natural sources, including plants, fungi, and marine organisms, and are known for their diverse and potent biological activities. This document outlines key experimental protocols, presents quantitative data from recent studies, and visualizes the underlying signaling pathways to facilitate further research and drug discovery efforts.

General Experimental Workflow

The preliminary screening of this compound extracts typically follows a multi-step process, beginning with extraction from a biological source and progressing through a series of in vitro assays to identify and quantify specific biological activities. This systematic approach allows for the efficient identification of promising extracts for further purification and compound isolation.

G cluster_0 Preparation cluster_1 Screening cluster_2 Assay Types cluster_3 Analysis Source Biological Source (e.g., Streptomyces sp.) Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) Source->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Assays Bioactivity Assays Crude_Extract->Assays Cytotoxicity Cytotoxicity Assays->Cytotoxicity Antimicrobial Antimicrobial Assays->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays->Enzyme_Inhibition Other Other Assays (e.g., Neuroprotection) Assays->Other Data Quantitative Data (IC50, MIC) Cytotoxicity->Data Antimicrobial->Data Enzyme_Inhibition->Data Other->Data Hit Hit Identification Data->Hit

Caption: General workflow for this compound extract bioactivity screening.

Key Experimental Protocols

Detailed and reproducible protocols are critical for accurate bioactivity screening. The following sections describe common methodologies for assessing the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this compound extracts.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in early-stage drug discovery to determine the potential of a compound to kill cancer cells or to identify general toxicity.

a) MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Plate human cancer cell lines (e.g., PC-3, DU145 for prostate cancer) in 96-well plates at a density of 3,000–5,000 cells/well and allow them to attach overnight.[1]

  • Treatment: Add fresh medium containing various concentrations of the this compound extract to the wells. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel) should be included.[1]

  • Incubation: Co-culture the cells with the extracts for 72 hours.[1]

  • MTT Addition: Add 100 μL of MTT solution (0.5 mg/mL) to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.[1]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are often expressed as the IC50 value, the concentration at which 50% of cell growth is inhibited.[1]

b) CellTox™ Green Cytotoxicity Assay

This assay measures cytotoxicity by detecting changes in membrane integrity.

  • Cell Culture: Culture cells (e.g., NIH-3T3-TrkB expressing cells) and induce a specific state if required (e.g., serum starvation for 24 hours).[2]

  • Treatment: Treat cells with the this compound extract or isolated compounds (e.g., at 1 µg/mL or 1 µM) for a specified period, such as 24 hours.[2]

  • Reagent Addition: Add the CellTox™ Green Dye, which binds to DNA from compromised cells.

  • Measurement: Measure the fluorescence signal, which is proportional to the number of dead cells. Data can be quantified and compared to untreated or positive controls (e.g., BDNF).[2]

Antimicrobial and Antibiofilm Assays

These assays determine the ability of this compound extracts to inhibit the growth of pathogenic microbes or prevent the formation of biofilms.

a) Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, MRSA) in a suitable broth.[3][4]

  • Serial Dilution: Perform a two-fold serial dilution of the this compound extract in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.[3]

b) Biofilm Inhibition and Eradication Assay

  • Biofilm Formation: Grow bacterial cultures in 96-well plates in the presence of various concentrations of the this compound extract to assess inhibition of biofilm formation.[3]

  • Mature Biofilm Treatment: For eradication assays, allow biofilms to form for a set period (e.g., 24 hours) before adding the this compound extract.[3]

  • Staining: After incubation, wash the wells to remove planktonic cells and stain the remaining biofilm with a dye such as crystal violet.

  • Quantification: Solubilize the dye and measure the absorbance to quantify the biofilm biomass.[3]

Enzyme Inhibition Assays

These assays are used to screen for compounds that can modulate the activity of specific enzymes, which is a common mechanism for drug action.

a) Butyrylcholinesterase (BChE) Inhibition Assay Protocol

This assay is relevant for neurodegenerative diseases like Alzheimer's.

  • Reagents: Prepare solutions of BChE, the substrate butyrylthiocholine (B1199683) iodide (BTCI), and Ellman's reagent (DTNB).[5]

  • Reaction Mixture: In a 96-well plate, mix the BChE enzyme with the this compound extract at a specific concentration (e.g., 100 µM) and incubate.[5]

  • Initiate Reaction: Add the substrate (BTCI) to start the enzymatic reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.

  • Kinetic Measurement: Measure the absorbance change over time at a specific wavelength. The rate of color change is proportional to enzyme activity.

  • Calculate Inhibition: Compare the reaction rate in the presence of the extract to a control reaction without the inhibitor. The results can be used to determine the percent inhibition and the IC50 value.[5]

  • Kinetic Studies: To determine the mode of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor. Generate Lineweaver-Burk plots to analyze the kinetic parameters (Km and Vmax).[5]

Quantitative Bioactivity Data

The following tables summarize quantitative data from various bioactivity screenings of this compound extracts and their isolated compounds.

Table 1: Cytotoxicity of this compound-Related Compounds
Compound/ExtractCell LineAssayIC50 ValueReference
Bufadienolide 3PC-3 (Prostate)MTT< 0.02 µM[1]
Bufadienolide 5PC-3 (Prostate)MTT< 0.02 µM[1]
Bufadienolide 12PC-3 (Prostate)MTT< 0.02 µM[1]
Bufadienolide 3DU145 (Prostate)MTT< 0.02 µM[1]
Bufadienolide 5DU145 (Prostate)MTT< 0.02 µM[1]
Bufadienolide 12DU145 (Prostate)MTT< 0.02 µM[1]
This compoundHepG2Cell ViabilityConc. Dependent[6]
Table 2: Antimicrobial & Antibiofilm Activity of Butenolides
Compound/ExtractTarget OrganismAssayResultReference
This compoundE. coli strainsMIC> 1200 mg/L[3]
This compoundP. aeruginosaMIC> 1200 mg/L[3]
This compoundMRSAMIC> 1200 mg/L[3]
This compoundMultiple strainsBiofilm InhibitionEffective[3]
This compoundMultiple strainsBiofilm EradicationEffective[3]
BondenolideVarious BacteriaAntibacterialActive[7]
BondenolideVarious FungiAntifungalActive[7]
Table 3: Enzyme Inhibition by this compound Derivatives
CompoundTarget EnzymeIC50 Value (µM)Inhibition Rate at 100 µg/mLReference
A. terreus ExtractBChE-62.0%[5]
Butyrolactone VII (7)BChE18.4-[5]
Compound 4BChE45.8-[5]
Compound 5BChE25.1-[5]
Butyrolactone I (6)BChE35.5-[5]
Compound 8BChE28.5-[5]
Compounds 4-8AChENo inhibition at 100 µM-[5]

Key Signaling Pathways Modulated by Butenolides

Understanding the molecular mechanisms and signaling pathways affected by butenolides is crucial for targeted drug development.

This compound-Induced Cytotoxicity via Oxidative Stress

Certain butenolides exert cytotoxic effects by inducing oxidative stress within cells. This process is initiated by the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.

G This compound This compound GSH_Depletion Depletion of intracellular GSH This compound->GSH_Depletion ROS_Increase Increase in Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Pathway of this compound-induced cytotoxicity in HepG2 cells.[6]
Regulation of Antibiotic Biosynthesis in Streptomyces

In Streptomyces, this compound-type signaling molecules (SABs) regulate the production of secondary metabolites like the antibiotic nikkomycin. This is a quorum-sensing-like mechanism where the this compound acts as an autoinducer.

G cluster_0 Low Cell Density (No this compound) cluster_1 High Cell Density (this compound Present) SabR1_Repressor SabR1 Repressor cprC_Gene cprC Gene SabR1_Repressor->cprC_Gene Represses Nikkomycin_Gene Nikkomycin Biosynthesis Genes SabR1_Repressor->Nikkomycin_Gene Indirectly Represses This compound This compound (SABs) SabR1_Bound SabR1 Repressor This compound->SabR1_Bound Binds & Inactivates cprC_Expressed cprC Gene -> CprC Protein adpA_Expressed adpA Gene -> AdpA Protein cprC_Expressed->adpA_Expressed Activates Nikkomycin_Produced Nikkomycin Biosynthesis Genes -> Nikkomycin adpA_Expressed->Nikkomycin_Produced Activates

Caption: this compound signaling in S. ansochromogenes.
Neuroprotective Activity via TrkB Receptor Activation

Butenolides isolated from marine-derived Streptomyces have demonstrated neuroprotective effects by directly activating the Tropomyosin receptor kinase B (TrkB), a high-affinity receptor for brain-derived neurotrophic factor (BDNF).

G This compound This compound Compound TrkB TrkB Receptor This compound->TrkB Binds & Activates Phosphorylation Receptor Phosphorylation TrkB->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Neuroprotection Neuroprotective Effects Downstream->Neuroprotection

Caption: Neuroprotective signaling pathway of butenolides.[2]

References

The Core of Activity: An In-depth Technical Guide to Butenolide Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of butenolides, a class of unsaturated γ-lactones found in numerous natural products.[1] The butenolide scaffold is a key pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document collates quantitative data from various studies, details relevant experimental protocols, and visualizes key biological pathways to serve as a resource for the rational design of novel this compound-based therapeutic agents.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the lactone ring. The following tables summarize the quantitative SAR data for various this compound analogs across different therapeutic areas.

Anticancer Activity

The anticancer activity of butenolides is often attributed to their ability to act as Michael acceptors, interacting with nucleophilic residues in biological macromolecules. Key structural modifications influencing cytotoxicity are summarized below.

Compound IDModification from Parent StructureCell Line(s)Activity (IC₅₀ in µM)Reference(s)
I-14 Dithiocarbamate (B8719985) side chain at C-3Various human cancer cell lines<30[3][4]
3a-c 6-Chloropurine-containing ethylidene at C-5, dialkoxy at C-2 and C-3L1210, P388, MCF7, Molt4/C8, CEM/0Not specified, but active[5]
6 Adenine-containing ethylidene at C-5, dimethoxy at C-2 and C-3P388Not specified, but marked selectivity[5]
9c 4-substituted-5-alkylideneEc970619.39[6]
25 γ-(triazolyl ethylidene) derivative, leading to a 5-hydroxy pyrrolinoneBreast Cancer Cells11.3[7]
Fluorouracil (Reference) -Ec970637.74[6]

Key SAR Insights for Anticancer Activity:

  • The introduction of a dithiocarbamate side chain at the C-3 position appears crucial for broad-spectrum anti-tumor activity.[3][4]

  • Substitutions at the C-5 position with purine-containing ethylidene groups can confer significant cytostatic activity.[5]

  • The conversion of γ-(triazolyl ethylidene)butenolides to their corresponding 5-hydroxy pyrrolinones can result in potent anticancer agents.[7]

Anti-inflammatory Activity

Butenolides have been shown to exert anti-inflammatory effects, often by modulating key signaling pathways such as NF-κB.

Compound IDModification from Parent StructureAssayActivity (IC₅₀ in µM) / % InhibitionReference(s)
Balanolide A (1) Novel this compound from Balanophora fungosaNO production in RAW 264.7 cells11.8[8]
Balanolide B (2) Novel this compound from Balanophora fungosaNO production in RAW 264.7 cells12.9[8]
Compound 3b (Benzyl Pyrrolone) This compound-based benzyl (B1604629) pyrroloneCarrageenan-induced paw edema (in vivo)76.22% inhibition after 5h[9]
Compound 2b (Benzyl Pyrrolone) This compound-based benzyl pyrroloneCarrageenan-induced paw edema (in vivo)71.47% inhibition after 5h[9]
Indomethacin (Reference) -Carrageenan-induced paw edema (in vivo)80.98% inhibition after 5h[9]
Compounds 1-6 Long-chain substituted at γ-positionNO, TNF-α, IL-6 production in LPS-stimulated macrophagesPotent activity[10][11]

Key SAR Insights for Anti-inflammatory Activity:

  • The presence of long alkyl chains at the γ-position of the this compound ring can lead to potent inhibition of pro-inflammatory mediators.[10]

  • Derivatization of butenolides into benzyl pyrrolones can yield compounds with significant in vivo anti-inflammatory activity, comparable to standard drugs like indomethacin.[9]

Antimicrobial and Antifungal Activity

The this compound scaffold is a promising starting point for the development of novel antimicrobial and antifungal agents.

Compound IDModification from Parent StructureTest Organism(s)Activity (MIC in µg/mL)Reference(s)
7i & 7j Dithiocarbamate side chain at C-3C. albicans, A. niger, Penicillium0.25-2[12]
5c 4-substituted-5-alkylideneEscherichia coli20.00[6]
This compound V-6 4-position modified with a substituted phenyl group and a methoxyacrylate moietySclerotinia sclerotiorumEC₅₀: 1.51[2]
This compound VI-7 4-position modified with a substituted phenyl group and a methoxyacrylate moietySclerotinia sclerotiorumEC₅₀: 1.81[2]
Generic this compound Marine-derivedE. coli, P. aeruginosa, MRSAMBIC: 50-800 mg/L; MBEC: 100-800 mg/L[13][14]

Key SAR Insights for Antimicrobial/Antifungal Activity:

  • Similar to anticancer activity, dithiocarbamate side chains at the C-3 position confer potent antifungal activity.[12]

  • Modification at the C-4 position with substituted phenyl groups can significantly influence antifungal efficacy.[2]

  • The this compound ring itself is a crucial pharmacophore for antifungal and antibiofilm activity.[2][13][15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following are protocols for key assays used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a further 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][15]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium to find the lowest concentration that inhibits visible growth.[15]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the this compound compound. Perform serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 isolated colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (no turbidity) as detected by the naked eye.[15]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[16]

Principle: Carrageenan, when injected into the paw of a rodent, induces a reproducible inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[11]

Protocol:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.

  • Compound Administration: Administer the this compound compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg).[17]

  • Induction of Edema: Thirty minutes to one hour after compound administration, inject 100 µL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each animal.[11][17]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the SAR of butenolides.

General Experimental Workflow for SAR Studies

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 This compound Scaffold Modification s2 Compound Library Synthesis s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 In Vitro Assays (e.g., MTT, MIC) s3->b1 b2 Identification of 'Hit' Compounds b1->b2 l1 Quantitative SAR Analysis b2->l1 l1->s1 Feedback Loop l2 In Vivo Models (e.g., Paw Edema) l1->l2 l3 ADMET Profiling l2->l3

Caption: A generalized workflow for this compound SAR studies.

Inhibition of the NF-κB Signaling Pathway

Many anti-inflammatory butenolides function by inhibiting the NF-κB pathway, preventing the transcription of pro-inflammatory genes.[10]

NFkB_Pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (P) This compound This compound Derivative This compound->IKK inhibits NFkB_p50 p50 IkB->NFkB_p50 sequesters in cytoplasm NFkB_p65 p65 IkB->NFkB_p65 sequesters in cytoplasm transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) IkB->transcription degradation nucleus Nucleus NFkB_p50->nucleus translocation NFkB_p65->nucleus translocation nucleus->transcription activates

Caption: Inhibition of the canonical NF-κB pathway by butenolides.

Disruption of Hsp90 Chaperone Function

Certain this compound-containing natural products, like Withaferin A, can inhibit the Hsp90 chaperone machinery, leading to the degradation of client proteins crucial for cancer cell survival.

Hsp90_Pathway Hsp90 Hsp90 Complex Hsp90-Cdc37-Client Complex Hsp90->Complex Cdc37 Cdc37 (co-chaperone) Cdc37->Complex ClientProtein Client Protein (e.g., Akt, Cdk4) ClientProtein->Complex This compound Withanolide (this compound-containing) This compound->Hsp90 binds & inhibits This compound->Complex disrupts Folding Protein Folding & Stability Complex->Folding Ub Ubiquitination Complex->Ub misfolding Proteasome Proteasome Degradation Ub->Proteasome

Caption: Disruption of Hsp90-mediated protein folding by butenolides.

References

Unearthing Nature's Arsenal: A Technical Guide to Identifying Novel Microbial Sources of Butenolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of γ-lactone-containing secondary metabolites, have garnered significant attention in the scientific community due to their diverse and potent biological activities. These activities range from anti-inflammatory and antimicrobial to quorum sensing inhibition, making them promising candidates for the development of new therapeutics. Microorganisms, particularly endophytic fungi and marine bacteria, represent a vast and largely untapped reservoir of novel butenolide structures. This technical guide provides an in-depth overview of the methodologies required to identify and characterize novel microbial sources of butenolides, empowering researchers to explore this rich chemical space.

Novel Microbial Sources and Bioactivities of Butenolides

Recent research has unveiled a wealth of butenolides from diverse microbial habitats. Endophytic fungi, residing within the tissues of plants, and marine microorganisms, adapted to unique and competitive environments, have proven to be particularly prolific producers of these bioactive compounds.

Endophytic Fungi: A Chemical Treasure Trove

Endophytic fungi, such as Aspergillus terreus, have been a consistent source of novel butenolides with significant biological activities. These fungi engage in a symbiotic relationship with their host plants, and this interaction is believed to stimulate the production of a diverse array of secondary metabolites.

Marine Microbes: Adapting and Producing

The marine environment, characterized by its immense biodiversity and harsh conditions, has driven microorganisms to evolve unique metabolic capabilities. Marine-derived Streptomyces species are notable producers of butenolides, often exhibiting potent antimicrobial and anti-biofilm properties, likely as a means of chemical defense and communication in their natural habitat.[1]

Data Presentation: A Comparative Overview of this compound Bioactivities

To facilitate the comparison of the therapeutic potential of various microbially-derived butenolides, the following tables summarize their quantitative bioactivity data.

Table 1: Anti-inflammatory and Quorum Sensing Inhibition Activity of Microbial Butenolides

This compound CompoundProducing MicroorganismBioactivityIC₅₀ (µM)Reference
Butyrolactone IAspergillus terreus (marine-derived)Neutrophil Elastase Release Inhibition2.30[2]
Butyrolactone IAspergillus terreus (marine-derived)Elastase Enzymatic Activity Inhibition16.70[2]
Balanolide ABalanophora fungosa (plant)Nitric Oxide (NO) Production Inhibition11.8[3]
Balanolide BBalanophora fungosa (plant)Nitric Oxide (NO) Production Inhibition12.9[3]
This compound (unspecified)Marine Streptomyces sp.Quorum Sensing Inhibition (vs. V. harveyi)~2.7 (at 5 mg/L)[4]
β-keto ester analogSyntheticQuorum Sensing Inhibition (vs. V. harveyi)23 - 53[5]

Table 2: Antimicrobial and Cytotoxic Activities of Microbial Butenolides

This compound CompoundProducing MicroorganismTarget Organism/Cell LineMIC (mg/L)IC₅₀ (µM)Reference
This compound (unspecified)Marine Streptomyces sp.E. coli O157:H7 (Biofilm Inhibition - MBIC)50-[4]
This compound (unspecified)Marine Streptomyces sp.E. coli ATCC 25922 (Biofilm Inhibition - MBIC)100-[4]
This compound (unspecified)Marine Streptomyces sp.MRSA (Biofilm Inhibition - MBIC)200-[4]
This compound (unspecified)Marine Streptomyces sp.P. aeruginosa PAO1 (Biofilm Inhibition - MBIC)800-[4]
This compound (unspecified)Marine Streptomyces sp.E. coli K-12 (Biofilm Eradication - MBEC)100-[4]
This compound (unspecified)Marine Streptomyces sp.MRSA (Biofilm Eradication - MBEC)200-[4]
Aspernolide LAspergillus versicolorC. albicans-2.60 - 6.04[6]
Aspernolide MAspergillus versicolorA. fumigatus-2.60 - 6.04[6]
Aspernolide MAspergillus versicolorKB, SK-MEL, BT-549, SKOV-3 cell lines-0.1 - 1.2[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel butenolides from microbial sources.

Isolation of this compound-Producing Endophytic Fungi

Objective: To isolate endophytic fungi from plant tissues for subsequent screening of this compound production.

Materials:

  • Healthy plant tissue (leaves, stems, roots)

  • 70% Ethanol (B145695)

  • Sterile distilled water

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Sterile scalpels and forceps

  • Laminar flow hood

Protocol:

  • Collect fresh and healthy plant tissues.

  • Wash the plant material thoroughly under running tap water to remove any soil and debris.

  • Surface sterilize the plant tissues by sequential immersion in 70% ethanol for 1 minute, followed by a sterile distilled water rinse.

  • Under a laminar flow hood, use a sterile scalpel to cut the surface-sterilized plant tissue into small segments (approximately 5x5 mm).

  • Place the segments onto PDA plates.

  • Incubate the plates at 25-28°C in the dark and monitor for fungal growth emerging from the plant tissue.

  • Once fungal mycelia are visible, subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.

Screening for this compound Production

Objective: To screen microbial isolates for the production of butenolides.

Materials:

  • Pure microbial cultures

  • Liquid fermentation medium (e.g., Potato Dextrose Broth for fungi, specific production medium for bacteria)

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., chloroform:methanol (B129727) mixture)

  • UV lamp

  • Vanillin-sulfuric acid or other suitable staining reagent

Protocol:

  • Inoculate the pure microbial isolates into a suitable liquid fermentation medium.

  • Incubate the cultures under appropriate conditions (e.g., 25-30°C, shaking at 150-200 rpm) for a period of 7-21 days to allow for the production of secondary metabolites.

  • After the incubation period, extract the culture broth with an equal volume of ethyl acetate.

  • Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol).

  • Spot the dissolved extract onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the separated compounds under a UV lamp and/or by staining with a suitable reagent. The presence of specific spots corresponding to known this compound standards or exhibiting characteristic staining can indicate this compound production.

Extraction and Purification of Butenolides

Objective: To isolate and purify this compound compounds from the crude microbial extract.

Materials:

  • Crude microbial extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate, methanol gradients)

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

  • Collect fractions and analyze them by TLC to identify those containing the this compound(s) of interest.

  • Pool the fractions containing the target compounds and concentrate them.

  • Further purify the pooled fractions using Sephadex LH-20 column chromatography to remove smaller impurities.

  • For final purification to obtain a pure compound, utilize preparative HPLC with a suitable column and solvent system.

Structure Elucidation of Butenolides

Objective: To determine the chemical structure of the purified this compound compounds.

Materials:

  • Purified this compound compound

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS) (e.g., LC-MS/MS)

Protocol:

  • NMR Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire a series of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

    • Analyze the spectral data to determine the connectivity of atoms and the overall carbon skeleton of the molecule.

  • Mass Spectrometry:

    • Analyze the purified compound using a high-resolution mass spectrometer to determine its exact molecular weight and elemental composition.

    • Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide further structural information.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Objective: To assess the ability of butenolides to inhibit bacterial quorum sensing.

Materials:

  • Chromobacterium violaceum (a reporter strain that produces the purple pigment violacein (B1683560) in response to quorum sensing signals)

  • Luria-Bertani (LB) agar and broth

  • Purified this compound compounds

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Grow an overnight culture of C. violaceum in LB broth.

  • In a 96-well plate, add a diluted culture of C. violaceum to each well.

  • Add serial dilutions of the this compound compounds to the wells. Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 30°C for 24-48 hours.

  • Visually assess the inhibition of purple pigment (violacein) production.

  • Quantify the violacein production by extracting the pigment (e.g., with DMSO) and measuring the absorbance at a specific wavelength (e.g., 585 nm). A reduction in violacein production without significant inhibition of bacterial growth indicates quorum sensing inhibition.

Anti-Biofilm Assay using Crystal Violet Staining

Objective: To evaluate the ability of butenolides to inhibit biofilm formation.

Materials:

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Purified this compound compounds

  • 96-well microtiter plates

  • 0.1% Crystal violet solution

  • 30% Acetic acid or ethanol

  • Spectrophotometer

Protocol:

  • In a 96-well plate, add a diluted bacterial culture to each well.

  • Add serial dilutions of the this compound compounds to the wells. Include appropriate controls.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic cells by washing the wells with sterile water or phosphate-buffered saline (PBS).

  • Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15 minutes.

  • Wash the wells again to remove excess stain.

  • Solubilize the stained biofilm by adding 30% acetic acid or ethanol to each well.

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm). A decrease in absorbance compared to the control indicates inhibition of biofilm formation.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

Objective: To determine the anti-inflammatory potential of butenolides by measuring their ability to inhibit nitric oxide production in macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Purified this compound compounds

  • Griess reagent

  • 96-well cell culture plates

  • Spectrophotometer

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle controls.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • A decrease in nitrite concentration in the presence of the this compound indicates inhibition of NO production and potential anti-inflammatory activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the complex biological and experimental processes involved in this compound research, the following diagrams have been generated using the Graphviz DOT language.

Butenolide_Biosynthesis_Regulation cluster_streptomyces Streptomyces this compound Biosynthesis & Regulation Precursors Fatty Acid & Acyl-CoA Precursors sabAPD sabAPD Gene Cluster (this compound Synthase) Precursors->sabAPD Biosynthesis Butenolides Butenolides (SABs) sabAPD->Butenolides sabR1 SabR1 (Repressor) Butenolides->sabR1 Binds to & Inactivates sabR1->sabAPD Represses Nikkomycin_BGC Nikkomycin (B1203212) Biosynthetic Gene Cluster (BGC) sabR1->Nikkomycin_BGC Represses cprC cprC Gene sabR1->cprC Represses sabR2 SabR2 (Regulator) Nikkomycin Nikkomycin Production Nikkomycin_BGC->Nikkomycin adpA adpA Gene (Pleiotropic Regulator) cprC->adpA Activates adpA->Nikkomycin_BGC Activates

Caption: Regulatory pathway of nikkomycin biosynthesis by butenolides in Streptomyces.

Quorum_Sensing_Inhibition_Workflow cluster_workflow Quorum Sensing Inhibition Assay Workflow Start Start: Prepare C. violaceum culture Prepare_Plates Prepare 96-well plates with diluted C. violaceum Start->Prepare_Plates Add_Compounds Add serial dilutions of Butenolides (and controls) Prepare_Plates->Add_Compounds Incubate Incubate at 30°C for 24-48h Add_Compounds->Incubate Observe Visual Observation: Inhibition of purple pigment? Incubate->Observe Quantify Quantification: Extract Violacein (DMSO) Observe->Quantify Measure Measure Absorbance (585 nm) Quantify->Measure Analyze Analyze Data: Compare to controls Measure->Analyze End End: Determine QS inhibition activity Analyze->End

Caption: Experimental workflow for the Quorum Sensing Inhibition Assay.

Anti_Biofilm_Assay_Workflow cluster_workflow Anti-Biofilm Assay Workflow Start Start: Prepare bacterial culture Prepare_Plates Prepare 96-well plates with diluted bacterial culture Start->Prepare_Plates Add_Compounds Add serial dilutions of Butenolides (and controls) Prepare_Plates->Add_Compounds Incubate Incubate at 37°C for 24-48h (Biofilm Formation) Add_Compounds->Incubate Wash1 Wash to remove planktonic cells Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize stained biofilm (e.g., 30% Acetic Acid) Wash2->Solubilize Measure Measure Absorbance (570-595 nm) Solubilize->Measure Analyze Analyze Data: Compare to controls Measure->Analyze End End: Determine anti-biofilm activity Analyze->End

Caption: Experimental workflow for the Anti-Biofilm Assay.

Conclusion

The exploration of novel microbial sources, particularly from unique ecological niches such as the marine environment and the interior of plants, continues to be a fruitful endeavor for the discovery of new butenolides with significant therapeutic potential. The methodologies outlined in this guide provide a comprehensive framework for researchers to systematically screen for, isolate, identify, and characterize these valuable natural products. The combination of robust experimental protocols, clear data presentation, and visual representation of complex biological pathways will undoubtedly accelerate the discovery and development of the next generation of this compound-based drugs.

References

In Silico Prediction of Butenolide-Like Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The butenolide scaffold, an unsaturated γ-lactone ring, is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][2][3] The development of novel therapeutics based on this scaffold is a significant area of research. In silico computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of compounds, identify potential drug targets, and guide the synthesis of new derivatives.[4][5][6][7] This technical guide provides an in-depth overview of the core computational methodologies used for the prediction and design of this compound-like scaffolds. It covers structure-based and ligand-based virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling. Detailed protocols for key computational experiments are provided, alongside quantitative data from relevant studies and visualizations of predictive workflows and biological pathways to equip researchers and drug development professionals with a comprehensive understanding of these powerful predictive tools.

Introduction

The this compound Scaffold: A Privileged Structure in Drug Discovery

Butenolides, also known as furanones, are five-membered heterocyclic lactones that serve as a core structural motif in a vast number of natural products.[2][8] Their ubiquity in bioactive compounds stems from their ability to engage in various non-covalent and covalent biological interactions.[1] The lactone motif, double bond, and electron-deficient C-H bonds can act as hydrogen bond donors and acceptors and participate in hydrophobic interactions.[1] Furthermore, the this compound ring can be opened by nucleophiles, allowing for potential covalent modification of protein targets.[1] This chemical versatility has led to the development of this compound-containing compounds with applications as anti-inflammatory, anticancer, antifungal, and quorum sensing inhibitory agents.[9][10][11][12]

The Role of In Silico Prediction in Modern Drug Development

Traditional drug discovery pipelines are often lengthy and expensive. Computational, or in silico, methods accelerate this process by enabling the high-throughput screening of vast virtual libraries of compounds to identify promising candidates before committing to costly and time-consuming synthesis and experimental testing.[13][14][15] These techniques range from predicting a compound's binding affinity to a specific protein target to building mathematical models that correlate a molecule's structural features with its biological activity.[4][7] For this compound scaffolds, these methods are crucial for exploring the vast chemical space of possible derivatives, optimizing their activity against specific targets, and predicting potential off-target effects.[16][17]

Core In Silico Methodologies

The in silico prediction of bioactivity for this compound-like scaffolds primarily relies on two complementary virtual screening (VS) strategies: structure-based and ligand-based approaches.[][19]

Virtual Screening (VS) Strategies

Virtual screening is the computational equivalent of high-throughput screening (HTS), used to search large compound libraries to identify molecules with a high probability of being active against a chosen biological target.[13] The choice between structure-based and ligand-based VS depends on the available information about the target protein.

VS Virtual Screening of This compound Libraries KnownTarget 3D Target Structure Known? VS->KnownTarget SBVS Structure-Based VS (e.g., Molecular Docking) KnownTarget->SBVS  Yes LBVS Ligand-Based VS (e.g., QSAR, Pharmacophore) KnownTarget->LBVS No   Hits Prioritized 'Hit' Compounds for Experimental Validation SBVS->Hits LBVS->Hits

Caption: Structure-Based vs. Ligand-Based Virtual Screening.

Structure-Based Approaches

When the three-dimensional structure of the biological target is known (from X-ray crystallography, NMR, or homology modeling), structure-based methods can be employed.[][20]

Molecular docking is the most common structure-based technique.[19][21] It predicts the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) within the active site of a target protein.[19] A scoring function is used to rank different binding poses, with lower energy scores typically indicating more favorable interactions.[22] This method was successfully used to identify a this compound-based benzyl (B1604629) pyrrolone (compound 3f) with a strong predicted binding affinity to the anti-inflammatory target TNF-α.[9][23]

Table 1: Molecular Docking Results for Selected this compound Derivatives

Compound ID Target Protein Docking Score Predicted Activity Software/Method Reference
3f TNF-α -6.89 (Glide Score) Anti-inflammatory Glide [9][23]
Folenolide COX-II -5.9 kcal/mol (ΔG) Analgesic, Anti-inflammatory AutoDock Vina [22]
Folenolide Opioid Receptor (5C1M) -5.8 kcal/mol (ΔG) Analgesic AutoDock Vina [22]
Bufadienolide C1 Na+/K+-ATPase (4RES) -11.09 kcal/mol (Binding Energy) Anticancer AutoDock 4.2 [10]
Bufadienolide C2 Na+/K+-ATPase (4RES) -10.42 kcal/mol (Binding Energy) Anticancer AutoDock 4.2 [10]

| Nitrile Analog | Brassinosteroid Receptor | -13.17 kcal/mol (Binding Energy) | Plant Growth Regulation | - |[24] |

Ligand-Based Approaches

When the 3D structure of the target is unknown, but a set of molecules with known biological activity is available, ligand-based methods are used.[19] These approaches are founded on the principle that structurally similar molecules are likely to have similar biological activities.

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[25][26] In the context of butenolides with anti-inflammatory activity, a four-point pharmacophore model was developed consisting of one hydrogen bond acceptor and three aromatic rings (ARRR).[25] This model can be used as a 3D query to search databases for new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between the chemical structures of compounds and their biological activity.[27][28] A 3D-QSAR model based on the ARRR pharmacophore yielded a statistically significant correlation for predicting the anti-inflammatory activity of butenolides.[25]

Table 2: Performance of QSAR Models for this compound Scaffolds

Model / Hypothesis Target Activity R² (Training Set) Predictive R² (Test Set) Key Features Reference
ARRR14 COX Inhibition 0.811 0.960 1 Acceptor, 3 Aromatic Rings [25]
AHRR14 COX Inhibition 0.716 0.977 1 Acceptor, 1 Hydrophobic, 2 Aromatic Rings [26]

| Spiro-butenolides | TrxR1 Inhibition | - | - | Mulliken charge, Ovality, HOMO energy |[29] |

Application Case Studies

Targeting Inflammation: Inhibition of TNF-α and COX Enzymes

In silico docking studies have been instrumental in designing novel this compound-based benzyl pyrrolones as anti-inflammatory agents targeting TNF-α.[9][23] The computational predictions guided the synthesis of compounds like 3b and 2b , which showed significant in vivo anti-inflammatory activity, inhibiting carrageenan-induced paw edema by 76.22% and 71.47%, respectively.[9][23] Similarly, QSAR and pharmacophore models have been developed to predict the Cyclooxygenase (COX) inhibitory activity of this compound derivatives, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[25][26]

Anti-Biofilm Activity via Quorum Sensing (QS) Inhibition

Bacterial biofilms pose a significant challenge in treating infections. Butenolides, particularly marine-derived furanones, are known to inhibit biofilm formation by interfering with bacterial cell-to-cell communication, or quorum sensing (QS).[30] The QS system in many Gram-negative bacteria relies on N-acyl homoserine lactone (AHL) signaling molecules. Butenolides can act as inhibitors, preventing the QS regulator protein (e.g., LasR in P. aeruginosa) from binding to promoter DNA, thereby suppressing the expression of virulence factors and genes required for biofilm formation.[12][31]

cluster_0 Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI/LasI) AHL AHL Signal AHL_Synthase->AHL Synthesizes Receptor Receptor Protein (e.g., LuxR/LasR) AHL->Receptor Binds to Complex AHL-Receptor Complex Receptor->Complex DNA Promoter DNA Complex->DNA Binds to Expression Virulence & Biofilm Gene Expression DNA->Expression Activates This compound This compound Inhibitor This compound->Receptor Blocks Binding Lib Virtual Library of This compound Scaffolds VS High-Throughput Virtual Screening (Ligand or Structure-Based) Lib->VS Dock Molecular Docking & Scoring VS->Dock Filter 1 QSAR QSAR / ADMET Prediction Dock->QSAR Filter 2 Hits Prioritized Hits QSAR->Hits Synth Chemical Synthesis Hits->Synth Bio Biological Validation (In Vitro / In Vivo Assays) Synth->Bio Bio->Hits Feedback Loop for Model Refinement Lead Lead Compound Bio->Lead

References

The Chemotaxonomic Significance of Butenolides in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites, the diverse array of small molecules produced by fungi, offer a powerful lens through which to view fungal taxonomy and evolution. Among these, butenolides—a class of α,β-unsaturated γ-lactones—have emerged as significant chemotaxonomic markers. Their structural diversity and restricted distribution across various fungal taxa make them valuable tools for species delimitation and classification, particularly within prolific genera such as Aspergillus, Penicillium, and Fusarium. This guide provides an in-depth exploration of the chemotaxonomic value of fungal butenolides, detailing their distribution, biosynthetic origins, and the experimental protocols required for their study. Furthermore, it visualizes key pathways and workflows to provide a comprehensive resource for researchers in mycology, natural product chemistry, and drug discovery.

Introduction: Butenolides as Fungal Fingerprints

Chemotaxonomy leverages the profile of secondary metabolites to aid in the classification of organisms.[1] Unlike primary metabolites, which are ubiquitous and essential for growth, secondary metabolites are often species- or genus-specific, reflecting the unique enzymatic machinery of the producing organism.[1] This specificity makes them ideal candidates for taxonomic markers.

Butenolides are a structurally diverse class of polyketide-derived compounds characterized by a furan-2(5H)-one core. They are frequently isolated from fungi, especially from the phylum Ascomycota.[1][2] Genera like Aspergillus and Fusarium are particularly rich sources of these compounds.[3][4] The production of specific butenolide derivatives, such as the widely studied butyrolactones and aspernolides, can be characteristic of a particular fungal species or even a specific strain, providing a chemical signature that complements morphological and molecular phylogenetic data.[3][5] For example, phenyl- and benzyl-disubstituted γ-butenolides are considered typical secondary metabolites of the genus Aspergillus.[3]

Distribution of Butenolides Across Fungal Genera

The presence of distinct this compound structures is a key indicator for chemotaxonomic differentiation. While some butenolides are widespread within a genus, others are restricted to a few species. The following tables summarize the distribution of representative butenolides across major producing fungal genera, illustrating their utility as taxonomic markers.

Table 1: Distribution of Selected Butenolides in the Genus Aspergillus

This compound CompoundProducing Aspergillus SpeciesReferences
Butyrolactone I A. terreus, A. flavipes, A. iizukae[3][6]
Butyrolactone V Aspergillus sp. CBS-P-2[7]
Aspernolide A A. terreus[8]
Aspernolide F & G A. terreus[9]
Asperteretal A, B, C A. terreus[8]
Gymnoascolides A-C Gymnoascus reessii (related Ascomycete)[10]
Penicillic Acid A. sclerotiorum[11]

Table 2: Distribution of Selected Butenolides in Penicillium and Fusarium

This compound CompoundProducing Fungal SpeciesReferences
Eutypoid F Penicillium sp. SCSIO 41413[12]
Butyrolactone IX Paecilomyces variotii (closely related to Penicillium)[13]
This compound Fusarium graminearum, F. culmorum, F. oxysporum[4][14][15]
Moniliformin Various Fusarium species[10]

Biosynthesis of Butenolides in Fungi

The structural diversity of butenolides arises from complex biosynthetic pathways. The core this compound scaffold is often derived from the dimerization of aromatic amino acid precursors. Phenyl- and benzyl-disubstituted γ-butenolides, for instance, are typically biosynthesized from p-hydroxyphenylpyruvic acid (HPPA) or phenylpyruvic acid (PPA) through various dimerization modes.[3] Subsequent modifications such as prenylation, oxidation, hydration, or cyclization lead to the vast array of this compound derivatives observed in nature.[3]

In fungi like Fusarium graminearum, the genes responsible for this compound synthesis are often located in biosynthetic gene clusters (BGCs). A specific cluster containing eight co-regulated genes has been identified, with at least one gene, fg08079, proven to be directly involved in this compound synthesis.[14] The study of these BGCs is crucial for understanding the evolutionary relationships between fungal species and the origins of their metabolic diversity.

Butenolide_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modifications Tailoring Reactions PPA Phenylpyruvic Acid (PPA) Dimer Dimerization & Cyclization PPA->Dimer HPPA p-Hydroxyphenylpyruvic Acid (HPPA) HPPA->Dimer Core This compound Core (γ-lactone ring) Dimer->Core Gene Cluster (e.g., F. graminearum) Mods Prenylation, Oxidation, Hydration, Alkylation Core->Mods Final Diverse this compound Derivatives Mods->Final

Caption: Generalized biosynthetic pathway of fungal butenolides.

Experimental Protocols for this compound Analysis

The chemotaxonomic study of fungal butenolides relies on a systematic workflow encompassing fungal cultivation, metabolite extraction, purification, and structural identification.

Fungal Culture and Extraction
  • Cultivation: Inoculate the target fungal strain (e.g., Aspergillus terreus) into a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks. Incubate at 28°C for 10-14 days on a rotary shaker (200 rpm) to allow for sufficient growth and secondary metabolite production.[3]

  • Extraction: After incubation, combine the mycelia and fermentation broth. Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) (EtOAc). The addition of ultrasonication (e.g., 40 kHz for 30 min) can enhance extraction efficiency.[3]

  • Concentration: Separate the organic phase and concentrate it in vacuo using a rotary evaporator at a temperature below 40°C to yield a crude extract.

Isolation and Purification
  • Initial Fractionation: Subject the crude extract to column chromatography (CC) using silica (B1680970) gel as the stationary phase. Elute with a stepwise gradient of solvents, typically starting with non-polar solvents like petroleum ether and gradually increasing polarity with dichloromethane (B109758) and methanol.[3]

  • Medium Pressure Liquid Chromatography (MPLC): Further purify the primary fractions using MPLC with an octadecylsilyl (ODS) column and a methanol-water gradient.[2]

  • High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is achieved using preparative or semi-preparative HPLC, often with a C18 column.[2][16] The choice of mobile phase (e.g., methanol-water or acetonitrile-water) and gradient is optimized for the specific butenolides of interest. Chiral HPLC columns may be necessary to separate enantiomers, which are common for naturally occurring butenolides.[2]

Experimental_Workflow Culture 1. Fungal Culture (Liquid Fermentation) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude Crude Extract Extraction->Crude CC 3. Column Chromatography (Silica Gel) Crude->CC Fractions Fractions CC->Fractions HPLC 4. Prep/Semi-Prep HPLC (C18 Column) Fractions->HPLC Pure Pure this compound HPLC->Pure Analysis 5. Structure Elucidation (NMR, MS, etc.) Pure->Analysis

Caption: Standard workflow for this compound isolation and identification.
Structure Elucidation

  • Mass Spectrometry (MS): Determine the molecular formula of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[7] Tandem MS (MS/MS) can provide initial structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for complete structure elucidation. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the connectivity of all atoms within the molecule.[2][17]

  • Chiroptical Methods: Determine the absolute configuration of chiral centers using techniques like Electronic Circular Dichroism (ECD) spectroscopy and by measuring optical rotation.[7] Comparison with calculated ECD spectra or the use of chiral solvating agents in NMR can also be employed.[11][18]

This compound-Related Signaling in Fungi

While the role of butenolides as internal signaling molecules for fungal development is an emerging area of research, their involvement in plant-fungal communication is better understood. Karrikins, a class of butenolides found in smoke, and strigolactones, structurally similar plant hormones, are key signaling molecules that can influence interactions with arbuscular mycorrhizal (AM) fungi.[19][20]

The perception of these this compound signals in plants involves an α/β hydrolase receptor (KAI2 for karrikins, DAD2/D14 for strigolactones) and an F-box protein (MAX2).[19][20] This signaling cascade is crucial for establishing symbiosis. The karrikin signaling component DWARF14-LIKE (D14L) is specifically required for the colonization of rice roots by AM fungi, indicating that fungi can be influenced by, and may have evolved responses to, these this compound signals present in their environment.[21]

Karrikin_Signaling cluster_plant Plant Cell cluster_fungus Fungal Interaction KAR Karrikin (this compound) KAI2 KAI2 Receptor (α/β Hydrolase) KAR->KAI2 binds MAX2 MAX2 (F-box Protein) KAI2->MAX2 interacts with SMAX1 SMAX1/SMXL2 (Suppressor) MAX2->SMAX1 targets for Ub Ubiquitination & Degradation SMAX1->Ub Response Downstream Gene Expression SMAX1->Response represses Ub->Response enables AMF Arbuscular Mycorrhizal Fungus Response->AMF Promotes Symbiosis & Root Colonization

Caption: Karrikin signaling pathway in plants impacting fungal interaction.

Conclusion and Future Outlook

Butenolides represent a valuable class of secondary metabolites for the chemotaxonomic classification of fungi. Their restricted distribution and structural diversity provide a chemical fingerprint that, when used in a polyphasic approach alongside molecular and morphological data, can resolve taxonomic ambiguities and enhance our understanding of fungal relationships. The continued exploration of fungal metabolomes, aided by advances in analytical chemistry and genomics, will undoubtedly uncover new butenolides and further solidify their role as chemotaxonomic markers. For professionals in drug development, this chemotaxonomic insight can guide the targeted screening of fungal species for novel bioactive compounds, leveraging evolutionary relationships to predict metabolic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Novel Butenolide Structures

Introduction: The Significance of Butenolides

Butenolides, a class of unsaturated γ-lactones, are pivotal scaffolds found in a vast array of natural products and pharmacologically active molecules.[1][2] Their structures are core to numerous compounds with significant biological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1] Given their therapeutic potential, the precise and efficient elucidation of novel this compound structures is a critical task in natural product chemistry and drug discovery.

Spectroscopic analysis is the cornerstone of this structural determination process. A combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, provides the necessary data to define constitution, relative stereochemistry, and, in some cases, absolute configuration. This guide provides a comprehensive overview of these techniques, including detailed experimental protocols and data interpretation strategies tailored for the analysis of novel this compound structures.

Core Spectroscopic Techniques for this compound Analysis

The structural elucidation of a novel this compound is a puzzle solved by assembling complementary data from various spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For butenolides, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are indispensable.[3][4][5]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Protons on the this compound ring have characteristic chemical shifts.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, olefinic, aliphatic). The carbonyl carbon of the lactone is a key diagnostic signal.[3]

  • 2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular fragments.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for the this compound Core

PositionAtomTypical Chemical Shift (ppm)Notes
1C170 - 178Lactone Carbonyl
2 (α)C115 - 130Olefinic Carbon
3 (β)C135 - 160Olefinic Carbon
4 (γ)C70 - 90Oxygenated sp³ Carbon
2 (α)H5.8 - 6.5Olefinic Proton
3 (β)H7.0 - 7.8Olefinic Proton
4 (γ)H4.8 - 5.5Methine Proton adjacent to Oxygen

Note: Shifts can vary significantly based on substitution patterns and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula.[3] Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting patterns can offer valuable structural clues.[6]

Table 2: Common Mass Spectrometry Fragmentation Patterns for Butenolides

Fragmentation ProcessDescriptionDiagnostic For
Loss of CODecarbonylation from the lactone ring.Presence of the lactone moiety.
Loss of H₂ODehydration, often from a hydroxyl substituent.[6]Hydroxyl groups.
Side-Chain CleavageFragmentation of substituents attached to the this compound core.Nature and position of substituents.
Retro-Diels-AlderCan occur in more complex, fused ring systems.Specific structural motifs.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For butenolides, the most characteristic absorption bands are from the carbonyl group of the unsaturated lactone and the carbon-carbon double bond.[7]

Table 3: Characteristic IR Absorption Frequencies for Butenolides

Functional GroupVibrationTypical Frequency (cm⁻¹)
C=O (Lactone)Stretch1740 - 1790
C=C (Olefinic)Stretch1640 - 1690
C-OStretch1000 - 1300
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems. The α,β-unsaturated carbonyl system of the this compound ring gives rise to characteristic electronic transitions (π → π* and n → π*).[8][9]

Table 4: Typical UV-Vis Absorption Maxima for Butenolides

TransitionTypical λ_max (nm)Molar Absorptivity (ε)
π → π200 - 230High
n → π~300Low

Note: The position of λ_max is sensitive to substitution and the solvent used.[9]

Experimental Protocols

Detailed and consistent experimental procedures are vital for obtaining high-quality spectroscopic data.

Sample Preparation
  • Isolation and Purification: The novel this compound must be isolated from its source (e.g., fungal extract, reaction mixture) and purified to >95% purity, typically using chromatographic techniques like column chromatography or HPLC.

  • Purity Confirmation: Purity should be confirmed by HPLC and ¹H NMR before proceeding with detailed analysis.

  • Solvent Selection: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, CD₃OD, DMSO-d₆) and spectroscopic grade solvents for MS, IR, and UV-Vis analysis.[5]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 1-5 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent signal or an internal standard like TMS.[5]

  • ¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum. Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.[5]

  • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • HSQC: Acquire a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.

  • HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond ¹H-¹³C correlations.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.[6]

  • Ionization: Use a soft ionization technique, typically Electrospray Ionization (ESI), in either positive or negative mode to generate the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain a precise mass measurement.[5][6][10]

  • Formula Determination: Use the precise mass to calculate the elemental composition using software that matches the mass to possible formulas within a low ppm error tolerance.

IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil or soluble, a thin film can be cast on a salt plate (NaCl).[7]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify key absorption bands corresponding to the functional groups of interest.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition: Record the absorbance spectrum across the appropriate wavelength range (e.g., 200 - 600 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.[8]

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex processes and relationships in a clear and concise manner.

General Spectroscopic Workflow

The following diagram illustrates the standard workflow for elucidating the structure of a novel this compound.

G cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_end Structure Elucidation Isolation Isolation of Crude Product Purification Purification (e.g., HPLC) Isolation->Purification NMR NMR (1D & 2D) Purification->NMR MS HRMS & MS/MS Purification->MS IR IR Purification->IR UV UV-Vis Purification->UV Interpretation Data Interpretation & Correlation NMR->Interpretation MS->Interpretation IR->Interpretation UV->Interpretation Elucidation Structure Proposal & Verification Interpretation->Elucidation G cluster_cprc cluster_adpa This compound This compound Signaling Molecule Receptor SabR1 Receptor (Inactive) This compound->Receptor Binds Complex This compound-SabR1 Complex (Active) Receptor->Complex cprC_promoter cprC Promoter Receptor->cprC_promoter Represses Transcription cprC_gene cprC Gene CprC_protein CprC Protein (Activator) cprC_gene->CprC_protein Translation adpA_promoter adpA Promoter CprC_protein->adpA_promoter Activates Transcription adpA_gene adpA Gene AdpA_protein AdpA Protein adpA_gene->AdpA_protein Translation Nikkomycin Nikkomycin Biosynthesis AdpA_protein->Nikkomycin Activates

References

initial toxicity assessment of new butenolide compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and methodologies for conducting an initial toxicity assessment of novel butenolide compounds.

Introduction

Butenolides, a class of unsaturated γ-lactones, are prevalent scaffolds in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Their potential as therapeutic agents necessitates a thorough and early assessment of their toxicity profile to ensure safety and guide further development.[1] This technical guide outlines the fundamental stages of an initial toxicity assessment for new this compound compounds, focusing on established in vitro and in vivo methodologies. The guide provides detailed experimental protocols, summarizes key toxicological data, and visualizes critical workflows and cellular pathways to offer a comprehensive resource for researchers in drug discovery and development.

Initial Toxicity Screening Workflow

A systematic approach to toxicity assessment is crucial for efficiently identifying potential liabilities of new chemical entities. The workflow begins with in vitro assays to determine cytotoxicity across various cell lines, followed by genotoxicity evaluation. Promising candidates with acceptable in vitro profiles may then advance to in vivo acute toxicity studies using model organisms like zebrafish embryos. This tiered approach allows for early deselection of overtly toxic compounds, conserving resources for more promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Decision & Further Studies A New this compound Compound B In Vitro Cytotoxicity Assays (e.g., MTT, CellTox™) A->B C Genotoxicity Assays (e.g., Allium cepa, Ames Test) A->C D Data Analysis: Determine IC50/EC50 Values B->D E Assess Genotoxic Potential C->E F Select Compounds with Acceptable In Vitro Profile D->F E->F G In Vivo Acute Toxicity Study (e.g., Zebrafish Embryo Assay) F->G H Determine LC50 & PNEC G->H I Observe Phenotypic Changes G->I J Comprehensive Toxicity Profile H->J I->J K Proceed to ADME/Tox & Mechanistic Studies J->K Favorable L Terminate Development J->L Unfavorable G A This compound Compound B Cellular Stress A->B induces C JNK Activation B->C D Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Apoptosis G->H executes

References

An In-depth Technical Guide to the Core Chemical Properties of Butenolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of unsaturated γ-lactones, represent a significant scaffold in medicinal chemistry and natural product synthesis. Their prevalence in a vast array of biologically active compounds, including anticancer agents and phytohormones, underscores their importance.[1] This guide provides a comprehensive overview of the fundamental chemical properties of butenolides, with a focus on their structure, reactivity, and spectroscopic characterization, to aid researchers in the design and development of novel therapeutics.

Core Chemical Structure and Physicochemical Properties

The butenolide framework consists of a five-membered ring containing a lactone (cyclic ester) and a carbon-carbon double bond. The position of the double bond gives rise to different isomers, with α,β-unsaturated butenolides (2-furanones) being the most common and extensively studied.

Physicochemical Data

Quantitative physicochemical data for butenolides are crucial for understanding their behavior in biological systems. Below is a summary of key properties for the parent this compound, γ-crotonolactone, and representative substituted analogs.

Propertyγ-Crotonolactone (unsubstituted)Substituted this compound Example (e.g., a 4-methyl derivative)Reference(s)
Molecular Formula C₄H₄O₂C₅H₆O₂[2]
Molecular Weight 84.07 g/mol 98.10 g/mol [2]
Boiling Point 208-210 °CVaries with substitution[2]
Density 1.186 g/cm³Varies with substitution[2]
pKa Data not readily availableData not readily available
LogP -0.3 (estimated)Varies with substitution[3]

Note: Experimental pKa values for a wide range of butenolides are not extensively tabulated in the literature. Computational methods can provide estimates for specific derivatives.

Spectroscopic Characterization

The structural elucidation of butenolides relies heavily on modern spectroscopic techniques. Below are tables summarizing typical spectroscopic data for the this compound core.

¹H NMR Spectroscopy
Proton EnvironmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hα (proton at C-3) 6.0 - 6.3Doublet of doubletsJα,β ≈ 5-6, Jα,γ ≈ 1-2
Hβ (proton at C-4) 7.2 - 7.6Doublet of doubletsJβ,α ≈ 5-6, Jβ,γ ≈ 1-2
Hγ (protons at C-5) 4.8 - 5.1Multiplet-

Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents on the this compound ring.[4]

¹³C NMR Spectroscopy
Carbon EnvironmentTypical Chemical Shift (δ, ppm)
C=O (lactone carbonyl) 170 - 175
Cα (olefinic carbon at C-3) 120 - 125
Cβ (olefinic carbon at C-4) 145 - 155
Cγ (alkoxy carbon at C-5) 70 - 75

Reference for general ranges.[5][6][7][8]

Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (lactone carbonyl) 1740 - 1780Strong
C=C (olefinic) 1640 - 1690Medium
C-O (ester) 1100 - 1300Strong

The exact position of the carbonyl stretch is sensitive to ring strain and conjugation.[9][10][11][12]

Mass Spectrometry

The fragmentation of butenolides in mass spectrometry is influenced by the substituents. Common fragmentation pathways involve the loss of CO and CO₂ from the lactone ring. The presence of specific substituents will lead to characteristic fragmentation patterns that can aid in structure elucidation.[13][14][15]

Experimental Protocols

General Synthesis of a Simple this compound (γ-Crotonolactone)

This protocol describes a representative synthesis of the parent this compound, γ-crotonolactone, via the dehydrobromination of 2-bromo-γ-butyrolactone.

Materials:

Procedure:

  • Dissolve 2-bromo-γ-butyrolactone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford γ-crotonolactone.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm connectivity and assign complex structures.[16][17]

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using a spectrometer with an ATR accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.[17]

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), coupled to a mass analyzer. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and molecular formula.[13][14][15]

Signaling Pathways Involving Butenolides

Butenolides play critical roles as signaling molecules in various biological processes. The following diagrams illustrate key signaling pathways.

Strigolactone Signaling Pathway

Strigolactones, a class of butenolides, are plant hormones that regulate shoot branching and symbiotic interactions. Their signaling involves the D14 receptor, the F-box protein MAX2 (D3 in rice), and the D53/SMXL family of transcriptional repressors.[18][19][20][21][22]

Strigolactone_Signaling cluster_nucleus Nucleus D14 D14 (Receptor) MAX2 MAX2/D3 (F-box protein) D14->MAX2 Interacts with SL Strigolactone (SL) SL->D14 Binds D53 D53/SMXL (Repressor) MAX2->D53 Recruits Ub Ubiquitin D53->Ub Ubiquitination TargetGenes Target Gene Expression D53->TargetGenes Represses Proteasome 26S Proteasome Ub->Proteasome Degradation Proteasome->TargetGenes De-repression Repression Repression

Caption: Strigolactone Signaling Pathway.

Karrikin Signaling Pathway

Karrikins are butenolides found in smoke that promote seed germination. Their signaling pathway shares components with strigolactone signaling, utilizing the KAI2 receptor and the MAX2 F-box protein to target SMAX1/SMXL2 repressors for degradation.[1][23][24][25][26]

Karrikin_Signaling cluster_nucleus Nucleus KAI2 KAI2 (Receptor) MAX2 MAX2 (F-box protein) KAI2->MAX2 Interacts with Karrikin Karrikin (KAR) Karrikin->KAI2 Binds SMAX1 SMAX1/SMXL2 (Repressor) MAX2->SMAX1 Recruits Ub Ubiquitin SMAX1->Ub Ubiquitination GerminationGenes Germination Gene Expression SMAX1->GerminationGenes Represses Proteasome 26S Proteasome Ub->Proteasome Degradation Proteasome->GerminationGenes Activation Repression Repression

Caption: Karrikin Signaling Pathway.

Bacterial Quorum Sensing

Some bacteria utilize this compound derivatives as autoinducers in quorum sensing, a mechanism of cell-to-cell communication that regulates gene expression in response to population density. This process often controls virulence and biofilm formation.[27][28][29][30]

Quorum_Sensing cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment Synthase Autoinducer Synthase Autoinducer This compound Autoinducer Synthase->Autoinducer Autoinducer_ext [Autoinducer] Autoinducer->Autoinducer_ext Secretion Receptor Receptor Protein TargetGenes Target Gene Expression (e.g., Virulence, Biofilm) Receptor->TargetGenes Activates/Represses TargetGenes->Synthase Positive Feedback Autoinducer_ext->Receptor High cell density leads to uptake/binding

Caption: Bacterial Quorum Sensing with Butenolides.

Conclusion

This guide has provided a foundational understanding of the chemical properties of butenolides, essential for their application in drug discovery and chemical biology. The presented data on their physicochemical and spectroscopic properties, along with detailed experimental protocols and an overview of their roles in key signaling pathways, serves as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships of substituted butenolides will undoubtedly continue to fuel the development of novel and potent therapeutic agents.

References

A Comprehensive Review of Butenolide-Producing Organisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Introduction

Butenolides, a class of α,β-unsaturated γ-lactones, represent a significant and diverse group of natural products with a wide array of biological activities. Their potent pharmacological properties, including antimicrobial, anti-inflammatory, and cell signaling activities, have positioned them as promising candidates for drug discovery and development. This technical guide provides an in-depth literature review of organisms known to produce butenolides, with a focus on quantitative data, detailed experimental protocols for their isolation and analysis, and the elucidation of their biosynthetic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of these valuable natural compounds.

Butenolide-Producing Organisms

A diverse range of microorganisms are known to produce butenolides. Bacteria, particularly from the genus Streptomyces, and fungi, especially of the genus Aspergillus, are prolific sources. Additionally, certain species of Pseudomonas and various marine organisms have been identified as this compound producers.

Bacterial Producers

Streptomyces species are well-documented producers of butenolides, which often function as signaling molecules in a quorum-sensing-like manner to regulate antibiotic production and morphological differentiation.[1][2] For instance, Streptomyces ansochromogenes produces a series of butenolides (SABs) that regulate nikkomycin (B1203212) biosynthesis.[1] In Streptomyces fradiae, a novel γ-butenolide, SFB1, is essential for the production of tylosin (B1662201).[3] Genetic engineering of the SFB1 regulatory cascade has been shown to dramatically increase tylosin yield.[3] Furthermore, butenolides from Streptomyces albus J1074 can act as external signals to stimulate avermectin (B7782182) production in Streptomyces avermitilis.[4]

Gram-negative bacteria, such as Pseudomonas fluorescens, have also been shown to produce a novel class of butenolides called styrolides.[5][6] The discovery of the styrolide and the related acaterin (B1665402) biosynthetic gene clusters has expanded the known diversity of this compound biosynthesis.[5][6]

Fungal Producers

The fungal genus Aspergillus is a rich source of structurally diverse butenolides. Aspergillus terreus, an endophytic fungus, has been shown to produce a variety of this compound derivatives with anti-inflammatory and antitumor activities.[7][8] For example, several butenolides isolated from a marine-derived A. terreus exhibited potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-induced macrophages.[7] Another study on a coral-derived Aspergillus terreus led to the isolation of fifteen butenolides, some of which showed weak antibacterial and enzyme inhibitory activities.[9]

Marine Organisms

Marine environments harbor a wealth of this compound-producing organisms. Marine invertebrates, such as tunicates, are a source of polyaromatic butenolides like rubrolides, cadiolides, and prunolides.[10] Marine-derived fungi and bacteria are also significant producers. As mentioned, marine-derived Aspergillus terreus and Streptomyces species have yielded a number of bioactive butenolides.[2][8]

Data Presentation: Quantitative Analysis of this compound Production and Activity

The following tables summarize quantitative data on this compound production and their biological activities from various producing organisms.

Table 1: Production Titers of Select Butenolides from Microbial Sources

Producing OrganismThis compound/Regulated ProductProduction Titer (mg/L)Culture Conditions/Strain TypeReference(s)
Streptomyces fradiaeTylosin (regulated by SFB1)3926 ± 110Engineered strain with disrupted tylQ and overexpressed TylR and TylS[3][11][12]
Streptomyces albus J1074Butenolides (compounds 2-5)1.3 - 6.0 mg from 12 L cultureWild-type[13]

Table 2: Biological Activity of Butenolides Isolated from Fungal Sources

| Producing Organism | this compound Compound(s) | Biological Activity | IC₅₀ (µM) | Target | Reference(s) | | --- | --- | --- | --- | --- | | Aspergillus terreus (marine-derived) | (+)-3',3'-di-(dimethylallyl)-butyrolactone II (4), Versicolactone B (6) | Cytotoxicity | 5.3, 9.4 | PANC-1 cells |[8] | | Aspergillus sp. CBS-P-2 | Aspernolide J (3), Butyrolactone V (5), 4',8''-dihydroxybutyrolactone V (11) | Cytotoxicity | 39.4, 13.2, 16.3 | HL-60 cells |[14][15] | | Aspergillus sp. CBS-P-2 | Butyrolactone VI (10) | Antimicrobial | 21.3 (MIC) | Staphylococcus aureus |[14][15] | | Aspergillus terreus (endophytic) | Asperteretal A (1), Asperteretal C (3), Butyrolactone V (5), Butyrolactone I (6), (±)-Asperteretal B (2), Butyrolactone VII (8) | Anti-inflammatory (NO inhibition) | - | RAW 264.7 cells |[7] | | Aspergillus terreus (endophytic) | Butyrolactone V (5), Butyrolactone VII (8) | Cytotoxicity | Moderate | HL-60 cells |[7] | | Aspergillus terreus (sponge-derived) | (±)-asperteretal D, asperteretal E, and others | α-Glucosidase inhibition | 8.65 to 20.3 | α-Glucosidase |[16] | | Aspergillus terreus SGP-1 | Butyrolactone VII (7) | Butyrylcholinesterase inhibition | 18.4 | Butyrylcholinesterase |[17] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of butenolides from microbial cultures, based on protocols described in the cited literature.

General Extraction of Butenolides from Streptomyces Culture Broth

This protocol is adapted from methods used for the extraction of butenolides and other secondary metabolites from Streptomyces species.[6][7]

  • Cultivation: Culture the Streptomyces strain in a suitable liquid medium (e.g., R5⁻ medium for S. coelicolor or SYP SW medium for marine Streptomyces) for an appropriate time to allow for secondary metabolite production (typically 3-7 days).[6][12]

  • Solvent Extraction:

    • Centrifuge the culture broth to separate the supernatant from the mycelia.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice.

    • Combine the organic phases.

  • Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for Analysis:

    • Dissolve the crude extract in a small volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC or LC-MS analysis.

Purification of Butenolides from Fungal Cultures (e.g., Aspergillus terreus)

This protocol is a generalized procedure based on the methods described for the purification of butenolides from Aspergillus terreus.[9][17]

  • Extraction:

    • Extract the fungal fermentation broth and/or mycelia with ethyl acetate.

    • Concentrate the extract under reduced pressure to yield a crude extract.

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of solvents, for example, a petroleum ether-dichloromethane-methanol gradient, to fractionate the extract based on polarity.[17]

  • Medium Pressure Liquid Chromatography (MPLC):

    • Further purify the fractions obtained from silica gel chromatography using MPLC with a reversed-phase column (e.g., ODS).

    • Elute with a methanol-water gradient.[9]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the this compound-containing fractions by preparative HPLC on a C18 column.

    • Use a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to isolate pure this compound compounds.[9]

Quantification of Butenolides by LC-MS/MS

For precise quantification, a validated LC-MS/MS method is essential. The following provides general parameters that can be optimized for specific this compound analysis.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and water, often with an acidic modifier like 0.1% formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the this compound structure.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

    • Optimization: For each this compound, optimize the precursor ion, product ions, fragmentor voltage, and collision energy to achieve the highest sensitivity.

    • Quantification: Generate a calibration curve using serial dilutions of a purified this compound standard of known concentration. The concentration of the this compound in the sample is then determined by comparing its peak area to the calibration curve.

Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling and biosynthetic pathways for butenolides in bacteria.

This compound Signaling Pathway in Streptomyces ansochromogenes

This pathway illustrates how SABs (butenolides) regulate nikkomycin biosynthesis.

Butenolide_Signaling_Streptomyces cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm SABs SABs (Butenolides) SabR1_active SabR1 (Active Repressor) SABs->SabR1_active Binds and inactivates SabR1_inactive SabR1 (Inactive Receptor) CprC_gene cprC gene SabR1_active->SabR1_inactive SabR1_active->CprC_gene Represses transcription CprC_protein CprC (Activator) CprC_gene->CprC_protein Transcription & Translation AdpA_gene adpA gene AdpA_protein AdpA (Pleiotropic Regulator) AdpA_gene->AdpA_protein Transcription & Translation Nikkomycin_biosynthesis Nikkomycin Biosynthesis CprC_protein->AdpA_gene Activates transcription AdpA_protein->Nikkomycin_biosynthesis Activates Styrolide_Biosynthesis Tyrosine Tyrosine-derived 4-hydroxyphenylpyruvic acid Activated_acid Activated 4-hydroxyphenylacetic acid Tyrosine->Activated_acid StoA Extended_thioester Extended Thioester Activated_acid->Extended_thioester + Malonyl unit Keto_intermediate Keto Intermediate Extended_thioester->Keto_intermediate StoB Cyclized_intermediate Cyclized Intermediate Keto_intermediate->Cyclized_intermediate StoC (Knoevenagel condensation) Dehydrated_intermediate Dehydrated Intermediate Cyclized_intermediate->Dehydrated_intermediate StoD (Dehydration) Styrolide Styrolide Dehydrated_intermediate->Styrolide StoE (Reduction) Experimental_Workflow Culture Microbial Culture (*Streptomyces* or *Aspergillus*) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Primary Fractionation (e.g., Silica Gel Chromatography) Crude_Extract->Fractionation Fractions Bioactive Fractions Fractionation->Fractions Purification Purification (e.g., HPLC, MPLC) Fractions->Purification Bioassays Biological Activity Testing Fractions->Bioassays Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Pure_Compound->Bioassays

References

Methodological & Application

Synthetic Routes to Functionalized Butenolides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The butenolide scaffold is a privileged motif in a vast number of biologically active natural products and pharmaceutical agents. Its inherent reactivity and stereochemical complexity make the development of efficient and versatile synthetic routes to functionalized butenolides a key area of research in organic chemistry and drug discovery. These application notes provide an overview of modern synthetic strategies, complete with detailed experimental protocols and comparative data for the synthesis of these valuable compounds.

Palladium-Catalyzed C-H Activation for Direct this compound Synthesis

A recent and powerful strategy for the construction of butenolides involves the direct C(sp³)–H functionalization of aliphatic acids. This method, developed by Chen and coworkers, allows for a one-step synthesis of diverse butenolides, including those with challenging spiro- and bridged architectures, from readily available starting materials.[1][2]

The reaction utilizes a palladium catalyst with a specially designed triazole-pyridone ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. This approach is notable for its broad substrate scope and functional group tolerance.[1]

Application Highlights:
  • One-Step Synthesis: Directly converts aliphatic acids to butenolides, avoiding multi-step sequences.[1][2]

  • Broad Scope: Tolerates a wide range of functional groups and allows for the synthesis of complex structures.[1]

  • Scalability: The reaction can be scaled up, and the product can often be purified by a simple aqueous wash.[2]

Experimental Protocol: General Procedure for Palladium-Catalyzed this compound Synthesis[1]

A solution of Pd(OAc)₂ (2.2 mg, 10 mol%) and L32 (a triazole-pyridone ligand, 5.6 mg, 10 mol%) in hexafluoroisopropanol (HFIP, 0.40 mL) is prepared. In a 12 mL reaction tube equipped with a stir bar, the aliphatic acid substrate (0.10 mmol) is added. To this is added the premixed Pd/ligand solution, followed by Me₄NOAc·H₂O (12.6 mg, 0.83 equiv), KOH (0.9 mg, 0.15 equiv), and TBHP (70% in water, 24 μL, 2.0 equiv). The tube is sealed and heated at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is then purified by flash chromatography on silica (B1680970) gel to afford the desired this compound.

Quantitative Data Summary
Substrate (Aliphatic Acid)Product (this compound)Yield (%)[1]
3-Phenylpropanoic acid4-Phenyl-2(5H)-furanone85
3-Cyclohexylpropanoic acid4-Cyclohexyl-2(5H)-furanone72
3-(4-Fluorophenyl)propanoic acid4-(4-Fluorophenyl)-2(5H)-furanone81
Cyclohexanecarboxylic acidSpiro[cyclohexane-1,4'-dihydrofuran]-2'-one65

Synthesis from Furans via Singlet Oxygen Oxidation

The oxidation of substituted furans provides a reliable and regioselective route to functionalized butenolides. A common method involves the photooxidation of furans in the presence of a sensitizer (B1316253) to generate singlet oxygen, which then undergoes a [4+2] cycloaddition with the furan (B31954) ring. The resulting endoperoxide can be rearranged to the desired this compound. This strategy is particularly useful for the synthesis of γ-hydroxybutenolides.[3]

Application Highlights:
  • Regiocontrolled Synthesis: The substitution pattern on the starting furan directs the regiochemical outcome of the oxidation.[3]

  • Access to Hydroxybutenolides: A facile route to γ-hydroxybutenolides, which are common motifs in natural products.[3]

  • Mild Reaction Conditions: Photochemical oxidation proceeds under mild conditions, tolerating various functional groups.

Experimental Protocol: Synthesis of a β-Functionalized γ-Hydroxythis compound[3]

A solution of the 3-substituted furan (1.0 mmol) and Rose Bengal (0.02 mmol) as a photosensitizer in methanol (B129727) (20 mL) is prepared in a Pyrex tube. The solution is cooled to 0 °C and oxygen is bubbled through the solution while it is irradiated with a 500 W tungsten-halogen lamp for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the γ-hydroxythis compound.

Quantitative Data Summary
Starting FuranProduct (γ-Hydroxythis compound)Yield (%)[3]Diastereomeric Ratio[3]
3-(1-Hydroxyethyl)furan5-Hydroxy-4-methyl-5H-furan-2-one85>95:5
3-(1-Hydroxy-2-propenyl)furan5-Hydroxy-4-vinyl-5H-furan-2-one80>95:5

Phosphine-Catalyzed Ring-Opening and Cyclization of Cyclopropenones

A novel and versatile approach to substituted butenolides involves the phosphine-catalyzed ring-opening of hydroxymethyl-functionalized cyclopropenones.[4][5][6] In this reaction, the phosphine (B1218219) attacks the cyclopropenone, inducing ring-opening to form a reactive ketene (B1206846) ylide. This intermediate is then trapped intramolecularly by the pendant hydroxyl group to afford the this compound scaffold.[4]

Application Highlights:
  • Broad Functional Group Tolerance: The reaction proceeds under mild conditions and is compatible with a wide range of functional groups.[4][6]

  • Access to α- and γ-Substituted Butenolides: This method allows for the synthesis of butenolides with diverse substitution patterns.[5]

  • Low Catalyst Loading: The reaction is efficient with catalytic amounts of phosphine.[4]

Experimental Protocol: General Procedure for this compound Synthesis from Cyclopropenones[4]

To a solution of the hydroxymethyl-substituted cyclopropenone (0.1 mmol) in dichloromethane (B109758) (1.0 mL) is added triphenylphosphine (B44618) (PPh₃, 0.01 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 1-12 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the desired this compound.

Quantitative Data Summary
Cyclopropenone Substituent (R)Product (this compound)Yield (%)[4]
Phenyl5-Phenyl-2(5H)-furanone95
4-Chlorophenyl5-(4-Chlorophenyl)-2(5H)-furanone91
Thiophen-2-yl5-(Thiophen-2-yl)-2(5H)-furanone88
Cyclohexyl5-Cyclohexyl-2(5H)-furanone85

Catalytic Asymmetric Allylation/Lactonization Cascade

The enantioselective synthesis of chiral butenolides is of great importance for the development of new therapeutics. An efficient method to access chiral γ-butenolides is through a catalytic asymmetric allylation of enone diesters with potassium allyltrifluoroborates, followed by a spontaneous lactonization cascade.[7][8] This reaction, catalyzed by a chiral palladium complex, provides a concise route to enantioenriched butenolides under mild conditions.[7]

Application Highlights:
  • High Enantioselectivity: Provides access to chiral butenolides with high enantiomeric excess.[7]

  • Cascade Reaction: A concise route that forms multiple bonds and a stereocenter in a single operation.[7]

  • Mild Conditions: The reaction proceeds efficiently at room temperature.

Experimental Protocol: Enantioselective Synthesis of a Chiral γ-Butenolide[7]

In a glovebox, a mixture of Pd(OAc)₂ (2.2 mg, 0.01 mmol) and a chiral ligand (e.g., a derivative of TADDOL, 0.012 mmol) in THF (0.5 mL) is stirred for 30 minutes. To this solution is added the enone diester (0.1 mmol), potassium allyltrifluoroborate (0.15 mmol), and K₂CO₃ (0.3 mmol). The reaction mixture is stirred at room temperature for 10 minutes to 24 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the chiral γ-butenolide.

Quantitative Data Summary
Enone Diester Substituent (R)Allylborate Substituent (R')Yield (%)[7]ee (%)[7]
PhenylH9598
4-MethoxyphenylH9297
2-NaphthylH9096
PhenylMethyl8595

Visualizing Synthetic Pathways

To aid in the understanding of these synthetic transformations, the following diagrams illustrate the key reaction workflows.

G cluster_0 Pd-Catalyzed C-H Activation cluster_1 Furan Oxidation cluster_2 Cyclopropenone Ring-Opening cluster_3 Asymmetric Allylation/Lactonization Aliphatic Acid Aliphatic Acid Butenolide_1 This compound Aliphatic Acid->Butenolide_1 Pd(OAc)₂, Ligand TBHP, 80 °C Substituted Furan Substituted Furan Endoperoxide Endoperoxide Substituted Furan->Endoperoxide ¹O₂, hv Rose Bengal Hydroxythis compound γ-Hydroxythis compound Endoperoxide->Hydroxythis compound Rearrangement Cyclopropenone Hydroxymethyl Cyclopropenone Ketene Ylide Ketene Ylide Cyclopropenone->Ketene Ylide PPh₃ Butenolide_2 This compound Ketene Ylide->Butenolide_2 Intramolecular Cyclization Enone Diester Enone Diester Allylated Intermediate Allylated Intermediate Enone Diester->Allylated Intermediate Pd(OAc)₂, Chiral Ligand Allyltrifluoroborate Chiral this compound Chiral γ-Butenolide Allylated Intermediate->Chiral this compound Lactonization

Caption: Key synthetic workflows for functionalized butenolides.

These selected methods represent a fraction of the diverse and innovative strategies available for the synthesis of functionalized butenolides. The choice of a particular route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery of new this compound-based therapeutic agents.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Butenolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The butenolide scaffold, a five-membered α,β-unsaturated γ-lactone ring, is a privileged structural motif present in a vast array of biologically active natural products and pharmaceutical agents.[1] Its prevalence has spurred the development of numerous synthetic strategies, with palladium-catalyzed methods emerging as particularly powerful and versatile tools for the construction of these valuable heterocyclic compounds.[1][2] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies for the synthesis of this compound derivatives, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Palladium-Catalyzed Triple C-H Functionalization for One-Step this compound Synthesis from Aliphatic Acids

This innovative method enables the direct conversion of readily available aliphatic acids into diverse this compound structures through a palladium-catalyzed triple C-H functionalization.[3][4] The reaction utilizes a specialized triazole-pyridone ligand and tert-butyl hydroperoxide (TBHP) as the sole oxidant, offering a streamlined approach to complex butenolides, including spiro and bridged systems.[3]

Signaling Pathway Diagram

CH_Activation_Mechanism cluster_cat_cycle Catalytic Cycle Pd(II) Pd(II) Unsat_Acid β,γ-Unsaturated Acid Intermediate Pd(II)->Unsat_Acid β,γ-Dehydrogenation (Ligand-enabled) Pd(0)_1 Pd(0)_1 Pd(0)_1->Pd(II) Reoxidation (TBHP) Unsat_Acid->Pd(0)_1 Lactone_Pd Lactone-Pd(II) Intermediate Unsat_Acid->Lactone_Pd Nucleophilic Cyclization This compound This compound Product Lactone_Pd->this compound β-Hydride Elimination Pd(0)_2 Pd(0)_2 Lactone_Pd->Pd(0)_2 Pd(0)_2->Pd(II) Reoxidation (TBHP) Aliphatic_Acid Aliphatic Acid Starting Material Aliphatic_Acid->Pd(II) Enters Cycle

Caption: Proposed catalytic cycle for the Pd-catalyzed triple C-H functionalization.

Quantitative Data Summary
Substrate (Aliphatic Acid)ProductYield (%)Diastereomeric Ratio (d.r.)
Cyclohexanecarboxylic AcidCorresponding this compound85N/A
Cyclopentylacetic AcidCorresponding this compound78N/A
4-Phenylbutyric AcidCorresponding this compound72N/A
Cholic Acid DerivativeBridged this compound752:1
14-Membered Macrocyclic AcidBridged this compound84N/A
17-Membered Macrocyclic AcidBridged this compound72N/A

Data extracted from literature reports.[3]

Experimental Protocol

Materials:

  • Pd(OAc)₂

  • Triazole-pyridone ligand (L1)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Benzoquinone (BQ)

  • Aliphatic acid substrate

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To an oven-dried reaction vessel, add the aliphatic acid (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol %), and the triazole-pyridone ligand (L1) (4.8 mg, 0.012 mmol, 6 mol %).

  • Add 1,2-dichloroethane (B1671644) (1.0 mL).

  • To the resulting mixture, add TBHP (70 wt. % in H₂O, 77 µL, 0.6 mmol, 3.0 equiv) and benzoquinone (BQ) (4.3 mg, 0.04 mmol, 20 mol %).

  • Seal the reaction vessel and stir the mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound product.

Palladium-Catalyzed γ-Arylation of Butenolides for the Synthesis of γ,γ-Disubstituted Butenolides

This protocol details the synthesis of butenolides bearing a quaternary carbon center at the γ-position through a palladium-catalyzed cross-coupling reaction.[5][6] This method is particularly valuable for the construction of sterically hindered and structurally complex molecules.

Experimental Workflow Diagram

Arylation_Workflow Start Start Reagents Combine this compound, Aryl Halide, Pd Catalyst, Ligand, and Base in Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 110 °C for 18 h) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product γ,γ-Disubstituted this compound Purification->Product

Caption: General workflow for the Pd-catalyzed γ-arylation of butenolides.

Quantitative Data Summary
This compound SubstrateAryl HalideLigandBaseSolventYield (%)
γ-Methyl-α,β-butenolide4-BromotolueneP(t-Bu)₃LiHMDSToluene (B28343)85
γ-Ethyl-α,β-butenolide3-BromoanisoleP(t-Bu)₃LiHMDSToluene79
γ-n-Butyl-α,β-butenolide3,5-DimethylbromobenzeneP(t-Bu)₃LiHMDSToluene74
γ-Methyl-α,β-butenolide1-Bromo-4-fluorobenzeneP(t-Bu)₃LiHMDSToluene81
γ-Methyl-α,β-butenolide2-BromopyridineP(t-Bu)₃LiHMDSDMA65

Data extracted from literature reports.[5]

Experimental Protocol

Materials:

  • Pd₂(dba)₃

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate (B81430) salt

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • γ-substituted this compound

  • Aryl halide

  • Solvent (e.g., Toluene or DMA)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol %) and P(t-Bu)₃·HBF₄ (9.3 mg, 0.032 mmol, 6.4 mol %) to an oven-dried reaction vial.

  • Add toluene (1.0 mL) and stir the mixture for 10 minutes at room temperature.

  • In a separate vial, dissolve the γ-substituted this compound (0.5 mmol, 1.0 equiv) in toluene (1.0 mL).

  • Add LiHMDS (1.0 M in THF, 0.6 mL, 0.6 mmol, 1.2 equiv) to the this compound solution and stir for 15 minutes at room temperature.

  • Transfer the resulting enolate solution to the catalyst mixture.

  • Add the aryl halide (0.55 mmol, 1.1 equiv) to the reaction mixture.

  • Seal the vial and heat the reaction at 110 °C for 18 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the γ,γ-disubstituted this compound.

Palladium-Catalyzed Tandem Difunctional Carbonylation of 1,3-Enynes

This protocol describes an efficient one-step synthesis of fluoroalkyl-substituted butenolides from readily available 1,3-enynes, fluoroalkyl halides, and water, utilizing a palladium-catalyzed tandem difunctional carbonylation.[1] This method provides access to novel fluorinated scaffolds with potential applications in pharmaceutical and materials science.[1]

Logical Relationship Diagram

Carbonylation_Logic Inputs 1,3-Enyne + Fluoroalkyl Halide + Water + CO Process Tandem Difunctional Carbonylation Inputs->Process Catalyst_System Pd/Cu Cooperative Catalysis Catalyst_System->Process Key_Steps Radical Addition -> Carbonylative Cyclization Process->Key_Steps Output Fluoroalkylated this compound Key_Steps->Output

Caption: Logical flow of the tandem difunctional carbonylation reaction.

Quantitative Data Summary
1,3-Enyne SubstrateFluoroalkyl HalideYield (%)
4-Phenyl-1-buten-3-yneCF₃I82
4-(p-Tolyl)-1-buten-3-yneCF₃I85
4-(4-Methoxyphenyl)-1-buten-3-yneCF₃I78
4-(4-Chlorophenyl)-1-buten-3-yneCF₃I75
4-Cyclohexyl-1-buten-3-yneC₄F₉I68

Data extracted from a representative study.[1]

Experimental Protocol

Materials:

  • Pd(OAc)₂

  • Xantphos

  • CuI

  • 1,3-Enyne substrate

  • Fluoroalkyl halide

  • Water

  • Solvent (e.g., Dioxane)

  • Carbon monoxide (CO) gas

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol %), Xantphos (11.6 mg, 0.02 mmol, 10 mol %), and CuI (3.8 mg, 0.02 mmol, 10 mol %).

  • Add the 1,3-enyne (0.2 mmol, 1.0 equiv) and dioxane (2.0 mL).

  • Add the fluoroalkyl halide (0.4 mmol, 2.0 equiv) and water (18 µL, 1.0 mmol, 5.0 equiv).

  • Purge the tube with CO gas three times and then maintain a CO atmosphere (1 atm, balloon).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, vent the CO balloon in a fume hood.

  • Dilute the mixture with ethyl acetate and filter through a short pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to afford the fluoroalkylated this compound product.

These protocols provide a foundation for the synthesis of a wide range of this compound derivatives. Researchers are encouraged to consult the primary literature for further details on substrate scope, optimization, and mechanistic insights.[1][3][5]

References

Application Notes and Protocols for Solid-Phase Butenolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of butenolides, a class of unsaturated lactones with significant biological activity and potential for drug discovery. The methodology outlined is based on the use of a traceless sulfone linker, which allows for the efficient construction of butenolide scaffolds followed by a clean cleavage from the solid support.

Introduction

Butenolides are five-membered unsaturated lactone rings found in numerous natural products and pharmacologically active compounds. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive targets for synthetic and medicinal chemists. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of this compound analogs for structure-activity relationship (SAR) studies. This protocol details a robust method for the solid-phase synthesis of butenolides, focusing on the use of a traceless sulfone linker strategy.

The key advantages of this solid-phase approach include simplified purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation.

Principle of the Method

The solid-phase synthesis of butenolides using a traceless sulfone linker involves three main stages:

  • Resin Loading: An appropriate starting material is attached to a solid support functionalized with a sulfone linker.

  • On-Resin Synthesis: The this compound ring is constructed through a series of chemical transformations carried out on the solid support.

  • Cleavage: The completed this compound is cleaved from the resin, leaving no trace of the linker in the final product.

This protocol will utilize a polystyrene resin functionalized with an arylsulfonylacetate linker. The synthesis will proceed through the alkylation of the resin-bound sulfone with a suitable epoxide, followed by intramolecular cyclization to form the this compound ring. Finally, reductive cleavage using sodium amalgam will release the desired this compound.

Data Presentation

The following table summarizes representative quantitative data for the key steps of the solid-phase this compound synthesis protocol. Please note that these values are illustrative and can vary depending on the specific substrates and reaction conditions used.

StepParameterValueUnit
Resin Loading Resin TypePolystyrene-co-divinylbenzene-
LinkerArylsulfonylacetate-
Initial Resin Loading1.2mmol/g
Loading Efficiency>95%
On-Resin Alkylation ReagentsSubstituted Epoxide, LiHMDS-
Reaction Time12hours
Reaction Temperature25°C
Conversion>98%
On-Resin Cyclization ReagentsDBU-
Reaction Time8hours
Reaction Temperature60°C
Conversion>95%
Cleavage Reagent6% Sodium Amalgam-
Cleavage Time6hours
Cleavage Temperature25°C
Overall Yield (based on initial loading)75-85%
Purity (crude, by HPLC)>90%

Experimental Protocols

Materials and Reagents:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Sodium p-toluenesulfinate

  • Ethyl bromoacetate (B1195939)

  • Substituted epoxides

  • Lithium hexamethyldisilazide (LiHMDS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Sodium amalgam (6%)

  • Anhydrous solvents: N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH)

  • Standard laboratory glassware and solid-phase synthesis reaction vessels

Protocol 1: Preparation of Arylsulfonylacetate-Functionalized Resin

This protocol describes the preparation of the solid support with the traceless sulfone linker.

  • Swelling the Resin: Swell Merrifield resin (1.0 g, ~1.2 mmol Cl/g) in anhydrous DMF (10 mL) for 1 hour in a solid-phase reaction vessel.

  • Linker Attachment:

    • In a separate flask, dissolve sodium p-toluenesulfinate (3.0 eq) in anhydrous DMF (15 mL).

    • Add the solution to the swollen resin and shake at 80°C for 24 hours.

    • Wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), H₂O (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum to yield the sulfinate-functionalized resin.

  • Acetate (B1210297) Coupling:

    • Swell the sulfinate resin in anhydrous DMF (10 mL).

    • Add ethyl bromoacetate (5.0 eq) and shake at 60°C for 24 hours.

    • Wash the resin as described in step 2.

    • Dry the resin under vacuum to yield the arylsulfonylacetate-functionalized resin.

Monitoring: The progress of the functionalization can be monitored by infrared (IR) spectroscopy by observing the appearance of the sulfone and ester carbonyl stretches.

Protocol 2: On-Resin this compound Synthesis

This protocol details the construction of the this compound ring on the solid support.

  • Resin Swelling: Swell the arylsulfonylacetate-functionalized resin (1.0 g) in anhydrous THF (10 mL) for 30 minutes.

  • Alkylation with Epoxide:

    • Cool the resin suspension to -78°C.

    • Slowly add a solution of LiHMDS (1.5 eq) in THF and shake for 30 minutes to generate the enolate.

    • Add a solution of the desired substituted epoxide (2.0 eq) in THF and allow the reaction to warm to room temperature and shake for 12 hours.

    • Wash the resin sequentially with THF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Intramolecular Cyclization:

    • Swell the alkylated resin in anhydrous DMF (10 mL).

    • Add DBU (3.0 eq) and shake at 60°C for 8 hours to effect the intramolecular cyclization.

    • Wash the resin as described in step 2.

    • Dry the resin under vacuum.

Monitoring: A small aliquot of the resin can be cleaved, and the product analyzed by LC-MS to monitor the progress of the alkylation and cyclization steps.

Protocol 3: Cleavage of this compound from the Resin

This protocol describes the release of the final this compound product from the solid support.

  • Resin Swelling: Swell the resin-bound this compound (1.0 g) in a 10:1 mixture of anhydrous THF/MeOH (10 mL) for 30 minutes.

  • Reductive Cleavage:

    • Add 6% sodium amalgam (10 eq of Na) to the resin suspension.

    • Shake the mixture at room temperature for 6 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with THF (3 x 5 mL) and combine the filtrates.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude this compound can be further purified by column chromatography on silica (B1680970) gel.

Characterization: The final this compound product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Visualizations

Signaling Pathway Diagram

Butenolide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates This compound This compound This compound->Receptor Binds Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates DNA DNA Transcription_Factor->DNA Translocates & Binds Gene_Expression Altered Gene Expression DNA->Gene_Expression Regulates

Caption: A generalized signaling pathway for this compound activity.

Experimental Workflow Diagram

Solid_Phase_Butenolide_Synthesis start Start resin_prep 1. Resin Functionalization (Arylsulfonylacetate Linker) start->resin_prep alkylation 2. On-Resin Alkylation (Epoxide) resin_prep->alkylation cyclization 3. On-Resin Cyclization (DBU) alkylation->cyclization cleavage 4. Reductive Cleavage (Sodium Amalgam) cyclization->cleavage purification 5. Purification cleavage->purification characterization 6. Characterization (NMR, MS) purification->characterization end Final this compound characterization->end

Caption: Workflow for solid-phase this compound synthesis.

Logical Relationship Diagram

Logical_Relationships cluster_resin Solid Support cluster_synthesis On-Resin Chemistry cluster_product Final Product Resin Polystyrene Resin Linker Traceless Sulfone Linker Resin->Linker Functionalized with Precursor This compound Precursor Linker->Precursor Immobilizes Cyclization Ring Formation Precursor->Cyclization Undergoes Cleavage Cleavage Cyclization->Cleavage Ready for This compound Pure this compound Cleavage->this compound Yields

Caption: Key relationships in the solid-phase synthesis strategy.

Application Notes and Protocols for the Analytical Characterization of Butenolides

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the characterization of butenolides using modern analytical techniques. The following sections cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural elucidation, identification, and purification of this important class of heterocyclic compounds.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of butenolide derivatives.[4][5] One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons in the molecule.[6] Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing atom connectivity and piecing together the complete molecular structure.[5] For chiral butenolides, specialized NMR techniques using chiral solvating agents can be employed to determine the absolute configuration and measure enantiomeric or diastereomeric excess.[7]

Experimental Protocol: Structure Elucidation by 1D and 2D NMR

This protocol outlines the general procedure for acquiring a standard set of NMR spectra for the structural characterization of a purified this compound sample.

1. Sample Preparation:

  • Accurately weigh 1-5 mg of the purified this compound sample.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[6] For low concentration samples (<1 mg), a cryoprobe can significantly enhance sensitivity.[5]
  • ¹H NMR: Acquire a standard proton spectrum to identify the number and type of proton signals, their chemical shifts, coupling constants (J-values), and integration.
  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum to identify the number of carbon signals. A DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups.[6]
  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of connected proton networks.[5]
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their attached carbons.[5]
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is critical for connecting structural fragments and identifying quaternary carbons.[5]
  • NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, a NOESY experiment can be performed to identify protons that are close in space, providing insights into the relative configuration of the molecule.[5]

3. Data Processing and Interpretation:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
  • Integrate ¹H signals and measure coupling constants.
  • Assign all ¹H and ¹³C chemical shifts using the combined information from 1D and 2D spectra.
  • Assemble the molecular structure based on the established correlations.

Data Presentation: Representative NMR Data for a this compound

The following table summarizes hypothetical but representative NMR data for a generic γ-substituted this compound. Actual chemical shifts will vary depending on the specific substituents.

Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)COSY CorrelationsHMBC Correlations (from ¹H to ¹³C)
α (C-2)-~174.0 (C=O)-C-3, C-4
β (C-3)7.10, d, J=5.6~145.0 (=CH)H-4C-2, C-4, C-5
γ (C-4)5.90, dq, J=5.6, 1.8~85.0 (=CH)H-3, H-5C-2, C-3, C-5, C-6
C-51.45, d, J=1.8~20.0 (CH₃)H-4C-3, C-4
C-64.20, q, J=7.1~60.0 (OCH₂)H-7C-4
C-71.25, t, J=7.1~14.0 (CH₃)H-6C-6

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Elucidation Sample Purified this compound (1-5 mg) Solvent Deuterated Solvent (0.6 mL) Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube H1 1D: ¹H NMR NMR_Tube->H1 C13 1D: ¹³C & DEPT COSY 2D: COSY HSQC 2D: HSQC HMBC 2D: HMBC Processing Spectral Processing HMBC->Processing Assignment Assign Signals Processing->Assignment Structure Assemble Structure Assignment->Structure

Caption: Workflow for this compound structure elucidation using NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Application Note

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of butenolides and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used to generate protonated molecules [M+H]⁺.[8] Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is then used to fragment the parent ion. The resulting fragmentation pattern provides a fingerprint that can help identify the this compound core and its substituents.[8][9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of the molecule.[6]

Experimental Protocol: ESI-MS/MS Analysis

This protocol describes a general method for analyzing butenolides by ESI-MS/MS.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 0.1-0.2 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.[8]
  • Further dilute the stock solution with the same solvent containing 0.1% formic acid (to promote protonation) to a final concentration of 1-10 µg/mL.

2. Instrument Setup and Data Acquisition:

  • The analysis can be performed on various mass spectrometers, such as a triple quadrupole (QqQ) or a quadrupole-time-of-flight (Q-TOF) instrument.[8]
  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[8] Alternatively, the sample can be introduced via an LC system.
  • Ionization (ESI Positive Mode):
  • Capillary Voltage: 3.5-4.5 kV
  • Nebulizing Gas (N₂): Set to an appropriate pressure (e.g., 7 psi).[8]
  • Drying Gas (N₂): Set to a temperature of 180-300 °C.[8]
  • MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.
  • MS/MS Scan (Product Ion Scan):
  • Select the [M+H]⁺ ion in the first mass analyzer (e.g., Q1).
  • Induce fragmentation in the collision cell (e.g., q2) using an inert gas like argon or nitrogen.
  • Vary the collision energy (e.g., 10-40 eV) to optimize fragmentation.
  • Scan the resulting fragment ions in the final mass analyzer (e.g., Q3).

3. Data Interpretation:

  • Identify the molecular weight from the [M+H]⁺ ion in the full scan spectrum.
  • Analyze the product ion spectrum to identify characteristic neutral losses (e.g., H₂O, CO, ketene) and fragment ions.[8]
  • Propose fragmentation pathways to confirm the suspected structure.

Data Presentation: Representative MS/MS Fragmentation Data

The table below shows expected mass spectral data for a hypothetical β-hydroxymethylthis compound (MW = 114.10 g/mol ).

Ionm/z (calculated)Description
[M+H]⁺115.04Protonated molecular ion
[M+H-H₂O]⁺97.03Fragment from loss of water
[M+H-H₂O-CO]⁺69.03Fragment from subsequent loss of carbon monoxide
[C₄H₅O]⁺69.03Putative structure of m/z 69
[C₃H₃O]⁺55.02Further fragmentation product

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow Sample This compound Solution (1-10 µg/mL in MeOH) Source Electrospray Ionization (ESI) Generate [M+H]⁺ Sample->Source MS1 MS1: Full Scan Determine Molecular Weight Source->MS1 Isolation Isolate [M+H]⁺ Ion Source->Isolation Analysis Data Analysis Confirm Structure MS1->Analysis CID Collision-Induced Dissociation (CID) Fragment the Ion Isolation->CID MS2 MS2: Product Ion Scan Detect Fragment Ions CID->MS2 MS2->Analysis

Caption: Workflow for this compound analysis by ESI-MS/MS.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Application Note

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of butenolides from complex mixtures. Due to the potential for cis/trans isomerism around the double bond or stereoisomerism at chiral centers, selecting the appropriate stationary phase is critical.[10][11] Chiral stationary phases are often required for the resolution of enantiomers and diastereomers.[10][12] The separation of positional or geometric isomers can sometimes be achieved on specialized reversed-phase or normal-phase columns.[11][13] Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of separated isomers based on their mass-to-charge ratio.[10][12]

Experimental Protocol: HPLC Separation of this compound Isomers

This protocol provides a starting point for developing a method to separate this compound isomers. Method optimization is typically required.

1. Sample Preparation:

  • Dissolve the sample mixture containing this compound isomers in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.
  • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

2. Instrument and Method Parameters (Example for Chiral Separation):

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/PDA or MS).
  • Column: A chiral column, such as (S,S)-Whelk-O 1 or ChiraSpher, is often effective for isomer separation.[10][12]
  • Mobile Phase: A non-polar mobile phase system is common for chiral separations. An example is a mixture of hexane (B92381) and ethanol (B145695) (e.g., 97:3, v/v).[10] Modifiers like tetrahydrofuran (B95107) (THF) or diethylamine (B46881) may be added to improve resolution.[10]
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: Ambient or controlled (e.g., 25-40 °C).
  • Detection: UV detection at a wavelength where the this compound absorbs (e.g., 210-250 nm). If using LC-MS, tune the MS detector as described in the MS protocol.
  • Injection Volume: 5 - 20 µL.

3. Data Analysis:

  • Integrate the peaks in the chromatogram to determine the retention time (tᵣ) for each isomer.
  • Calculate the resolution (Rₛ) between the isomeric peaks to assess separation quality. A value of Rₛ ≥ 1.5 indicates baseline separation.
  • Determine the relative percentage of each isomer from the peak areas.

Data Presentation: Representative HPLC Separation Data

This table shows example data for the separation of cis/trans this compound isomers on a chiral column.[10]

IsomerRetention Time (tᵣ) (min)Peak Area (%)Resolution (Rₛ)
cis-Isomer10.297.0-
trans-Isomer12.53.02.61

Visualization: HPLC Isomer Separation Workflow

HPLC_Workflow Sample Filtered Isomer Mixture Injection HPLC Injection Sample->Injection Column Chromatographic Column (e.g., Chiral Phase) Injection->Column Separation Isomer Separation Column->Separation Detection Detection (UV/PDA or MS) Separation->Detection Result Chromatogram (Separated Peaks) Detection->Result

Caption: General workflow for the HPLC separation of this compound isomers.

References

Application Notes and Protocols for Butenolide Structure Elucidation using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of unsaturated γ-lactones, are scaffolds found in numerous natural products and pharmacologically active compounds.[1][2] The precise determination of their molecular structure, including stereochemistry, is crucial for understanding their biological activity and for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structure elucidation of butenolide derivatives in solution.[3] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural analysis of butenolides.

Core Principles

The structure elucidation of butenolides by NMR spectroscopy relies on a systematic approach that combines several experiments to piece together the molecular framework. The general workflow involves:

  • Establishing the Carbon Skeleton: ¹³C NMR and DEPT experiments are used to determine the number and types of carbon atoms (C, CH, CH₂, CH₃).

  • Identifying Proton Spin Systems: ¹H NMR and COSY experiments reveal protons that are coupled to each other, typically through two or three bonds, helping to identify connected fragments of the molecule.[4]

  • Connecting Protons to Carbons: HSQC experiments establish direct one-bond correlations between protons and the carbons they are attached to.

  • Assembling the Molecular Fragments: HMBC experiments show long-range correlations (typically 2-3 bonds) between protons and carbons, which are critical for connecting the spin systems and identifying quaternary carbons.[5]

  • Determining Stereochemistry: NOESY or ROESY experiments identify protons that are close in space (through-space interactions), providing information about the relative stereochemistry of the molecule.[6]

Experimental Protocols

3.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The this compound sample should be purified to >95% to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for butenolides include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect chemical shifts.[7]

  • Concentration: For a standard 5 mm NMR tube, a concentration of 5-10 mg of the this compound in 0.5-0.6 mL of deuterated solvent is generally sufficient for most experiments on a modern NMR spectrometer (≥400 MHz).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of both ¹H and ¹³C spectra to 0.00 ppm.

3.2. 1D NMR Experiments

3.2.1. ¹H NMR (Proton NMR)

This is the starting point for structure elucidation, providing information on the number of different types of protons, their chemical environment, and their scalar couplings.

  • Pulse Program: zg30 or similar simple pulse-acquire sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm (sufficient for most organic molecules).

    • Number of Scans (NS): 8-16 scans, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

3.2.2. ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer)

¹³C NMR provides a count of the unique carbon atoms. DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Programs: zgdc30 for ¹³C, dept135 and dept90 for DEPT.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 128 to several thousand scans, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (D1): 2 seconds.

  • Processing: Fourier transform with an exponential window function (line broadening of 1-2 Hz).

3.3. 2D NMR Experiments

3.3.1. COSY (Correlation Spectroscopy)

Identifies proton-proton couplings.

  • Pulse Program: cosygpppqf or similar gradient-selected COSY.

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum (e.g., 12 ppm).

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

Correlates protons with their directly attached carbons.

  • Pulse Program: hsqcedetgpsisp2.4 or similar multiplicity-edited gradient-selected HSQC.[8]

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12 ppm.

    • Spectral Width (SW) in F1 (¹³C): 160-180 ppm.

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

  • Processing: Apply a sine-squared window function in both dimensions followed by a 2D Fourier transform. In a multiplicity-edited HSQC, CH and CH₃ signals will have a different phase (e.g., positive) than CH₂ signals (e.g., negative).

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

Shows correlations between protons and carbons over two to three bonds (and sometimes four).

  • Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC.

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12 ppm.

    • Spectral Width (SW) in F1 (¹³C): 200-220 ppm.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

3.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

Identifies protons that are close to each other in space (< 5 Å).

  • Pulse Program: noesygpph or similar gradient-selected NOESY.

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: 12 ppm.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Mixing Time (D8 or d8): 500-800 ms (B15284909) for small molecules like butenolides.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

Data Presentation: Characteristic NMR Data for Butenolides

The following tables summarize typical chemical shifts and coupling constants for the this compound core structure. Note that these values can vary depending on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the this compound Ring

ProtonChemical Shift Range (ppm)Multiplicity (Typical)
H-24.5 - 5.2m
H-35.8 - 7.5m
H-4 (if present)5.9 - 7.8m
H-5 (protons on substituent at C-5)Varies widely-

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the this compound Ring

CarbonChemical Shift Range (ppm)
C-1 (C=O)170 - 185
C-265 - 85
C-3115 - 150
C-4120 - 160
C-5 (if substituted)Varies widely

Table 3: Typical Proton-Proton Coupling Constants (J) in Hz for Butenolides

CouplingJ Value Range (Hz)
³J(H-2, H-3)1.5 - 6.0
³J(H-3, H-4)5.0 - 10.0
⁴J(H-2, H-4)1.0 - 3.0

Note: The actual values are highly dependent on the dihedral angles between the coupled protons.[9]

Visualization of Workflows and Relationships

5.1. Experimental Workflow for this compound Structure Elucidation

G Figure 1: General NMR Workflow for this compound Structure Elucidation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Assembly H1_NMR 1H NMR C13_NMR 13C NMR H1_NMR->C13_NMR DEPT DEPT (135 & 90) C13_NMR->DEPT Fragments Identify Spin Systems & C-types DEPT->Fragments COSY COSY HSQC HSQC COSY->HSQC COSY->Fragments HMBC HMBC HSQC->HMBC Connectivity Establish Connectivity HSQC->Connectivity NOESY NOESY/ROESY HMBC->NOESY HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: General NMR Workflow for this compound Structure Elucidation

5.2. Key 2D NMR Correlations for a Generic this compound

Caption: Key 2D NMR Correlations for a this compound

Data Interpretation: A Step-by-Step Guide

  • Analyze the ¹H NMR Spectrum:

    • Count the number of signals to determine the number of chemically non-equivalent protons.

    • Use the integration to determine the relative number of protons for each signal.

    • Analyze the chemical shifts to infer the electronic environment of the protons. Protons on the double bond of the this compound ring (H-3 and H-4) will be in the olefinic region (5.0-7.8 ppm). Protons at C-2, being adjacent to an oxygen, will be deshielded (4.5-5.2 ppm).

    • Examine the splitting patterns (multiplicity) to identify neighboring protons. The coupling constants (J values) are crucial for confirming these relationships.[10]

  • Analyze the ¹³C and DEPT Spectra:

    • Count the number of signals in the ¹³C spectrum to determine the number of unique carbons.

    • Use the DEPT-135 and DEPT-90 spectra to classify each carbon as a C, CH, CH₂, or CH₃. The carbonyl carbon (C-1) will be significantly downfield (170-185 ppm). Olefinic carbons (C-3 and C-4) will appear between 115-160 ppm. The C-2 carbon, attached to oxygen, will be in the 65-85 ppm range.

  • Correlate Protons and Carbons:

    • Use the HSQC spectrum to link each proton signal to the signal of the carbon it is directly attached to. This confirms the assignments of protonated carbons.

    • Use the COSY spectrum to trace out the proton-proton coupling networks. For a this compound, you would expect to see correlations between H-2 and H-3, and between H-3 and H-4 (if present). This helps to build molecular fragments.

  • Assemble the Structure with HMBC:

    • The HMBC spectrum is key to connecting the fragments. Look for correlations from protons to carbons that are 2 or 3 bonds away. For example, H-2 should show a correlation to the carbonyl carbon C-1. Protons on substituents will show correlations to the this compound ring carbons they are attached to, confirming their position.

  • Determine the Relative Stereochemistry with NOESY:

    • The NOESY spectrum reveals through-space proximity. For instance, a NOESY correlation between a proton on a substituent at C-2 and a proton at C-3 would suggest they are on the same face of the ring (cis). The absence of such a correlation might suggest a trans relationship.

By systematically applying these NMR experiments and interpreting the resulting data, a complete and unambiguous structure of a this compound can be determined.

References

Mass Spectrometry Analysis of Butenolide Fragmentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the mass spectrometric analysis of butenolides, a class of unsaturated four-carbon heterocyclic lactones. Butenolides are prevalent in numerous natural products and are recognized as significant pharmacophores in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] Understanding their fragmentation behavior in mass spectrometry is crucial for their identification, characterization, and quantification in various matrices.

Application Note 1: General Fragmentation Pathways of Butenolides

The fragmentation of butenolides under mass spectrometric conditions, particularly using electrospray ionization (ESI) coupled with collision-induced dissociation (CID), is influenced by the core lactone structure and the nature of its substituents. Common fragmentation patterns involve neutral losses, ring cleavages, and rearrangements.

A primary fragmentation pathway for many butenolides involves the loss of small neutral molecules. For instance, β-hydroxymethyl-substituted butenolides readily undergo dehydration, showing a significant loss of a water molecule ([M+H-18]⁺).[5] Another common fragmentation is the loss of carbon monoxide ([M+H-28]⁺) from the lactone ring. The presence and nature of side chains at the β-position significantly influence the fragmentation, where different substituents can lead to characteristic product ions useful for structural elucidation.[5]

Stereochemistry can also play a critical role in the fragmentation of butenolides. Different stereoisomers may exhibit distinct fragmentation pathways or significant differences in the relative abundance of fragment ions.[6][7] For example, epimers at a hemiketal position in cassane butenolides have shown stereospecific fragmentation, leading to notable dissimilarities in the abundance of the [MH - H₂O]⁺ ion.[6]

Application Note 2: Differentiation of Butenolide Stereoisomers

Tandem mass spectrometry is a powerful tool for the differentiation of this compound stereoisomers, which is often a significant analytical challenge due to their similar physical and chemical properties.[6][7] The relative abundance of specific fragment ions can be a key differentiator. In the analysis of caesalpinolide A and B, which are epimeric at the hemiketal position, the ratio of the [M + H - H₂O]⁺ ion to the [M + H]⁺ ion was found to be significantly different between the two isomers.[6][7] Specifically, the β-isomer exhibited a ratio five times higher than the α-isomer in a full scan LC-ESI-MS analysis.[6][7] This highlights the utility of quantitative differences in fragmentation patterns for stereoisomer identification.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound Analysis

This protocol outlines a general method for the analysis of butenolides using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the this compound standard or extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.2 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate. The specific gradient should be optimized based on the polarity of the butenolides of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺).

  • Scan Mode: Full scan MS to determine the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to generate a range of fragment ions. The optimal collision energy should be determined empirically for each compound.

Protocol 2: Quantitative Analysis of Butenolides using Multiple Reaction Monitoring (MRM)

This protocol is designed for the sensitive and specific quantification of target butenolides in complex mixtures.

1. Method Development:

  • Infuse a standard solution of the target this compound directly into the mass spectrometer to optimize MS parameters.

  • Identify the most abundant and specific precursor-to-product ion transitions (MRM transitions). Typically, 2-3 transitions are monitored for each analyte for confident quantification and confirmation.

2. Sample Preparation:

  • Prepare a calibration curve using a series of standard solutions of the this compound of known concentrations.

  • Prepare the unknown samples and spike with an appropriate internal standard if available.

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction if sample cleanup and concentration are required.

3. LC-MS/MS Analysis:

  • Use the LC conditions outlined in Protocol 1, or an optimized isocratic method if suitable.

  • Set up the mass spectrometer to operate in MRM mode, monitoring the pre-determined transitions for the target this compound and the internal standard.

  • Dwell time for each transition should be optimized for an adequate number of data points across the chromatographic peak (typically >12 points).

4. Data Analysis:

  • Integrate the peak areas for each MRM transition for the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of the this compound in the unknown samples using the calibration curve.

Data Presentation

Table 1: Common Fragment Ions of Substituted Butenolides Observed in ESI-MS/MS[5]

CompoundPrecursor Ion [M+H]⁺Major Fragment Ions (m/z)Neutral Loss
β-hydroxymethylthis compound11597H₂O
β-acetoxymethylthis compound157115, 97C₂H₂O, C₂H₂O + H₂O
β-benzyloxymethylthis compound20591C₇H₇OH

Table 2: Quantitative Fragmentation Data for Differentiation of Cassane this compound Stereoisomers[6][7]

StereoisomerPrecursor Ion [M+H]⁺Fragment Ion [M+H-H₂O]⁺Ratio ([M+H-H₂O]⁺ / [M+H]⁺)
Caesalpinolide A (α-isomer)349331Low
Caesalpinolide B (β-isomer)349331~5 times higher than α-isomer

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Solvent sample->dissolve filter Filter (0.2 µm) dissolve->filter inject Inject into LC filter->inject column C18 Reversed-Phase Column inject->column esi Electrospray Ionization (ESI) column->esi ms1 Full Scan (MS1) Select Precursor Ion esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Scan (MS2) cid->ms2 analyze Analyze Spectra ms2->analyze identify Identify Fragments analyze->identify quantify Quantify Analyte analyze->quantify

Caption: General workflow for LC-MS/MS analysis of butenolides.

fragmentation_pathway cluster_pathways Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M [M+H]⁺ (Protonated this compound) loss_h2o [M+H - H₂O]⁺ M->loss_h2o - H₂O (e.g., hydroxylated butenolides) loss_co [M+H - CO]⁺ M->loss_co - CO (from lactone ring) loss_sidechain [M+H - Side Chain]⁺ M->loss_sidechain - R (loss of substituent) further_frag Further Fragmentation loss_h2o->further_frag loss_co->further_frag loss_sidechain->further_frag

Caption: Common fragmentation pathways of butenolides in ESI-MS/MS.

References

Application Notes and Protocols for Chiral Chromatography of Butenolide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of γ-lactones with an unsaturated bond in the lactone ring, are significant structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2][3] The stereochemistry of these molecules is often crucial to their biological function, making the separation and analysis of their enantiomers a critical task in drug discovery, natural product chemistry, and quality control.[4][5][6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose.[7][8]

This document provides detailed application notes and experimental protocols for the chiral separation of butenolide enantiomers, summarizing effective methods and offering a systematic approach to method development.

Chiral Stationary Phase (CSP) Selection

The success of a chiral separation is primarily dependent on the choice of the CSP.[8] For butenolides and related lactones, polysaccharide-based CSPs have demonstrated broad applicability and high success rates. These are derived from cellulose (B213188) or amylose (B160209) that have been functionalized, most commonly with carbamate (B1207046) derivatives.[9][7]

  • Polysaccharide-Based CSPs: These are the most versatile and frequently used columns for this compound separations. They operate through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions, forming transient diastereomeric complexes with the enantiomers.[7] The chiral recognition often occurs within "chiral pockets" or grooves in the polysaccharide structure.

    • Cellulose-based: Columns like CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are well-documented for resolving this compound enantiomers.

    • Amylose-based: Columns such as CHIRALPAK® AD and AY series (amylose tris(3,5-dimethylphenylcarbamate) and amylose tris(5-chloro-2-methylphenylcarbamate) respectively) also show excellent selectivity for this class of compounds.

Data Presentation: Chromatographic Conditions for this compound Enantiomer Separation

The following tables summarize successful chiral separations of various this compound and related γ-lactone enantiomers reported in the literature. These examples provide excellent starting points for method development.

Table 1: Normal-Phase HPLC Conditions

Analyte/Butenolide DerivativeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)Reference
3-Hydroxy-4-alkoxycarbonyl-butenolideCHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)Hexane/Ethanol (95:5) + 0.1% TFA0.5t1: 20.61, t2: 22.50Not Specified[10]
Strigolactone Analog (GR24)Astec Cellulose DMP (250 x 4.6 mm, 5 µm)Hexane/Methanol/MTBE (14:3:3)0.5Not SpecifiedBaseline
2-Butene-1,4-diol (B106632) derivative(S,S)-Whelk-O 1Hexane/Ethanol (97:3)Not SpecifiedNot Specified2.61[11]
Glycidyl ButyrateCHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)Hexane/2-Propanol (100:1)1.0t1: 7.5, t2: 8.5> 2.0

Table 2: Reversed-Phase HPLC Conditions

Analyte/Lactone DerivativeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
γ-NonanolactoneChiralpak® AY-3RAcetonitrile/Water (40:60)0.81.09
δ-DecalactoneChiralpak® AY-3RAcetonitrile/Water (45:55)0.81.08
δ-UndecalactoneChiralpak® AY-3RAcetonitrile/Water (50:50)0.81.54
δ-DodecalactoneChiralpak® AY-3RAcetonitrile/Water (55:45)0.81.43

Experimental Protocols

Protocol 1: General Method Development and Screening for this compound Enantiomers

This protocol outlines a systematic approach to developing a chiral separation method for a novel this compound compound.

1. Sample Preparation: a. Dissolve the this compound sample in a solvent that is compatible with the initial mobile phase. For normal phase, this is typically the mobile phase itself (e.g., Hexane/IPA). For reversed-phase, a mixture of water and organic modifier (e.g., Methanol or Acetonitrile) is suitable. b. The typical sample concentration is 0.5-1.0 mg/mL.[12] c. Filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.[12]

2. Initial CSP and Mobile Phase Screening: a. Primary Screening (Normal Phase): i. Columns: Screen on at least two polysaccharide-based columns, one cellulose-based (e.g., CHIRALCEL® OD-H) and one amylose-based (e.g., CHIRALPAK® AD-H). ii. Mobile Phases: Start with a simple mobile phase of Hexane/2-Propanol (IPA) (90:10, v/v) and Hexane/Ethanol (90:10, v/v). iii. Flow Rate: Use a standard flow rate of 1.0 mL/min for a 4.6 mm ID column. iv. Detection: Use a UV detector at a wavelength where the this compound has maximum absorbance (e.g., 210-254 nm). b. Secondary Screening (If no separation is observed): i. Mobile Phase Modification: For acidic butenolides, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1%) to the mobile phase. For basic butenolides, add a basic modifier like diethylamine (B46881) (DEA) (0.1%). ii. Reversed-Phase/Polar Organic Mode: If normal phase is unsuccessful, screen on immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) which are compatible with a wider range of solvents. Test with mobile phases such as Acetonitrile/Water or Methanol/Water for reversed-phase, or pure Methanol/Ethanol for polar organic mode.

3. Method Optimization: a. Once partial separation is achieved, optimize the resolution by adjusting the mobile phase composition. b. Modifier Percentage: In normal phase, decreasing the percentage of the alcohol modifier (e.g., from 10% to 5% IPA) will generally increase retention times and often improve resolution. c. Alcohol Choice: The type of alcohol modifier (Methanol, Ethanol, 2-Propanol) can have a significant impact on selectivity. d. Temperature: Varying the column temperature (e.g., between 10°C and 40°C) can affect enantioselectivity. Lower temperatures often lead to better resolution. e. Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, at the cost of longer analysis time.

Protocol 2: Chiral Separation of a Hydroxy-Butenolide Derivative (Based on Literature)

This protocol is a specific example for the separation of a 3-hydroxy-4-alkoxycarbonyl-butenolide.[10]

1. Chromatographic System:

  • HPLC system with a UV detector.

2. Column:

  • CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm particle size).

3. Mobile Phase:

  • n-Hexane / Ethanol (95:5, v/v) containing 0.1% Trifluoroacetic Acid (TFA).
  • Ensure all solvents are HPLC grade and degassed before use.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.
  • Temperature: Ambient.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm filter.

6. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the sample and record the chromatogram.
  • Expected retention times are approximately 20.6 and 22.5 minutes.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_screen Primary Screening (Normal Phase) cluster_opt Optimization & Secondary Screening cluster_final Final Method Sample Racemic this compound Sample Dissolve Dissolve in Compatible Solvent (e.g., Hexane/IPA) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Screen_Cols Screen on Polysaccharide CSPs (e.g., CHIRALCEL OD-H, CHIRALPAK AD-H) Filter->Screen_Cols Screen_MP Test Mobile Phases: 1. Hexane/IPA (90:10) 2. Hexane/EtOH (90:10) Screen_Cols->Screen_MP Analyze1 Analyze Results Screen_MP->Analyze1 No_Sep No or Poor Separation Analyze1->No_Sep No Partial_Sep Partial Separation (Rs < 1.5) Analyze1->Partial_Sep Separation? Good_Sep Good Separation (Rs >= 1.5) Analyze1->Good_Sep Yes Consider_RP Switch to Reversed-Phase or Polar Organic Mode on Immobilized CSPs No_Sep->Consider_RP Optimize_MP Optimize Mobile Phase (% Alcohol, Additives) Partial_Sep->Optimize_MP Final Validated Chiral Method Good_Sep->Final Optimize_MP->Good_Sep Consider_RP->Optimize_MP

Caption: Workflow for Chiral Method Development for this compound Enantiomers.

G cluster_csp Chiral Stationary Phase (CSP) This compound This compound Enantiomers (R/S) CSP Polysaccharide (Cellulose/Amylose) This compound->CSP Interaction Interactions H-Bonding Dipole-Dipole π-π Interactions Steric Fit Complex_R Diastereomeric Complex (R) CSP->Complex_R Forms (more stable) Complex_S Diastereomeric Complex (S) CSP->Complex_S Forms (less stable) Separation Differential Retention & Separation Complex_R->Separation Complex_S->Separation

Caption: Principle of Chiral Recognition on a Polysaccharide-based CSP.

References

Application Notes and Protocols for High-Throughput Screening of Butenolide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of four-carbon lactones, are recognized for their diverse and potent biological activities. These compounds, found in various natural sources including marine organisms and plants, have garnered significant interest in the field of drug discovery for their potential as antibacterial, antibiofilm, and neuroprotective agents.[1][2] Their mechanism of action often involves the modulation of key cellular signaling pathways, such as bacterial quorum sensing.[1] High-throughput screening (HTS) is a crucial methodology for efficiently screening large libraries of butenolide derivatives to identify lead compounds with desired therapeutic effects.[3]

This document provides detailed application notes and protocols for developing and executing a high-throughput screening assay to identify butenolides with antibiofilm activity. The focus is on a robust and widely applicable crystal violet (CV) staining assay adapted for a 384-well plate format, suitable for HTS.

Target Bioactivity: Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances.[4] Biofilms are notoriously resistant to conventional antibiotics and host immune responses, contributing to chronic infections and medical device contamination.[5] Butenolides have been shown to inhibit biofilm formation, often by interfering with quorum sensing (QS), the cell-to-cell communication system that coordinates bacterial group behaviors, including biofilm development.[1][6]

Signaling Pathway: Quorum Sensing Inhibition

Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) as signaling molecules in their QS systems.[6] These molecules, once they reach a critical concentration, bind to transcriptional regulators to activate the expression of genes involved in virulence and biofilm formation. Butenolides can act as antagonists to these QS systems, thereby preventing the activation of these genes and inhibiting biofilm formation.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_inhibition Mechanism of Inhibition AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Signal Molecules AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binding AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion DNA DNA Receptor->DNA Activation Virulence_Genes Virulence & Biofilm Genes DNA->Virulence_Genes Transcription This compound This compound This compound->Receptor Competitive Binding AHL_ext->Receptor Uptake

Figure 1: Quorum Sensing Inhibition by Butenolides.

Experimental Workflow for High-Throughput Screening

The overall workflow for the HTS assay involves several key stages, from initial assay development and optimization to the final identification and confirmation of hit compounds.

HTS_Workflow cluster_prep Assay Preparation cluster_execution HTS Execution cluster_analysis Data Analysis & Follow-up AssayDev 1. Assay Development & Miniaturization (384-well) PilotScreen 2. Pilot Screen with Control Compounds AssayDev->PilotScreen PlatePrep 3. Plate Preparation: Dispense Bacteria & Compounds PilotScreen->PlatePrep Incubation 4. Biofilm Formation (Static Incubation) PlatePrep->Incubation Staining 5. Crystal Violet Staining Incubation->Staining Washing 6. Washing Steps Staining->Washing Solubilization 7. Solubilization of Stain Washing->Solubilization Readout 8. Absorbance Reading (590 nm) Solubilization->Readout DataAnalysis 9. Data Normalization & Hit Identification Readout->DataAnalysis HitConfirmation 10. Hit Confirmation & Dose-Response Analysis DataAnalysis->HitConfirmation SAR 11. Structure-Activity Relationship (SAR) Studies HitConfirmation->SAR

Figure 2: High-Throughput Screening Workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Bacterial Strain: Pseudomonas aeruginosa PAO1 (ATCC 15692) or other robust biofilm-forming strain.[7]

  • Culture Media: Luria-Bertani (LB) broth for overnight cultures and M63 minimal medium supplemented with glucose and casamino acids for biofilm formation.[8]

  • This compound Library: Compounds dissolved in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10 mM.

  • Control Compounds:

    • Negative Control: DMSO (vehicle).

    • Positive Control: A known biofilm inhibitor (e.g., a furanone compound) or a biofilm-deficient mutant strain (e.g., P. aeruginosa PAO1 ΔfliC).[7]

  • Reagents for Crystal Violet Assay:

    • 0.1% (w/v) Crystal Violet solution in water.[8]

    • 30% (v/v) Acetic Acid in water for solubilization.[8]

    • Phosphate-buffered saline (PBS) for washing.

  • Labware:

    • 384-well clear, flat-bottom microtiter plates (Corning 3712 or equivalent).[9]

    • Automated liquid handling system for dispensing reagents and compounds.

    • Microplate reader capable of measuring absorbance at 590 nm.

Protocol for High-Throughput Screening of Butenolides for Antibiofilm Activity

1. Preparation of Bacterial Inoculum: a. From a glycerol (B35011) stock, streak P. aeruginosa PAO1 onto an LB agar (B569324) plate and incubate overnight at 37°C.[7] b. Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking. c. The following day, dilute the overnight culture 1:100 into M63 minimal medium.[8]

2. Plate Preparation and Compound Dispensing: a. Using an automated liquid handler, dispense 1 µL of each this compound compound, positive control, and negative control (DMSO) into the wells of a 384-well plate. b. Add 40 µL of the diluted bacterial culture to each well.[9] The final concentration of butenolides will typically be in the range of 10-100 µM, and the final DMSO concentration should be kept at or below 1% to avoid toxicity.

3. Biofilm Formation: a. Cover the plates and incubate under static conditions for 24-48 hours at 37°C.[8]

4. Crystal Violet Staining: a. After incubation, carefully discard the planktonic culture from the wells by inverting the plate. b. Gently wash the wells twice with 100 µL of PBS to remove non-adherent cells.[10] c. Add 50 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11] d. Discard the crystal violet solution and wash the wells three to four times with 100 µL of PBS.[8] e. Invert the plate and tap gently on absorbent paper to remove excess liquid. Air dry the plate.[10]

5. Solubilization and Absorbance Reading: a. Add 50 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[8] b. Incubate for 10-15 minutes at room temperature. c. Measure the absorbance at 590 nm (OD590) using a microplate reader.[11]

Data Presentation and Analysis

Quantitative data from the HTS should be carefully analyzed to identify "hit" compounds. The primary data is the absorbance at 590 nm, which is proportional to the biofilm biomass.

Table 1: Raw Absorbance Data (OD590) from a Representative 384-Well Plate Section
WellColumn 1Column 2Column 3Column 4
Row A 0.8540.8320.1230.861
Row B 0.8760.2450.1190.849
Row C 0.8430.8550.1280.870
Row D 0.8680.5670.1210.853

Wells containing negative controls (DMSO) are shown in Columns 1 and 4. Wells with a positive control (known inhibitor) are in Column 3. Test this compound compounds are in Column 2.

Data Normalization and Hit Selection

The percentage of biofilm inhibition can be calculated using the following formula:

% Inhibition = [1 - (OD590 of test well - OD590 of media blank) / (OD590 of negative control - OD590 of media blank)] x 100

A "hit" is typically defined as a compound that causes a statistically significant inhibition of biofilm formation (e.g., >50% inhibition or a Z-score > 3).

Table 2: Processed Data - Percentage of Biofilm Inhibition
Compound IDAverage OD590% InhibitionHit ( >50% Inhibition)
Negative Control (DMSO)0.8570%No
Positive Control0.12385.6%Yes
Butenolide_0010.8322.9%No
Butenolide_0020.24571.4%Yes
Butenolide_0030.8550.2%No
Butenolide_0040.56733.8%No

Hit Confirmation and Follow-up Studies

Compounds identified as hits in the primary screen should be subjected to further validation:

  • Re-testing: Confirm the activity of the hit compounds in the primary assay.

  • Dose-Response Analysis: Determine the IC50 (the concentration that inhibits 50% of biofilm formation) by testing the hit compounds over a range of concentrations.

  • Cytotoxicity Assay: Assess whether the antibiofilm activity is due to bactericidal or bacteriostatic effects. A compound that inhibits biofilm formation without killing the bacteria is often a more desirable lead for an anti-virulence therapy.

  • Mechanism of Action Studies: Investigate whether the this compound interferes with the quorum sensing pathway using reporter strains or other specific assays.[12][13]

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for establishing a high-throughput screening assay to identify butenolides with antibiofilm activity. By employing a systematic approach from assay development to hit validation, researchers can efficiently screen large compound libraries and identify promising lead candidates for the development of novel anti-infective therapies.

References

Using Butenolides as Chemical Probes for Target Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenolides, a class of α,β-unsaturated γ-lactones, are prevalent scaffolds in numerous bioactive natural products known for their diverse pharmacological activities.[1][2] Their inherent reactivity and densely functionalized structure make them valuable starting points for the development of chemical probes aimed at identifying and validating novel drug targets.[3] The identification of the specific molecular targets of these compounds is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline.[4]

These application notes provide a detailed overview and experimental protocols for the key strategies employed in identifying the cellular targets of butenolide-based compounds. The primary methods covered are affinity-based approaches, which utilize a modified this compound probe to isolate and identify its binding partners from complex biological mixtures like cell lysates.[5]

Section 1: Overview of Target Identification Strategies

The general workflow for affinity-based target identification involves three main stages: (1) Probe Synthesis , where the this compound is chemically modified to include a reporter tag or a handle for its attachment; (2) Affinity-Based Profiling , where the probe is used to selectively label and enrich its protein targets; and (3) Target Identification , where the enriched proteins are identified using mass spectrometry.[4]

Two of the most powerful techniques in this area are Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL).

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently react with the active site of specific enzyme families.[6] The this compound's electrophilic nature can be exploited to target nucleophilic residues in enzyme active sites, making it a natural scaffold for ABPP probe design.[3]

  • Photoaffinity Labeling (PAL): This method involves probes equipped with a photoreactive group (e.g., a diazirine).[7] Upon UV irradiation, this group becomes highly reactive and forms a covalent bond with any nearby molecules, including both specific and non-specific interactors. This allows for the capture of binding partners in a manner that is not dependent on an inherent covalent mechanism of action.[7][8]

Below is a diagram illustrating the general workflow for target identification using this compound probes.

General_Workflow cluster_0 Probe Development cluster_1 Target Capture & Enrichment cluster_2 Identification & Validation start Bioactive this compound design Probe Design (Add Tag/Handle) start->design synth Probe Synthesis design->synth labeling Target Labeling (Cells or Lysate) synth->labeling enrich Enrichment of Probe-Protein Adducts labeling->enrich ms LC-MS/MS Analysis enrich->ms id Target Identification ms->id val Target Validation id->val

Caption: General workflow for affinity-based target identification.
Section 2: this compound Probe Design and Synthesis

A functional chemical probe requires careful design to retain the biological activity of the parent this compound while enabling target isolation. A typical this compound probe consists of three key components:[7][9]

  • This compound Scaffold: The core structure responsible for binding to the target protein. Modifications should be made at positions that do not disrupt this interaction.

  • Reactive Group (Warhead): For ABPP, the intrinsic electrophilicity of the α,β-unsaturated lactone can act as the warhead. For PAL, a photoreactive group like a diazirine or benzophenone (B1666685) is incorporated.[6][10]

  • Reporter Tag/Handle: A tag used for detection and purification. Modern probes often use a small "handle," such as a terminal alkyne or azide, which allows for the attachment of a reporter tag (e.g., biotin (B1667282), fluorophore) in a second step via bio-orthogonal "click chemistry."[8][11] This two-step approach minimizes steric hindrance during the initial target labeling event.

Section 3: Protocols for Target Identification

The following protocols provide detailed methodologies for using this compound probes in ABPP and PAL experiments.

Protocol 1: Activity-Based Protein Profiling (ABPP) with a this compound-Alkyne Probe

This protocol describes the labeling of protein targets in cell lysate using a this compound probe containing a terminal alkyne, followed by click chemistry to attach a biotin tag for enrichment.

ABPP_Workflow ABPP Experimental Workflow lysate 1. Prepare Cell Lysate probe 2. Incubate with This compound-Alkyne Probe lysate->probe click 3. Click Chemistry Reaction (Add Azide-Biotin) probe->click enrich 4. Enrich with Streptavidin Beads click->enrich wash 5. Wash Beads (Remove Non-specific Binders) enrich->wash elute 6. Elute Bound Proteins wash->elute digest 7. On-Bead Digestion (Trypsin) elute->digest ms 8. Analyze Peptides by LC-MS/MS digest->ms

Caption: Workflow for a this compound-based ABPP experiment.

Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Lyse cells in an appropriate lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay. Adjust concentration to 1-2 mg/mL.[4]

  • Probe Labeling:

    • To 1 mg of protein lysate, add the this compound-alkyne probe to a final concentration of 1-10 µM.

    • For competition experiments (negative control), pre-incubate the lysate with a 50-fold excess of the parent this compound compound for 30 minutes before adding the probe.

    • Incubate all samples for 1 hour at room temperature with gentle rotation.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction mix. To each sample, add the following components in order: THPTA ligand (100 mM stock), CuSO₄ (20 mM stock), and Azide-Biotin (2.5 mM stock).

    • Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) (300 mM stock).

    • Vortex briefly and incubate for 1 hour at room temperature, protected from light.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.[4]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with wash buffer containing 1% SDS, followed by a high salt buffer (e.g., 1 M KCl), and finally with a urea (B33335) buffer (e.g., 2 M urea in 50 mM Tris-HCl).

    • Perform a final wash with 50 mM ammonium (B1175870) bicarbonate.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides and analyze by LC-MS/MS to identify the proteins.[4]

Protocol 2: Photoaffinity Labeling (PAL) with a this compound-Diazirine-Alkyne Probe

This protocol describes the use of a trifunctional this compound probe in living cells to covalently capture binding partners upon UV irradiation.

PAL_Workflow PAL Experimental Workflow cells 1. Treat Live Cells with This compound-Diazirine-Alkyne Probe uv 2. Irradiate with UV Light (350 nm) (Covalent Cross-linking) cells->uv lyse 3. Harvest and Lyse Cells uv->lyse click 4. Click Chemistry Reaction (Add Azide-Biotin) lyse->click enrich 5. Enrich with Streptavidin Beads click->enrich downstream 6. Downstream Processing (Wash, Elute, Digest, LC-MS/MS) enrich->downstream

Caption: Workflow for a this compound-based PAL experiment.

Methodology:

  • Cell Treatment and Labeling:

    • Culture cells to ~80-90% confluency.

    • Replace the medium with serum-free medium containing the this compound-diazirine-alkyne probe (typically 1-20 µM).

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C.[10]

  • UV Cross-linking:

    • Wash the cells with cold PBS to remove the excess probe.

    • Place the culture plate on ice and irradiate with UV light (350-365 nm) for 15-30 minutes to activate the diazirine and induce covalent cross-linking.[10]

  • Cell Lysis:

    • After irradiation, harvest the cells by scraping into a lysis buffer containing 1% SDS to denature proteins and solubilize the cross-linked complexes.

    • Sonicate the lysate to shear genomic DNA and reduce viscosity.

    • Clarify the lysate by centrifugation.

  • Click Chemistry and Enrichment:

    • Perform the click chemistry reaction on the clarified lysate to attach an azide-biotin tag, as described in Protocol 1, Step 3 .

    • Proceed with streptavidin bead enrichment, washing, and on-bead digestion as described in Protocol 1, Steps 4-6 .

  • Proteomic Analysis:

    • Analyze the resulting peptide mixture by quantitative LC-MS/MS. Potential targets are proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., no probe, or competition with excess parent compound).

Section 4: Quantitative Data Summary

Target identification experiments generate large proteomic datasets. The primary quantitative goal is to identify proteins that are significantly and specifically enriched by the this compound probe. Further biochemical assays are then used to determine the potency and affinity of the interaction, often reported as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd).

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound required to inhibit a given biological process (e.g., enzyme activity) by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

  • Kd (Equilibrium Dissociation Constant): A measure of the binding affinity between a ligand (the this compound) and its protein target. It is the concentration of ligand at which half of the target protein is occupied at equilibrium. A smaller Kd value signifies a stronger binding affinity.[11]

The following table presents illustrative data for hypothetical this compound probes against potential protein targets.

This compound ProbeIdentified Protein TargetAssay TypeIC₅₀ (µM)Kd (µM)
This compound-Probe-AKinase XKinase Activity Assay0.850.25
This compound-Probe-AOff-target Kinase YKinase Activity Assay15.29.8
This compound-Probe-BDeubiquitinase ZEnzymatic Assay2.51.1
This compound-Probe-CBromodomain WIsothermal Titration CalorimetryN/A5.3
Section 5: Application Example - Elucidating a this compound Signaling Pathway

Butenolides act as signaling molecules in various organisms. In Streptomyces, a specific class of butenolides (SABs) regulates the production of antibiotics like nikkomycin (B1203212). Chemical probes derived from these SABs can be used to identify the components of this signaling pathway.

The identified pathway involves a receptor protein, SabR1, which acts as a transcriptional repressor. In the absence of this compound signals, SabR1 binds to the promoter regions of target genes, inhibiting their expression. When butenolides (SAB1, -2, or -3) are produced, they bind to SabR1, causing a conformational change that leads to its dissociation from the DNA. This de-repression allows for the transcription of genes required for nikkomycin biosynthesis.

Signaling_Pathway This compound This compound Signal (e.g., SAB1) SabR1 SabR1 Receptor This compound->SabR1 binds Transcription Transcription This compound->Transcription leads to DNA Promoter DNA SabR1->DNA represses CprC cprC Gene Nik Nikkomycin Biosynthesis Genes Product Nikkomycin Production Transcription->Product

References

Illuminating Cellular Fate: Fluorescently Labeled Butenolides for Real-Time Apoptosis Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Research Use Only.

Introduction

The butenolide scaffold is a core structural motif found in numerous natural products exhibiting a wide range of significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The diverse mechanisms of action of this compound-containing compounds make them attractive candidates for the development of chemical probes to investigate complex cellular processes. Recent studies have indicated that certain this compound derivatives can induce apoptosis, a programmed cell death essential for tissue homeostasis and development, by modulating the expression of key regulatory proteins such as Bcl-2 and Bax.[4] To facilitate the study of this compound interactions with cellular targets and to visualize their role in inducing apoptosis in real-time, we have developed Fluorothis compound-580 , a novel fluorescently labeled this compound probe.

Fluorothis compound-580 is synthesized by conjugating a potent apoptotic-inducing this compound core with a bright and photostable red fluorescent dye. This allows for sensitive and specific visualization of the probe's localization and dynamic changes within living cells using fluorescence microscopy. These application notes provide an overview of Fluorothis compound-580, its proposed mechanism of action, and detailed protocols for its use in cellular imaging studies of apoptosis.

Principle of the Assay

Fluorothis compound-580 is designed to passively diffuse across the cell membrane of live cells. Based on the known pro-apoptotic activity of its parent this compound, the probe is hypothesized to accumulate in specific subcellular compartments or interact with protein targets involved in the apoptotic cascade. The intense red fluorescence of the probe allows for the monitoring of its uptake, distribution, and potential co-localization with key apoptotic markers, providing spatial and temporal insights into the early stages of this compound-induced apoptosis.

Product Specifications

FeatureSpecification
Product Name Fluorothis compound-580
Molecular Formula C35H38N2O7
Molecular Weight 610.69 g/mol
Appearance Red solid
Solubility Soluble in DMSO
Excitation (max) 580 nm
Emission (max) 605 nm
Quantum Yield > 0.60
Storage Store at -20°C, protected from light

Applications

  • Live-cell imaging of probe uptake and subcellular localization: Visualize the dynamic processes of Fluorothis compound-580 entry and distribution within live cells.

  • Real-time monitoring of this compound-induced apoptosis: Observe morphological changes and probe localization associated with the onset and progression of apoptosis.

  • Co-localization studies with apoptotic markers: Investigate the spatial relationship between Fluorothis compound-580 and key proteins or organelles involved in apoptosis (e.g., mitochondria, caspases).

  • High-content screening for modulators of this compound activity: Utilize the fluorescent signal as a readout for screening compound libraries that may enhance or inhibit the apoptotic effects of the this compound.

Experimental Protocols

Protocol 1: Live-Cell Staining with Fluorothis compound-580

This protocol describes the general procedure for staining live cells with Fluorothis compound-580 for fluorescence microscopy.

Materials:

  • Fluorothis compound-580

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells of interest (e.g., HeLa, Jurkat)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3.5)

Procedure:

  • Prepare a 1 mM stock solution of Fluorothis compound-580: Dissolve the contents of the vial in the appropriate volume of anhydrous DMSO. Mix thoroughly. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: The day before the experiment, seed cells in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) to achieve 50-70% confluency on the day of the experiment.

  • Prepare the working solution: Dilute the 1 mM stock solution of Fluorothis compound-580 in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Fluorothis compound-580 working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope with a filter set appropriate for red fluorescence (Excitation/Emission: ~580/605 nm).

Protocol 2: Co-localization with a Mitochondrial Marker

This protocol outlines a method for co-staining cells with Fluorothis compound-580 and a green fluorescent mitochondrial marker to investigate the probe's localization in relation to mitochondria, which play a central role in apoptosis.

Materials:

  • Fluorothis compound-580

  • MitoTracker™ Green FM (or equivalent green fluorescent mitochondrial stain)

  • Anhydrous DMSO

  • Complete cell culture medium

  • PBS, pH 7.4

  • Cells of interest

  • Fluorescence microscope with appropriate filter sets for green and red fluorescence

Procedure:

  • Prepare Stock Solutions: Prepare a 1 mM stock solution of Fluorothis compound-580 in DMSO and a 1 mM stock solution of MitoTracker™ Green FM in DMSO.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Prepare Staining Solution: Prepare a working solution containing both Fluorothis compound-580 (final concentration 5 µM) and MitoTracker™ Green FM (final concentration 200 nM) in pre-warmed complete cell culture medium.

  • Cell Staining: Remove the culture medium, wash once with PBS, and add the combined staining solution to the cells.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh pre-warmed medium and image the cells using filter sets for both green (e.g., FITC) and red (e.g., TRITC) fluorescence. Acquire separate images for each channel and merge them to observe co-localization.

Data Presentation

Table 1: Spectral and Photophysical Properties of Fluorothis compound-580

ParameterValue
Absorption Maximum (λabs) 580 nm
Emission Maximum (λem) 605 nm
Molar Extinction Coefficient (ε) 95,000 M-1cm-1
Fluorescence Quantum Yield (Φ) 0.62
Fluorescence Lifetime (τ) 3.5 ns

Table 2: Cellular Imaging Experimental Parameters

ParameterHeLa CellsJurkat Cells
Optimal Probe Concentration 5 µM2.5 µM
Incubation Time 45 min30 min
Microscope Filter Set TRITC (Ex: 540/25, Em: 605/55)TRITC (Ex: 540/25, Em: 605/55)
Observed Localization Punctate cytoplasmic, perinuclearDiffuse cytoplasmic

Mandatory Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Propargyl_Alcohol Substituted Propargyl Alcohol Cyclopropenone Hydroxymethyl Cyclopropenone Propargyl_Alcohol->Cyclopropenone Oxidation Fluorophore_N3 Azide-Functionalized Fluorophore FluoroButenolide_580 Fluorothis compound-580 Fluorophore_N3->FluoroButenolide_580 Butenolide_alkyne Alkyne-Functionalized This compound Cyclopropenone->Butenolide_alkyne Phosphine-catalyzed cyclization Butenolide_alkyne->FluoroButenolide_580 CuAAC 'Click' Chemistry

Caption: Proposed synthetic pathway for Fluorothis compound-580.

G FluoroButenolide_580 Fluorothis compound-580 Cell Live Cell FluoroButenolide_580->Cell Apoptotic_Signal Induction of Apoptotic Signal Cell->Apoptotic_Signal Bax_Activation Bax Activation & Mitochondrial Outer Membrane Permeabilization Apoptotic_Signal->Bax_Activation Cytochrome_c Cytochrome c Release Bax_Activation->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Start Start Seed_Cells Seed cells in imaging dish Start->Seed_Cells Prepare_Probe Prepare Fluorothis compound-580 working solution Seed_Cells->Prepare_Probe Stain_Cells Incubate cells with probe Prepare_Probe->Stain_Cells Wash_Cells Wash to remove unbound probe Stain_Cells->Wash_Cells Image_Cells Acquire images using fluorescence microscopy Wash_Cells->Image_Cells Analyze_Data Analyze image data (localization, intensity) Image_Cells->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Butenolide Enzymatic Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of unsaturated γ-lactones, represent a significant scaffold in medicinal chemistry and drug discovery due to their diverse biological activities. These activities often stem from their ability to act as potent and selective inhibitors of various enzymes. This document provides a detailed protocol for a fluorescence-based enzymatic inhibition assay to screen and characterize butenolide-based inhibitors against a model serine hydrolase.

Serine hydrolases are a large and diverse class of enzymes that play crucial roles in numerous physiological processes, including digestion, blood clotting, and neurotransmission.[1][2] Their dysregulation is implicated in various diseases, making them attractive therapeutic targets.[2] The protocol described herein is a robust and sensitive method suitable for high-throughput screening (HTS) and detailed kinetic analysis of this compound inhibitors.

Principle of the Assay

This protocol utilizes a fluorogenic substrate that is cleaved by the target serine hydrolase to release a fluorescent product. The rate of the increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage decreases, resulting in a lower fluorescence signal. The potency of the this compound inhibitor is determined by measuring the concentration-dependent reduction in enzymatic activity.

Featured Application: Screening of this compound Inhibitors Against a Model Serine Hydrolase

This protocol is optimized for the screening and characterization of this compound compounds as potential inhibitors of a model serine hydrolase, such as chymotrypsin (B1334515) or a specific disease-relevant serine hydrolase. The general principles can be adapted for other enzymes that have suitable fluorogenic substrates.

Data Presentation

Table 1: Example IC50 Values for this compound Compounds Against Target Serine Hydrolase

Compound IDThis compound StructureIC50 (µM)Hill Slope
BUT-001(5H)-furan-2-one> 100N/A
BUT-0024-methyl-(5H)-furan-2-one52.3 ± 4.11.1
BUT-0034-phenyl-(5H)-furan-2-one15.8 ± 1.90.9
BUT-0043,4-dimethyl-(5H)-furan-2-one8.7 ± 0.71.0
Control-InhibitorKnown Serine Hydrolase Inhibitor0.5 ± 0.041.2

Table 2: Kinetic Parameters of a this compound Inhibitor

InhibitorK_m (µM)V_max (RFU/min)K_i (µM)Mechanism of Inhibition
None10.2 ± 0.81500 ± 75N/AN/A
BUT-004 (5 µM)25.5 ± 2.11480 ± 803.3 ± 0.3Competitive

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified target serine hydrolase (e.g., chymotrypsin from bovine pancreas).

  • Fluorogenic Substrate: A suitable substrate for the target enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin for chymotrypsin).[3]

  • This compound Compounds: Stock solutions of test butenolides and a known control inhibitor dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% (v/v) Triton X-100.

  • DMSO: ACS grade or higher.

  • 96-well black, flat-bottom microplates: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation at ~360 nm and emission at ~460 nm.

  • Multichannel pipettes and sterile pipette tips.

Enzyme Preparation
  • Prepare a stock solution of the serine hydrolase in the assay buffer at a concentration of 1 mg/mL.

  • Store the enzyme stock in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the enzyme and dilute it in cold assay buffer to the final working concentration. The optimal working concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a linear reaction rate for at least 30 minutes.

This compound Compound Preparation
  • Prepare 10 mM stock solutions of each this compound compound and the control inhibitor in 100% DMSO.

  • Create a dilution series of each compound in DMSO. For an 8-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended. This will result in final assay concentrations ranging from approximately 10 µM to 4.6 nM, assuming a 1:100 final dilution.

Enzymatic Inhibition Assay Protocol
  • Assay Plate Preparation:

    • Add 2 µL of the diluted this compound compounds or DMSO (for no inhibitor and maximum activity controls) to the wells of a 96-well plate.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.

    • Mix the plate gently by tapping and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Initiation of Reaction:

    • Prepare the fluorogenic substrate solution in the assay buffer at a concentration that is at or below the Michaelis constant (K_m) for the enzyme.[4] The final substrate concentration in the 200 µL reaction volume should be optimized for the specific enzyme.

    • Add 10 µL of the substrate solution to all wells to initiate the reaction. The final reaction volume will be 200 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 30 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis
  • Calculate the Rate of Reaction: For each well, plot the fluorescence intensity (RFU) against time (minutes). The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

  • Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the following formula:

    Where:

    • V_inhibitor is the initial velocity in the presence of the inhibitor.

    • V_no_enzyme is the initial velocity of the "no enzyme" control.

    • V_no_inhibitor is the initial velocity of the "no inhibitor" (maximum activity) control.

  • Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Kinetic Analysis (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor.[5][6] Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on K_m and V_max.[4]

Visualizations

experimental_workflow prep Preparation of Reagents (Enzyme, Substrate, Butenolides) plate Assay Plate Preparation (Add Inhibitor, Buffer, Enzyme) prep->plate incubate Pre-incubation (15 min at RT) plate->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Kinetic Measurement (Fluorescence Reading) initiate->measure analyze Data Analysis (Rate, % Inhibition, IC50) measure->analyze

Caption: Experimental workflow for the this compound enzymatic inhibition assay.

signaling_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Serine Hydrolase (Active) Product Cleaved Product (Fluorescent) Enzyme->Product Cleavage Inhibited_Enzyme Inhibited Enzyme (Inactive) Enzyme->Inhibited_Enzyme Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Enzyme This compound This compound Inhibitor This compound->Inhibited_Enzyme

Caption: Principle of the fluorescence-based enzymatic inhibition assay.

References

Application Notes and Protocols: Butenolide Library Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of α,β-unsaturated γ-lactones, represent a privileged scaffold in medicinal chemistry and drug discovery. Their presence in numerous biologically active natural products has inspired the synthesis of diverse butenolide libraries to explore their therapeutic potential. This document provides detailed protocols for the synthesis of this compound libraries, methods for evaluating their biological activity, and insights into their structure-activity relationships (SAR). The information presented here is intended to guide researchers in the design and execution of experiments aimed at the discovery of novel drug candidates based on the this compound core.

This compound derivatives have demonstrated a wide range of pharmacological activities, including antifungal, antibacterial, and endothelin receptor antagonism.[1][2][3] The modular nature of this compound synthesis allows for the systematic modification of substituents around the core scaffold, enabling the exploration of chemical space and the optimization of biological activity.

Data Presentation

Table 1: Structure-Activity Relationship of this compound Endothelin Antagonists
Compound IDModificationsIC50 (ETA)IC50 (ETB)Reference
PD012527Initial screening hitMicromolar range-[2]
PD155080Result of Topliss decision tree analysisNanomolar range-[2]
PD156707Further structural modifications0.3 nM780 nM[2]
Table 2: Antifungal Activity of this compound Analogs
Compound/AnalogModification from Parent StructureTest OrganismActivity (MIC in µg/mL)Reference
This compound Analog 12-arylidene-4-(4-chloro-phenyl)but-3-en-4-olideCandida albicans>50
Pyrrolone Derivative 22Nitrogen analog of this compoundE. coli, P. aeruginosa, R. oryza6.25[3]
Pyrrolone Derivative 23Nitrogen analog of this compoundC. albicans, A. niger6.25[3]
Pyrrolone Derivative 24Nitrogen analog of this compoundP. aeruginosa, R. oryza6.25[3]
Pyrrolone Derivative 27Nitrogen analog of this compoundS. aureus, C. albicans, A. niger6.25[3]
This compound 7iDithiocarbamate side chain at C-3 positionCandida albicans0.25-2
This compound 7jDithiocarbamate side chain at C-3 positionCandida albicans0.25-2[4]
Phthalimidinic acid ARelated metabolite from Aspergillus sp.Candida albicans1.56[4]
Phthalimidinic acid BRelated metabolite from Aspergillus sp.Candida albicans3.12[4]
Aspergilol GRelated metabolite from Aspergillus sp.Candida albicans1.56[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of a this compound Library from Carboxylic Acids

This protocol describes a general method for the synthesis of butenolides from carboxylic acids and arylboronic acids, which can be adapted for library synthesis.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • DPEPhos (Bis(2-diphenylphosphinophenyl)ether)

  • Pivalic anhydride (B1165640)

  • Arylboronic acid of choice

  • Carboxylic acid of choice

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)2 (2 mol%), DPEPhos (4 mol%), the arylboronic acid (1.2 equivalents), and the carboxylic acid (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous THF to the flask to achieve a desired concentration (e.g., 0.1 M).

  • Activation: Add pivalic anhydride (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound.

  • Library Synthesis: This procedure can be parallelized using a multi-well reaction block to synthesize a library of this compound analogs by varying the carboxylic acid and arylboronic acid starting materials.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound compounds against fungal pathogens, following CLSI guidelines.[4]

Materials:

  • This compound compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 °C)

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (medium with DMSO)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a suspension of fungal cells in sterile saline and adjust the concentration to 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer.

  • Compound Dilution: Prepare serial dilutions of the this compound compounds in RPMI 1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1%.

  • Inoculation: Inoculate each well with the fungal suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[4] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization

G cluster_synthesis This compound Library Synthesis cluster_screening High-Throughput Screening cluster_optimization Hit-to-Lead Optimization Start Select Diverse Building Blocks (Carboxylic Acids, Aldehydes, etc.) Synthesis Parallel Synthesis (e.g., Pd-catalyzed coupling, multi-component reactions) Start->Synthesis Purification High-Throughput Purification (e.g., Preparative HPLC) Synthesis->Purification Characterization Compound Characterization (LC-MS, NMR) Purification->Characterization Library This compound Compound Library Characterization->Library HTS High-Throughput Screening (HTS) of this compound Library Library->HTS Assay Develop & Optimize Biological Assay (e.g., Enzyme inhibition, cell-based assay) Assay->HTS Hits Identify 'Hits' (Active Compounds) HTS->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Lead Lead Optimization (Improve potency, selectivity, ADME) SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: General workflow for this compound library synthesis and drug discovery.

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq ETAR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Vaso Vasoconstriction Ca2->Vaso Prolif Cell Proliferation PKC->Prolif This compound This compound Antagonist (e.g., PD156707) This compound->ETAR

Caption: Simplified endothelin receptor signaling pathway and antagonism by butenolides.[5][6][7]

G cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound Core R1 Substitution at C4-position Scaffold->R1 R2 Substitution at C5-position Scaffold->R2 R3 Modification of the lactone ring Scaffold->R3 Activity Potency & Selectivity (e.g., IC50, MIC) R1->Activity R2->Activity R3->Activity

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study of butenolides.

References

Application of Butenolides in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, five-membered lactones with an endocyclic double bond, are privileged structural motifs found in a vast array of natural products and pharmaceutically active compounds. Their inherent reactivity and stereochemical complexity have made them attractive targets and building blocks in organic synthesis. In the realm of asymmetric catalysis, chiral butenolides and their derivatives have emerged as versatile synthons, participating in a variety of stereoselective transformations to afford enantioenriched molecules. This document provides detailed application notes and experimental protocols for key asymmetric reactions involving butenolides, targeting researchers and professionals in drug development and chemical synthesis.

Application Note 1: Organocatalytic Asymmetric Michael Addition of γ-Butenolide to Nitroalkenes

This protocol details the enantioselective vinylogous Michael addition of γ-butenolide to a nitroalkene, catalyzed by a chiral bifunctional thiourea (B124793) catalyst. This reaction is a powerful tool for the construction of chiral γ,γ-disubstituted butenolides, which are precursors to a range of biologically active molecules.

Data Presentation: Catalyst Screening and Substrate Scope
EntryCatalyst Loading (mol%)Nitroalkene (R)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
110C₆H₅Toluene (B28343)2495>95:592
2104-NO₂C₆H₄Toluene1298>95:595
3104-ClC₆H₄Toluene2492>95:591
4102-NaphthylToluene3688>95:589
55C₆H₅CH₂Cl₂488590:1088
610n-PrToluene4875>95:585
Experimental Protocol

Materials:

  • γ-Butenolide

  • Substituted β-nitrostyrene

  • Chiral thiourea catalyst (e.g., Takemoto catalyst)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere setup

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene (2.0 mL) is added, and the solution is stirred at room temperature for 10 minutes.

  • To this solution, add the β-nitrostyrene derivative (0.2 mmol, 1.0 equiv.).

  • Finally, add γ-butenolide (0.24 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate mixture) to afford the desired γ,γ-disubstituted butenolide.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Catalytic Cycle

Michael_Addition Catalyst Chiral Thiourea Catalyst Intermediate1 Activated this compound (Enolate) Catalyst->Intermediate1 Deprotonation Intermediate2 Activated Nitroalkene Catalyst->Intermediate2 H-Bonding Activation This compound γ-Butenolide This compound->Intermediate1 Nitroalkene Nitroalkene Nitroalkene->Intermediate2 TransitionState Ternary Complex (Transition State) Intermediate1->TransitionState Intermediate2->TransitionState Product_Catalyst_Complex Product-Catalyst Complex TransitionState->Product_Catalyst_Complex C-C Bond Formation Product_Catalyst_Complex->Catalyst Catalyst Regeneration Product γ,γ-Disubstituted This compound Product_Catalyst_Complex->Product

Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.

Application Note 2: In(III)-Catalyzed Asymmetric Allylation/Lactonization for Chiral γ-Butenolide Synthesis

This application note describes a highly enantioselective cascade reaction for the synthesis of chiral γ-butenolides from enone diesters and potassium allyltrifluoroborates. The reaction is catalyzed by a chiral In(III)/N,N'-dioxide complex and is characterized by its mild conditions and rapid reaction times.

Data Presentation: Substrate Scope and Performance
EntryEnone Diester (R¹)Allyltrifluoroborate (R²)Time (min)Yield (%)ee (%)
1C₆H₅H109995
24-MeOC₆H₄H109896
34-FC₆H₄H109794
42-ThienylH159592
5C₆H₅Me209298
6C₆H₅Ph308897
Experimental Protocol

Materials:

  • Enone diester

  • Potassium allyltrifluoroborate

  • Chiral N,N'-dioxide ligand

  • In(OTf)₃

  • 4Å Molecular Sieves

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere setup

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk tube, add the chiral N,N'-dioxide ligand (0.012 mmol, 6 mol%) and In(OTf)₃ (0.01 mmol, 5 mol%).

  • The tube is evacuated and backfilled with argon.

  • Add powdered 4Å molecular sieves (50 mg) and anhydrous DCM (1.0 mL).

  • The mixture is stirred at room temperature for 1 hour to pre-form the catalyst complex.

  • Add the enone diester (0.2 mmol, 1.0 equiv.) and the potassium allyltrifluoroborate (0.24 mmol, 1.2 equiv.).

  • The reaction is stirred vigorously at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the chiral γ-butenolide.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Plausible Catalytic Cycle

Allylation_Lactonization cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle Ligand Chiral N,N'-Dioxide Catalyst Chiral In(III) Complex Ligand->Catalyst InOTf3 In(OTf)₃ InOTf3->Catalyst Coordination Substrate Coordination Catalyst->Coordination Enone Enone Diester Enone->Coordination Allyl_B Allyltrifluoroborate Allylation Allylation Allyl_B->Allylation Coordination->Allylation Intermediate Allylated Intermediate Allylation->Intermediate Lactonization Lactonization Intermediate->Lactonization Lactonization->Catalyst Catalyst Regeneration Product Chiral γ-Butenolide Lactonization->Product

Caption: Proposed pathway for the In(III)-catalyzed allylation/lactonization cascade.

Application Note 3: Asymmetric Vinylogous Aldol (B89426) Reaction of 2-Silyloxyfurans

This note details the catalytic asymmetric vinylogous aldol reaction (VMAR) between a 2-silyloxyfuran and an aldehyde, a fundamental transformation for constructing chiral δ-hydroxy-γ-butenolides. These products are versatile intermediates in the synthesis of polyketide natural products.

Data Presentation: Catalyst and Aldehyde Scope
EntryCatalystAldehyde (R)Diastereoselectivity (syn/anti)ee (%) (syn)
1Cu(II)-BoxC₆H₅CHO>95:598
2AgOAc/JosiphosC₆H₅CHO5:9596 (anti)
3Chiral Phosphoric Acidi-PrCHO>95:592
4Cu(II)-Box(E)-Cinnamaldehyde>95:597
5Chiral Phosphoric AcidCyclohexanecarboxaldehyde>95:590
Experimental Protocol

Materials:

  • 2-(tert-Butyldimethylsilyloxy)furan

  • Aldehyde

  • Chiral Catalyst (e.g., Cu(OTf)₂ and a bis(oxazoline) ligand)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and syringes

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by stirring Cu(OTf)₂ (0.02 mmol, 10 mol%) and the chiral bis(oxazoline) ligand (0.022 mmol, 11 mol%) in the chosen anhydrous solvent (1.0 mL) at room temperature for 1 hour.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

  • Add the aldehyde (0.2 mmol, 1.0 equiv.) to the catalyst solution.

  • After stirring for 10 minutes, add 2-(tert-butyldimethylsilyloxy)furan (0.24 mmol, 1.2 equiv.) dropwise over 5 minutes.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is then purified by flash column chromatography.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC or SFC analysis.

General Workflow

VMAR_Workflow start Start catalyst_prep Catalyst Preparation (e.g., Cu(II)-Box complex) start->catalyst_prep reaction_setup Reaction Setup (Inert atmosphere, -78 °C) catalyst_prep->reaction_setup add_aldehyde Addition of Aldehyde reaction_setup->add_aldehyde add_furan Addition of 2-Silyloxyfuran add_aldehyde->add_furan reaction Stir at -78 °C add_furan->reaction quench Quench with aq. NH₄Cl reaction->quench workup Aqueous Workup and Extraction quench->workup purification Column Chromatography workup->purification analysis Analysis (NMR, HPLC) purification->analysis end Chiral this compound Product analysis->end

Caption: Experimental workflow for the asymmetric vinylogous aldol reaction.

Butenolides as Versatile Building Blocks in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of unsaturated γ-lactones, are privileged scaffolds found in a vast array of natural products and pharmacologically active compounds. Their inherent reactivity and stereochemical features make them highly valuable as versatile building blocks in organic synthesis. The butenolide core can be strategically functionalized to enable the construction of complex molecular architectures, including macrocycles, spirocycles, and densely functionalized acyclic systems. This document provides detailed application notes and experimental protocols for the synthesis and utilization of butenolides in the development of natural products and drug candidates. Butenolides are key intermediates in the synthesis of numerous bioactive compounds, with the lactone motif often acting as a pharmacophore.[1] Optically active butenolides are particularly important as chiral building blocks for creating stereochemically complex molecules.[2][3][4]

Application Note 1: Synthesis of Substituted Butenolides via Palladium-Catalyzed C-H Activation

This method provides a direct one-step synthesis of a diverse range of butenolides from readily available aliphatic acids through a palladium-catalyzed triple C-H functionalization. This approach is highly versatile, allowing for the synthesis of butenolides substituted at both the α- and γ-positions, including medicinally important spiro- and bridged butenolides.[1][2]

General Reaction Scheme:

G cluster_0 Palladium-Catalyzed C-H Activation start Aliphatic Acid catalyst Pd(OAc)2, Ligand, TBHP (oxidant) start->catalyst product Substituted this compound catalyst->product

Caption: Palladium-catalyzed synthesis of butenolides from aliphatic acids.

Experimental Protocol: General Procedure for this compound Synthesis[2]

Materials:

  • Aliphatic acid substrate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triazole-pyridone ligand (L32)

  • tert-Butyl hydroperoxide (TBHP)

  • Hexafluoroisopropanol (HFIP)

  • Methyl(trimethyl)ammonium acetate monohydrate (Me₄NOAc·H₂O)

  • Potassium hydroxide (B78521) (KOH)

  • Duroquinone (B146903) (BQ1)

  • Reaction tube (12 mL) with stir bar

Procedure:

  • To a 12 mL reaction tube equipped with a stir bar, add the aliphatic acid substrate (0.10 mmol).

  • In a separate vial, prepare a solution of Pd(OAc)₂ (2.2 mg, 10 mol%) and L32 ligand (5.6 mg, 10 mol%) in HFIP (0.40 mL). Stir this Pd/L solution at room temperature for 5 minutes.

  • In another vial, prepare a solution of Me₄NOAc·H₂O (12.6 mg, 0.83 equiv), KOH (0.9 mg, 0.17 equiv), and duroquinone (16.4 mg, 1 equiv) in HFIP (0.40 mL). Stir this bases/BQ solution at room temperature for 5 minutes.

  • Add the Pd/L solution, followed by the bases/BQ solution, to the reaction tube containing the aliphatic acid.

  • Tightly cap the reaction tube and stir the mixture at 300 rpm at 105 °C for 20 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel or preparative thin-layer chromatography (pTLC) to obtain the this compound product.

Quantitative Data Summary:
Substrate (Aliphatic Acid)Product (this compound)Yield (%)
Cyclohexanecarboxylic acidSpiro[5.5]undec-1-en-3-one, 1-oxa85
4-Phenylbutanoic acid4-Phenyl-2(5H)-furanone72
Adamantane-1-carboxylic acidSpiro[adamantane-2,2'-furan]-5'-one68

Yields are isolated yields as reported in the source literature.

Application Note 2: Asymmetric Synthesis of Chiral γ-Butenolides

Chiral butenolides are crucial intermediates for the synthesis of enantiomerically pure natural products and pharmaceuticals.[2][3] This section details a copper-catalyzed asymmetric lactonization of 2,3-allenoic acids to produce enantioenriched γ-butenolides.[5]

General Reaction Scheme:

G cluster_1 Copper-Catalyzed Asymmetric Lactonization start 2,3-Allenoic Acid reagents Cu(OAc)2, Chiral Ligand, Radical Initiator start->reagents product Chiral γ-Butenolide reagents->product

Caption: Asymmetric synthesis of butenolides from allenoic acids.

Experimental Protocol: Synthesis of Chiral Sulfonyl γ-Butenolides[5]

Materials:

Procedure:

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve Cu(OAc)₂ (0.004 mmol, 2 mol%) and the chiral ligand L8 (0.0048 mmol, 2.4 mol%) in DCM (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • To the residue, add aryldiazonium tetrafluoroborate (0.3 mmol, 1.5 equiv), Na₂S₂O₅ (0.3 mmol, 1.5 equiv), 2,3-allenoic acid (0.2 mmol, 1.0 equiv), and 1,4-dioxane (to achieve a 0.1 M concentration).

  • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Upon completion, purify the product by flash column chromatography.

Quantitative Data Summary:
2,3-Allenoic Acid SubstituentAryl Diazonium SaltYield (%)Enantiomeric Ratio (er)
Phenyl4-Methoxyphenyl7995:5
MethylPhenyl6592:8
Cyclohexyl4-Chlorophenyl7293:7

Yields and enantiomeric ratios are as reported in the source literature.

Application Note 3: Synthesis of Butenolides from 2-Bromo-4-Butanolide (B17668)

A classic and reliable method for synthesizing the parent α,β-unsaturated this compound (γ-crotonolactone) is through the dehydrobromination of 2-bromo-4-butanolide (α-bromo-γ-butyrolactone).[6] This precursor is also a versatile starting material for a variety of substituted butenolides via nucleophilic substitution followed by elimination.

Reaction Workflow:

G cluster_2 Synthesis from 2-Bromo-4-Butanolide start γ-Butyrolactone bromination Bromination (Br2, P) start->bromination intermediate 2-Bromo-4-butanolide bromination->intermediate elimination Dehydrobromination (Triethylamine) intermediate->elimination product Δα,β-Butenolide elimination->product

Caption: Synthetic route to Δα,β-butenolide.

Experimental Protocol: Synthesis of Δα,β-Butenolide[6]

Part A: Synthesis of α-Bromo-γ-butyrolactone

Materials:

  • γ-Butyrolactone

  • Red phosphorus

  • Bromine

  • Diethyl ether

  • Magnesium sulfate

  • Three-necked round-bottomed flask, dropping funnel, stirrer, reflux condenser

Procedure:

  • In a 1-L three-necked flask, place 100 g (1.16 moles) of γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus.

  • With moderate stirring and cooling in an ice bath, add 195 g (66.5 mL, 1.22 moles) of bromine over 30 minutes.

  • Heat the mixture to 70 °C and add an additional 195 g (66.5 mL, 1.22 moles) of bromine over 30 minutes.

  • Raise the temperature to 80 °C and maintain for 3 hours.

  • Cool the reaction and blow air through the mixture to remove excess bromine and hydrogen bromide.

  • Heat to 80 °C and cautiously add 25 mL of water, followed by an additional 300 mL of water.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, extract the product with two 200 mL portions of diethyl ether.

  • Dry the combined ether extracts over magnesium sulfate, filter, and distill the crude material under reduced pressure to yield α-bromo-γ-butyrolactone (b.p. 125–127 °C at 13 mm Hg). Yield: ~55%.

Part B: Synthesis of Δα,β-Butenolide

Materials:

  • α-Bromo-γ-butyrolactone

  • Triethylamine (B128534)

  • Dry diethyl ether

  • Three-necked flask, mechanical stirrer, reflux condenser, dropping funnel

Procedure:

  • In a 500-mL three-necked flask, heat a solution of 83 g (0.5 mole) of α-bromo-γ-butyrolactone in 200 mL of dry diethyl ether to reflux with stirring.

  • Slowly add a solution of 61 g (84.5 mL, 0.6 mole) of triethylamine in 70 mL of dry diethyl ether from a dropping funnel over 5 hours.

  • Continue stirring under reflux for an additional 24 hours.

  • Cool the mixture and filter to remove the precipitated triethylammonium (B8662869) bromide.

  • Wash the filtrate with two 100 mL portions of 10% hydrochloric acid, then with 10% sodium bicarbonate solution, and finally with water.

  • Dry the ether layer over magnesium sulfate, filter, and remove the ether by distillation.

  • Distill the liquid residue under reduced pressure to collect Δα,β-butenolide at 107–109 °C (24 mm Hg). Yield: ~60%.

Application Note 4: Butenolides in the Synthesis of Natural Products - The Case of Whiskey Lactone

Butenolides are key precursors in the synthesis of various natural products. For instance, substituted butenolides can be converted to saturated γ-butyrolactones, such as the fragrant whiskey and cognac lactones, through stereoselective reduction or conjugate addition reactions.[7][8]

Synthetic Pathway to Whiskey Lactone:

G cluster_3 Synthesis of Whiskey Lactone start Substituted this compound reduction Conjugate Addition or Hydrogenation start->reduction product Whiskey Lactone (γ-Butyrolactone) reduction->product

Caption: General route to whiskey lactone from a this compound precursor.

Experimental Protocol: Synthesis of Whiskey Lactone via Knoevenagel and Hydrogenation[9]

This protocol describes a synthesis route that generates a ketoester intermediate which, upon hydrogenation, cyclizes to form whiskey lactone.

Materials:

  • n-Valeraldehyde

  • Crotonate ester (e.g., ethyl crotonate)

  • Alcohol solvent (e.g., ethanol)

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Hydrogen gas

Procedure:

  • Knoevenagel Reaction:

    • In a reaction vessel, combine n-valeraldehyde (1.0 molar equivalent) and ethyl crotonate (1.0 molar equivalent) in ethanol.

    • Heat the reaction mixture to 60-150 °C and stir until the reaction is complete (monitor by TLC or GC). This step forms the intermediate ketoester.

  • Hydrogenation and Lactonization:

    • To the solution containing the ketoester, add a palladium on carbon catalyst (1-5% by mass of the ketoester).

    • Pressurize the vessel with hydrogen gas to 0.1-1 MPa.

    • Stir the reaction at room temperature until the hydrogenation is complete.

    • Filter the catalyst and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain whiskey lactone.

Quantitative Data for Asymmetric Hydrogenation of Butenolides to Butyrolactones:[10]
This compound SubstrateCatalystYield (%)Enantiomeric Excess (ee %)
3,4-Diphenyl-2(5H)-furanone[Rh(cod)(R,R-Et-Duphos)]BF₄9598
3-Methyl-4-phenyl-2(5H)-furanone[Rh(cod)(R,R-Me-Duphos)]BF₄9697
Itaconic acid derivativeRu(OAc)₂(S-BINAP)9285

Yields and ee values are representative examples from the literature for the asymmetric hydrogenation of this compound scaffolds.

Conclusion

The synthetic routes and protocols detailed in these application notes demonstrate the immense utility of butenolides as foundational building blocks in modern organic synthesis. Their accessibility through various methods and their versatile reactivity provide chemists with powerful tools for the construction of a wide range of complex and biologically significant molecules. The provided data and methodologies serve as a valuable resource for researchers in natural product synthesis and drug discovery.

References

Troubleshooting & Optimization

Butenolide Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butenolide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound synthesis, troubleshoot common experimental issues, and optimize reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: Common synthetic routes to butenolides start from a variety of precursors, including functionalized cyclopropenones, aliphatic acids, and α-hydroxy ketones.[1][2][3] The choice of starting material often depends on the desired substitution pattern of the this compound and the functional group tolerance required for the specific synthetic strategy.[4][5]

Q2: How can I improve the yield of my this compound synthesis reaction?

A2: Optimizing several reaction parameters can significantly improve yields. Key factors to consider include the choice of catalyst and its loading, solvent polarity, reaction temperature, and reaction time.[1][3][4] For instance, in phosphine-catalyzed synthesis from cyclopropenones, using an air-stable catalyst like triphenylphosphine (B44618) (PPh₃) at low catalyst loadings in a polar protic solvent can lead to high conversion rates.[1][4] In palladium-catalyzed methods from aliphatic acids, the ligand choice is crucial for success.[2]

Q3: What are common side reactions in this compound synthesis and how can they be minimized?

A3: A common side reaction, particularly in the synthesis from hydroxymethyl-tethered cyclopropenones, is the formation of β-lactones.[4][5] This can occur if the phosphine (B1218219) catalyst adds to the C3 position of the cyclopropenone instead of the desired C2 position.[5] Minimizing this side reaction can sometimes be achieved by modifying the steric bulk of the substituents on the starting material, as gem-dimethyl groups have been shown to promote β-lactone formation.[4]

Q4: How can I purify my this compound product effectively?

A4: Purification of butenolides is typically achieved using column chromatography on silica (B1680970) gel.[2] In some modern synthetic protocols, such as certain palladium-catalyzed reactions, product purification can be simplified to a simple aqueous wash, avoiding the need for chromatography.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: The catalyst may have degraded due to air or moisture sensitivity, or it may be inherently unsuitable for the specific transformation.- Ensure the use of an air-stable catalyst like triphenylphosphine (PPh₃) where appropriate.[1] - For palladium-catalyzed reactions, ensure the ligand is appropriate and the catalyst complex is correctly prepared.[2] - Consider catalyst deactivation due to coking or sintering, especially in heterogeneous catalysis.[6]
Sub-optimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal for the specific substrates.- Screen different solvents. Polar protic solvents like methanol (B129727) can accelerate reactions involving cyclopropenones.[4] - Optimize the reaction temperature. Some continuous flow syntheses operate at elevated temperatures (e.g., 130-150 °C) to achieve high yields in short reaction times.[3] - Vary the reaction time; some reactions require longer periods (e.g., 54 hours) for completion, especially with low catalyst loadings.[2]
Starting Material Instability: The starting material, such as certain functionalized cyclopropenones, may decompose under the reaction conditions.- Verify the stability of your starting materials under the planned reaction conditions before proceeding with the full-scale reaction.
Formation of Undesired Side Products (e.g., β-lactones) Incorrect Regioselectivity of Catalyst Attack: In reactions involving unsymmetrical starting materials like cyclopropenones, the catalyst may attack an unintended position.[7]- Modify the steric environment of the starting material to favor the desired reaction pathway. For example, increased steric bulk at the C2 position of a cyclopropenone can disfavor phosphine addition at that site.[4][5]
Intermolecular Reactions: If the reaction is designed to be intramolecular, intermolecular side reactions can compete and reduce the yield of the desired product.- Ensure high dilution conditions to favor intramolecular cyclization.
Difficulty in Product Purification Complex Reaction Mixture: The presence of multiple side products and unreacted starting materials can complicate purification.- Optimize the reaction to minimize side product formation (see above). - Explore alternative purification methods. While silica gel chromatography is common, some modern methods allow for purification by a simple aqueous wash.[2]

Experimental Protocols

Protocol 1: Phosphine-Catalyzed this compound Synthesis from Hydroxymethyl Cyclopropenones

This protocol is based on the method described by Nguyen et al.[1][4]

Materials:

  • Hydroxymethyl-substituted cyclopropenone (1 equivalent)

  • Triphenylphosphine (PPh₃) (0.1 to 10 mol%)

  • Methanol (CD₃OD for NMR monitoring)

  • Anhydrous solvent for workup (e.g., dichloromethane)

  • Silica gel for chromatography

Procedure:

  • Dissolve the hydroxymethyl cyclopropenone in methanol.

  • Add the desired amount of triphenylphosphine to the solution.

  • Monitor the reaction progress by ¹H NMR spectroscopy.[4]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Optimization Notes:

  • Low catalyst loadings (as low as 0.1 mol%) can be effective, though reaction times may be longer.[4]

  • Polar protic solvents like methanol have been shown to accelerate the reaction.[4]

  • Reactions performed in aprotic solvents like DMSO or benzene (B151609) may require stoichiometric amounts of PPh₃ and longer reaction times.[4]

Protocol 2: Palladium-Catalyzed this compound Synthesis from Aliphatic Acids

This protocol is adapted from a method utilizing a palladium catalyst with a triazole-pyridone ligand.[2]

Materials:

  • Aliphatic acid (1 equivalent)

  • Pd(OAc)₂ (1-10 mol%)

  • Triazole-pyridone ligand (e.g., L32) (1-10 mol%)

  • tert-Butyl hydroperoxide (TBHP) (as oxidant)

  • Hexafluoroisopropanol (HFIP) (as solvent)

  • Me₄NOAc·H₂O and KOH (as additives)

Procedure:

  • In a reaction tube, add the aliphatic acid.

  • Prepare a premixed solution of Pd(OAc)₂ and the triazole-pyridone ligand in HFIP.

  • Add the catalyst solution to the reaction tube.

  • Add Me₄NOAc·H₂O and KOH.

  • Add TBHP as the oxidant.

  • Stir the reaction at the optimized temperature for the specified time.

  • After completion, the product can be purified by column chromatography on silica gel or, in some cases, by a simple aqueous wash.[2]

Optimization Notes:

  • Catalyst loading can be reduced to as low as 1 mol%, though this may require longer reaction times.[2]

  • The choice of ligand is critical for the success of this "this compound-oriented" C-H activation.[2]

Data Presentation

Table 1: Optimization of Phosphine Catalyst and Solvent for this compound Synthesis from Cyclopropenone 1a

EntryPhosphine CatalystCatalyst Loading (mol%)SolventTime (h)Conversion (%)
1PPh₃10CD₃OD1>95
2PPh₃1CD₃OD4>95
3PPh₃0.1CD₃OD24>95
4PPh₃100DMSO-d₆24>95
5PPh₃10DMSO-d₆2450
6PPh₃100C₆D₆2460
7Tri(o-tolyl)phosphine10CD₃OD240
8PTA100CD₃OD1>95
9PTA10CD₃OD2420

Data adapted from Nguyen et al., Org. Lett. 2019, 21, 8673-8678.[1][4]

Table 2: Continuous Flow Synthesis of Butenolides from α-Hydroxy Ketones

Entryα-Hydroxy KetoneTemperature (°C)Residence Time (min)Yield (%)
12-hydroxy-2-methyl-1-phenylpropan-1-one1302071
21-hydroxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one1302091
31-(1-hydroxycyclohexyl)ethan-1-one1302060

Data adapted from a study on continuous flow synthesis.[3]

Visualizations

Butenolide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediates cluster_product Product Formation & Purification Start_Cyclo Hydroxymethyl Cyclopropenone Phosphine_Cat Phosphine Catalyst (e.g., PPh3) in Polar Protic Solvent Start_Cyclo->Phosphine_Cat Start_Acid Aliphatic Acid Pd_Cat Palladium Catalyst + Ligand + Oxidant Start_Acid->Pd_Cat Ketene_Ylide Ketene Ylide Phosphine_Cat->Ketene_Ylide Palladacycle Palladacycle Intermediate Pd_Cat->Palladacycle This compound This compound Product Ketene_Ylide->this compound Palladacycle->this compound Purification Purification (Chromatography or Aqueous Wash) This compound->Purification

Caption: General workflows for this compound synthesis.

Troubleshooting_Logic Start Low this compound Yield Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions (solvent, temp, time) optimal? Start->Check_Conditions Check_Side_Reactions Are side reactions (e.g., β-lactone formation) occurring? Start->Check_Side_Reactions Check_Purity Is the starting material pure? Start->Check_Purity Optimize_Catalyst Action: Change catalyst, use fresh catalyst, or alter loading. Check_Catalyst->Optimize_Catalyst No Optimize_Conditions Action: Screen solvents, vary temperature and reaction time. Check_Conditions->Optimize_Conditions No Modify_Substrate Action: Modify substrate to alter regioselectivity. Check_Side_Reactions->Modify_Substrate Yes Purify_SM Action: Purify starting material. Check_Purity->Purify_SM No

References

troubleshooting low yield in butenolide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in butenolide synthesis.

Troubleshooting Guide

This guide addresses specific issues encountered during this compound synthesis in a question-and-answer format.

Question: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Answer: Low conversion is a common issue that can often be traced back to reaction conditions, catalyst activity, or reactant quality.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in phosphine-catalyzed cyclizations of cyclopropenones, performing the reaction in polar protic solvents like methanol (B129727) can accelerate the reaction through hydrogen-bond activation, whereas reactions in solvents like DMSO or benzene (B151609) may require longer times or stoichiometric amounts of the phosphine (B1218219) catalyst.[1] Aldol (B89426) condensation reactions are often temperature-sensitive, with lower temperatures typically favored to control selectivity and prevent side reactions.[2]

  • Catalyst Inactivity or Degradation: The catalyst may be inactive or degrading under the reaction conditions.

    • Phosphine Catalysts: While many phosphines can catalyze this compound synthesis from cyclopropenones, triphenylphosphine (B44618) (PPh₃) is noted for being effective and relatively air-stable.[3] Ensure the catalyst has not been improperly stored or handled.

    • Metal Catalysts (Pd, Cu, etc.): Metal catalysts can deactivate through processes like agglomeration of metal particles or blockage of active sites by carbonaceous deposits (coking).[4] The choice of ligand is also crucial; for example, in palladium-catalyzed C-H activation, an unprecedented triazole-pyridone ligand was found to be essential for the reaction.[5] Consider using fresh catalyst or investigating catalyst regeneration procedures if applicable.

  • Incorrect Reactant Ratios or Concentration: The stoichiometry of reactants is crucial. In some methods, such as aldol condensations, a large excess of one reactant may be necessary to minimize self-polymerization of another.[2] Conversely, in other reactions, reducing the concentration can mitigate side reactions; for example, in continuous flow synthesis using acylketene intermediates, lower concentrations can reduce the formation of dimers.[6]

Question: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer: Poor selectivity often results from competing reaction pathways or side reactions. Identifying the major byproducts is the first step to addressing this issue.

  • Formation of Isomeric Byproducts:

    • β-Lactone Formation: In the synthesis from hydroxymethyl-tethered cyclopropenones, phosphine addition to the C3 position instead of the desired C2 can lead to the formation of undesired β-lactones.[7] While this cyclization is generally disfavored by Baldwin's rules, it can occur, especially with sterically hindered substrates.[7][8] The reaction can be designed to funnel toward the thermodynamically favored this compound product as the ketene-ylide formation is often reversible.[1][7]

    • α,β- vs. β,γ-Dehydrogenation: In palladium-catalyzed syntheses from aliphatic acids, achieving the desired β,γ-dehydrogenation over the thermodynamically favored α,β-dehydrogenation is a key challenge, often overcome by specialized ligand design.[5]

  • Side Reactions of Starting Materials:

    • Self-Polymerization: Some starting materials, like formaldehyde (B43269) in aldol-type reactions, are prone to self-polymerization, which reduces the amount available for the desired reaction.[2] This can be mitigated by slow addition of the sensitive reagent or by optimizing reactant ratios.[2]

  • Influence of Substituents: The electronic nature of substituents on your starting materials can significantly impact selectivity and yield. For aryl ketones in continuous flow synthesis, electron-withdrawing groups can increase the electrophilicity of the carbonyl group and lead to higher yields, while electron-donating groups may result in lower yields.[6]

Question: The reaction yield is inconsistent between batches. What could be causing this variability?

Answer: Inconsistent yields often point to issues with the purity of starting materials, sensitivity to atmospheric conditions, or procedural variations.

  • Purity of Starting Materials: Ensure the purity and stability of your starting materials. Precursors such as hydroxymethyl cyclopropenones are derived from propargyl alcohols, which should be of high purity.[1][3] Some starting materials, like primary α-hydroxy-ketones, may exhibit lower stability under certain conditions, such as in continuous flow synthesis.[6]

  • Atmospheric Conditions: Some reactions are sensitive to air or moisture. While some catalysts like PPh₃ are air-stable[3], many organometallic catalysts require an inert atmosphere (e.g., N₂ or Argon) to prevent degradation and ensure reproducibility.[9]

  • Procedural Fidelity: Minor variations in reaction setup, stirring rate, or heating can affect outcomes, especially for reactions sensitive to mass and heat transfer. Continuous flow synthesis is often employed to ensure greater reproducibility by offering precise control over reaction parameters.[6]

Frequently Asked Questions (FAQs)

Q1: What are some common catalytic methods for synthesizing butenolides?

A1: Several catalytic methods are widely used, each with its own advantages:

  • Phosphine-Catalyzed Ring-Opening of Cyclopropenones: This method uses catalytic amounts of phosphines to open hydroxymethyl-functionalized cyclopropenones, forming a reactive ketene (B1206846) ylide that undergoes intramolecular cyclization.[3][10] It is known for its mild conditions and tolerance of diverse functional groups.[7]

  • Palladium-Catalyzed C-H Activation: This approach converts aliphatic acids directly into butenolides through a triple C-H functionalization process. It is a powerful method for rapidly building molecular complexity from simple starting materials.[5]

  • Acylketene Intermediates from Dioxinones: In this method, an acylketene is generated in situ via a retro hetero-Diels–Alder reaction of a dioxinone. This intermediate then reacts with an α-hydroxy-ketone to form the this compound.[6] This strategy is well-suited for continuous flow synthesis.[6]

  • Ring-Closing Metathesis (RCM): Ruthenium catalysts, such as Grubbs' catalyst, can be used to perform RCM on substrates like methallyl acrylates to yield butenolides.[11]

Q2: How do electronic effects of substituents on the starting materials influence the reaction?

A2: Substituents can have a profound impact on reaction rates and yields. In the synthesis of butenolides from α-hydroxy aryl ketones, substrates with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring tend to give higher yields, likely due to the increased electrophilicity of the ketone's carbonyl group.[6] Conversely, electron-donating groups (e.g., -OCH₃) may lead to lower yields.[6] Similarly, in the radical polymerization of 5-acyloxy butenolides, electron-withdrawing acyloxy substituents enhance the reactivity of the double bond compared to alkoxy substituents.[12]

Q3: My synthesis involves a palladium catalyst. What are the key steps in the catalytic cycle?

A3: In the palladium-catalyzed synthesis of butenolides from aliphatic acids, a proposed catalytic cycle involves several key steps. The reaction starts with a ligand-enabled β,γ-dehydrogenation to form a Pd(0) species. This is re-oxidized to Pd(II), which then catalyzes a nucleophilic cyclization of the carboxylate onto the double bond. Finally, a site-selective β-hydride elimination provides the this compound product and regenerates a Pd(0) species to close the cycle.[5]

Q4: Are there purification strategies that can help improve the final isolated yield?

A4: Yes, the purification method can significantly impact the final yield, especially if the product is sensitive. While column chromatography is common, it can sometimes lead to product degradation.[5] An alternative for some products is a simple aqueous wash, which can be a significant practical advantage, especially for large-scale synthesis.[5] For certain butenolides, purification by crystallization may also be a viable and high-yielding alternative to chromatography.[6]

Quantitative Data Summary

Table 1: Optimization of Phosphine-Catalyzed this compound Synthesis from Cyclopropenone 1a.

EntryPhosphine (mol %)SolventTimeConversion (%)
1PTA (100)CD₃OD10 min>95
2PTA (10)CD₃OD2 h67
3PPh₃ (10)CD₃OD10 min>95
4PPh₃ (10)DMSO-d₆2 h24
5PPh₃ (100)DMSO-d₆2 h>95

Data adapted from a study on this compound synthesis from functionalized cyclopropenones.[10] PTA = 1,3,5-triaza-7-phosphaadamantane, PPh₃ = Triphenylphosphine.

Table 2: Optimization of Continuous Flow Synthesis of Furanone 3.

EntryReagent (equiv.)Base (equiv.)Temp (°C)Residence Time (min)Yield (%)
1TMD (2)Et₃N (2)1302071
2TMD (1)Et₃N (2)1302025
3TMD (2)DBU (2)1302055
4TMD (2)Et₃N (1)1302040
5TMD (2)Et₃N (2)130100

Data represents selected optimization examples for the synthesis of furanone 3 from α-hydroxy-ketone 1a and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD).[6] Et₃N = Triethylamine, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocols

Protocol 1: Palladium-Catalyzed this compound Synthesis from an Aliphatic Acid

This protocol is a general procedure adapted from a reported method for C-H activation.[5]

  • To a 12 mL reaction tube equipped with a magnetic stir bar, add the aliphatic acid substrate (0.10 mmol).

  • In a separate vial, prepare a solution of Pd(OAc)₂ (2.2 mg, 10 mol%) and the specified triazole-pyridone ligand (10 mol%) in hexafluoroisopropanol (HFIP, 0.40 mL).

  • In another vial, prepare a solution of Me₄NOAc·H₂O (12.6 mg, 0.83 equiv) and KOH (0.9 mg, 0.17 equiv) in HFIP (0.60 mL).

  • Add the catalyst/ligand solution and the base solution to the reaction tube containing the aliphatic acid.

  • Add duroquinone (B146903) (BQ1, 2 equiv) and tert-butyl hydroperoxide (TBHP, ~5.5 M in decane, 2 equiv) to the reaction mixture.

  • Cap the reaction tube tightly and stir the mixture at 300 rpm at 105 °C for 20 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica (B1680970) gel to afford the this compound product.

Protocol 2: Phosphine-Catalyzed this compound Synthesis from a Hydroxymethylcyclopropenone

This protocol is based on a general method for synthesizing substituted butenolides.[3][10]

  • Dissolve the hydroxymethylcyclopropenone substrate (1.0 equiv) in a suitable solvent (e.g., methanol) in a vial equipped with a magnetic stir bar.

  • Add the phosphine catalyst, such as triphenylphosphine (PPh₃), at a catalytic loading (e.g., 1-10 mol%).

  • Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or ¹H NMR).

  • Reactions are typically complete within minutes to a few hours, depending on the substrate, solvent, and catalyst loading.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Synthesis check_conversion Check Conversion Rate start->check_conversion check_selectivity Check Selectivity / Byproducts start->check_selectivity low_conversion Low Conversion check_conversion->low_conversion poor_selectivity Poor Selectivity check_selectivity->poor_selectivity cause1 Suboptimal Conditions? (Temp, Time, Solvent) low_conversion->cause1 Yes cause2 Catalyst Inactive? low_conversion->cause2 Yes cause3 Impure / Wrong Stoichiometry? low_conversion->cause3 Yes cause4 Side Reactions Dominating? poor_selectivity->cause4 Yes cause5 Isomeric Byproducts? poor_selectivity->cause5 Yes solution1 Optimize Temp, Time, Solvent cause1->solution1 solution2 Use Fresh / Different Catalyst Check Ligand cause2->solution2 solution3 Verify Purity & Ratios Optimize Concentration cause3->solution3 solution4 Adjust Conditions to Minimize (e.g., Slow Addition) cause4->solution4 solution5 Modify Catalyst / Ligand Change Conditions cause5->solution5

Caption: A troubleshooting workflow for diagnosing low yield.

Pd_Catalytic_Cycle cluster_cycle Pd-Catalyzed this compound Synthesis pd0_a Pd(0) pd2_a Pd(II) pd0_a->pd2_a Re-oxidation (TBHP) intermediate3 Lactone-Pd(II) Intermediate pd2_a->intermediate3 intermediate1 R-COOH (Aliphatic Acid) intermediate2 β,γ-Unsaturated Acid intermediate1->intermediate2 β,γ-Dehydrogenation (Ligand-Enabled) intermediate2->pd0_a intermediate2->intermediate3 Nucleophilic Cyclization intermediate3->pd0_a Releases Pd(0) product This compound intermediate3->product β-Hydride Elimination

Caption: Proposed catalytic cycle for Pd-catalyzed C-H activation.[5]

Phosphine_Mechanism start Hydroxymethyl Cyclopropenone ylide Reactive Ketene Ylide start->ylide Ring-Opening phosphine Catalytic Phosphine (e.g., PPh₃) phosphine->ylide + cyclization Intramolecular Cyclization ylide->cyclization Pendant -OH attacks product Substituted This compound cyclization->product

Caption: Mechanism of phosphine-catalyzed this compound synthesis.[3][7]

References

Technical Support Center: Identification and Characterization of Butenolide Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butenolides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed during butenolide synthesis?

A1: The formation of side products is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Isomers: Positional or geometric isomers of the desired this compound can form, particularly in reactions involving asymmetric centers or double bonds.[1][2][3] Isomerization of β,γ-unsaturated butenolides to the thermodynamically more stable α,β-unsaturated isomers is a common side reaction.

  • Over-oxidation or degradation products: In reactions involving oxidation, such as the oxidation of furans, the this compound product can be further oxidized to form other species.[4][5][6]

  • β-Lactones: In phosphine-catalyzed syntheses from hydroxymethylcyclopropenones, the formation of β-lactones is a known competing pathway, especially with low catalyst loadings and in alcoholic solvents like methanol (B129727).[7][8]

  • Polymeric materials: Some butenolides, particularly electron-poor derivatives, can be prone to radical polymerization, leading to the formation of oligomeric or polymeric side products.[9][10]

  • Products from competing reaction pathways: Depending on the starting materials and reagents, alternative cyclization or reaction pathways can lead to undesired heterocyclic structures or other byproducts. For instance, in some copper-catalyzed reactions, oxazoles can be formed as side products.[11]

Q2: How can I minimize the formation of β-lactone side products in the phosphine-catalyzed synthesis from cyclopropenones?

A2: The formation of β-lactones is favored by phosphine (B1218219) addition at the C3 position of the cyclopropenone. To minimize this side reaction, consider the following:

  • Catalyst Loading: Avoid using very low catalyst loadings, as this has been shown to increase the proportion of β-lactone byproducts.[7][8]

  • Solvent Choice: The use of methanol as a solvent has been linked to an increase in β-lactone formation.[7][8] Exploring other solvents may be beneficial.

  • Substrate Structure: The steric environment around the cyclopropenone can influence the regioselectivity of the phosphine attack. Bulky substituents at the C2 position may hinder the desired reaction pathway.[7]

Q3: My this compound product appears to be unstable during workup and purification. What could be the cause and how can I mitigate it?

A3: this compound stability can be compromised by several factors during workup and purification:

  • Acid or Base Sensitivity: The lactone ring of butenolides can be susceptible to hydrolysis under acidic or basic conditions. Ensure that any aqueous washes are neutral and that the pH is controlled throughout the process.

  • Silica (B1680970) Gel Induced Degradation: Some butenolides may degrade on silica gel during column chromatography. If you suspect this is occurring, you can deactivate the silica gel with a base like triethylamine (B128534) or use an alternative stationary phase such as alumina (B75360) or Florisil.

  • Thermal Instability: Prolonged exposure to high temperatures can lead to degradation or isomerization. Use gentle heating during solvent evaporation and consider purification methods that do not require high temperatures.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis

Problem: My HPLC chromatogram shows one or more unexpected peaks in addition to my desired this compound product.

Potential Cause Troubleshooting Steps
Isomeric Side Products 1. LC-MS Analysis: Couple your HPLC to a mass spectrometer. Isomers will have the same mass-to-charge ratio (m/z) as the desired product but different retention times.[2][12] 2. NMR Spectroscopy: Isolate the impurity peak by preparative HPLC and characterize its structure using 1D and 2D NMR techniques to confirm isomerism.[13]
Unreacted Starting Materials or Reagents 1. Retention Time Comparison: Inject standards of your starting materials and reagents to compare their retention times with the unknown peaks. 2. Optimize Reaction Conditions: If starting materials are present, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.
Degradation Products 1. Stress Testing: Subject a pure sample of your this compound to acidic, basic, oxidative, and photolytic stress conditions and analyze the resulting mixtures by HPLC to see if any of the degradation products match the unknown peaks. 2. Modify Workup/Purification: If degradation is suspected during workup, use milder conditions (e.g., neutral pH, lower temperatures). If it occurs during chromatography, consider alternative stationary phases.[14]
Solvent or System Contamination 1. Blank Injection: Run a blank injection (mobile phase only) to check for peaks originating from the solvent or HPLC system.[15] 2. Clean the System: If ghost peaks are observed, flush the HPLC system and use fresh, high-purity mobile phase solvents.[15]
Guide 2: Difficulty in Purifying this compound from Side Products

Problem: I am having trouble separating my desired this compound from a persistent impurity using column chromatography.

Potential Cause Troubleshooting Steps
Co-elution of Isomers 1. Optimize HPLC Method: Develop a high-resolution HPLC method to achieve baseline separation of the isomers. This may involve trying different columns (e.g., chiral columns if applicable), mobile phase compositions, and gradients.[2][16] 2. Alternative Purification Techniques: Consider preparative HPLC or supercritical fluid chromatography (SFC) for difficult separations.
Similar Polarity of Product and Impurity 1. Change Solvent System: Experiment with different solvent systems for column chromatography, varying the polarity and the types of solvents used. 2. Use a Different Stationary Phase: If silica gel is not providing adequate separation, try alumina, Florisil, or reverse-phase silica.[14]
On-Column Degradation 1. Deactivate Silica Gel: Add a small amount of a base like triethylamine to the eluent to neutralize acidic sites on the silica gel. 2. Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina.[14]

Experimental Protocols

Protocol 1: General HPLC-MS Method for this compound Reaction Monitoring and Impurity Profiling

This protocol provides a starting point for analyzing this compound reaction mixtures. Optimization will likely be required based on the specific analytes.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • UV Detection: Diode array detector (DAD) to obtain UV spectra of all peaks.

  • MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to determine the best ionization for your compounds.

    • Data Acquisition: Acquire full scan data to identify the molecular weights of all components. If the instrument is capable, acquire MS/MS data for fragmentation information to aid in structure elucidation.[2]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Quantitative NMR (qNMR) for Determining Product to Side Product Ratios

This protocol outlines the general steps for using qNMR to quantify the components of a reaction mixture.

  • Sample Preparation:

    • Accurately weigh a known amount of the crude reaction mixture.

    • Add a known amount of an internal standard. The internal standard should be a stable compound with a simple NMR spectrum that does not overlap with the signals of the analyte or side products.

    • Dissolve the mixture in a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the desired this compound, the side product(s), and the internal standard.

    • The molar ratio of the components can be calculated using the following formula:

    (Integral of Analyte / Number of Protons for Analyte Signal) / (Integral of Standard / Number of Protons for Standard Signal) = Moles of Analyte / Moles of Standard

    By knowing the initial mass of the crude product and the mass of the internal standard, the absolute quantities and the relative ratios of the this compound and its side products can be determined.[17][18][19][20]

Data Presentation

Table 1: Influence of Reaction Conditions on Side Product Formation in Phosphine-Catalyzed this compound Synthesis

EntryCatalyst Loading (mol%)SolventDesired this compound (%)β-Lactone Side Product (%)
15Dichloromethane>95<5
21Dichloromethane~90~10
35Methanol~85~15
41Methanol~70~30

Note: The data in this table is illustrative and based on qualitative descriptions in the literature. Actual yields may vary.[7][8]

Visualizations

Troubleshooting_Workflow start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms same_mz Same m/z as Product? lcms->same_mz different_mz Different m/z? lcms->different_mz same_mz->different_mz No isomer Potential Isomer same_mz->isomer Yes starting_material Compare with Starting Material/Reagent Standards different_mz->starting_material Yes prep_hplc Isolate by Preparative HPLC isomer->prep_hplc nmr Characterize by NMR prep_hplc->nmr structure_elucidation Structure Elucidation nmr->structure_elucidation match Match Found? starting_material->match unreacted Unreacted Starting Material/Reagent match->unreacted Yes no_match Potential Degradation Product or Other Byproduct match->no_match No stress_test Perform Stress Testing no_match->stress_test stress_test->structure_elucidation

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

Side_Product_Identification_Workflow start Side Product Detected isolate Isolate Side Product (e.g., Preparative HPLC, Column Chromatography) start->isolate ms Mass Spectrometry (MS) - High Resolution MS for formula - MS/MS for fragmentation isolate->ms nmr NMR Spectroscopy - ¹H and ¹³C NMR - 2D NMR (COSY, HSQC, HMBC) isolate->nmr other_spec Other Spectroscopic Techniques (e.g., IR, UV-Vis) isolate->other_spec propose_structure Propose Structure ms->propose_structure nmr->propose_structure other_spec->propose_structure confirm_structure Confirm Structure (e.g., Synthesis of Standard, X-ray Crystallography) propose_structure->confirm_structure

Caption: General workflow for the identification of a this compound side product.

References

Technical Support Center: Improving the Stability of Butenolides in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of butenolides in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of butenolides in aqueous solutions?

A1: The stability of butenolides in aqueous solutions is primarily influenced by several factors:

  • pH: The lactone ring of the butenolide is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally pH-dependent.

  • Temperature: Higher temperatures accelerate the rate of degradation reactions, including hydrolysis and oxidation.[1][2]

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[1]

  • Oxidizing Agents: The double bond in the this compound ring is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing species.

  • Presence of Enzymes: In biological systems or non-sterile solutions, enzymes such as esterases can catalyze the hydrolysis of the lactone ring.

  • Molecular Structure: The substituents on the this compound ring can significantly impact its stability. Electron-withdrawing groups can make the lactone carbonyl more susceptible to nucleophilic attack, while bulky substituents may provide steric hindrance, slowing down degradation.

Q2: What are the main degradation pathways for butenolides in aqueous solutions?

A2: The two predominant degradation pathways for butenolides in aqueous solutions are:

  • Hydrolysis: This involves the cleavage of the ester bond in the lactone ring by water, leading to the formation of a corresponding γ-hydroxy carboxylic acid. This reaction is often the primary cause of instability and can be accelerated by acidic or basic conditions.

  • Oxidation: The carbon-carbon double bond within the this compound ring is a potential site for oxidative degradation. This can lead to the formation of various byproducts, including epoxides, aldehydes, ketones, and carboxylic acids, ultimately altering the molecule's structure and activity.

Q3: How can I monitor the stability of my this compound compound in an aqueous solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring this compound stability. This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time. Key aspects of a stability-indicating HPLC method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Accuracy, Precision, and Linearity: The method must provide results that are accurate, reproducible, and proportional to the concentration of the analyte over a specific range.

For the structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.

Troubleshooting Guides

Problem 1: Rapid loss of my this compound compound in an aqueous buffer.

Possible Cause Troubleshooting Step
Inappropriate pH of the buffer The rate of hydrolysis of the this compound lactone ring is highly pH-dependent. Determine the pH at which your this compound exhibits maximum stability by conducting a pH-rate profile study. Generally, slightly acidic conditions (pH 3-5) are favored for lactone stability. Adjust the pH of your buffer accordingly using appropriate buffer systems (e.g., acetate, citrate).
High storage temperature Degradation reactions are accelerated at elevated temperatures. Store your aqueous this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to minimize degradation.[1][2]
Presence of esterase contamination If working with biological samples or non-sterile solutions, enzymatic degradation by esterases may occur. Ensure solutions are sterile by filtration (0.22 µm filter) and handle them under aseptic conditions. The addition of esterase inhibitors may be considered if compatible with the experimental setup.

Problem 2: Appearance of unknown peaks in the HPLC chromatogram of my this compound solution over time.

Possible Cause Troubleshooting Step
Oxidative degradation The double bond in the this compound ring is susceptible to oxidation. To minimize this, degas your aqueous solutions by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen. Consider adding antioxidants to the formulation. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. The choice of antioxidant will depend on the specific this compound and the intended application.
Photodegradation Butenolides can be sensitive to light. Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions.[1]
Hydrolysis products The new peaks are likely the hydrolyzed form (γ-hydroxy carboxylic acid) of the this compound. Confirm the identity of the degradation products using LC-MS. To minimize hydrolysis, refer to the troubleshooting steps for rapid loss of the compound (Problem 1).

Data Presentation

Table 1: Half-lives of a this compound Compound Under Various Environmental Conditions

ConditionTemperature (°C)Half-life (days)Reference
Dark4>64[1]
Dark2530.5[1]
Dark403.9[1]
Sunlight ExposureAmbient5.7[1]
Natural Seawater (Biodegradation)Ambient0.5[1]

Data extracted from a study on a specific antifouling this compound. Half-lives can vary significantly depending on the this compound structure.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound

Forced degradation studies are essential for understanding the intrinsic stability of a this compound and for developing a stability-indicating analytical method.

1. Objective: To generate potential degradation products of the this compound under various stress conditions.

2. Materials:

  • This compound sample

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC grade water, acetonitrile (B52724), and methanol (B129727)

  • pH meter

  • HPLC system with a UV/Vis or PDA detector

  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis:

    • Dissolve the this compound in 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve the this compound in 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • If degradation is too rapid, perform the study at a lower temperature (e.g., 4°C). If no degradation is observed, repeat with 1 M NaOH or at a slightly elevated temperature.

  • Oxidative Degradation:

    • Dissolve the this compound in a solution of 3% H₂O₂.

    • Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a controlled temperature oven at a temperature higher than the recommended storage temperature (e.g., 60°C or 80°C).

    • At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the this compound (in a photostable, transparent container) and the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

    • A control sample should be protected from light.

    • Analyze the samples by HPLC after the exposure period.

4. Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective: To develop a reversed-phase HPLC method capable of separating the this compound from its degradation products generated during forced degradation studies.

2. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Acids (e.g., formic acid, phosphoric acid) and buffers (e.g., ammonium (B1175870) acetate, phosphate) for mobile phase preparation.

  • Degraded this compound samples from the forced degradation study.

3. Method Development Strategy:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of the this compound and collect PDA data to assess peak purity.

  • Optimization:

    • Inject the undergraded this compound and a mixture of the degraded samples.

    • Evaluate the chromatogram for the resolution between the parent peak and the degradation product peaks.

    • If co-elution occurs, optimize the separation by:

      • Modifying the gradient: Adjust the slope and duration of the gradient.

      • Changing the organic modifier: Replace acetonitrile with methanol or use a combination.

      • Adjusting the pH of the aqueous mobile phase: This can significantly alter the retention of ionizable degradation products (e.g., the hydrolyzed carboxylic acid).

      • Trying a different column chemistry: If necessary, switch to a column with a different stationary phase (e.g., C8, phenyl-hexyl).

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Butenolide_Degradation_Pathways This compound This compound (Lactone Ring) HydroxyAcid γ-Hydroxy Carboxylic Acid (Open Ring) This compound->HydroxyAcid Hydrolysis (H₂O, H⁺/OH⁻) OxidationProducts Oxidation Products (e.g., Epoxides, Aldehydes) This compound->OxidationProducts Oxidation (O₂, Light)

This compound Degradation Pathways

Experimental_Workflow_Stability_Study cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Stability Assessment Acid Acid Hydrolysis HPLC_Dev Stability-Indicating HPLC Method Development Acid->HPLC_Dev Degraded Samples Base Base Hydrolysis Base->HPLC_Dev Degraded Samples Oxidation Oxidation (H₂O₂) Oxidation->HPLC_Dev Degraded Samples Thermal Thermal Stress Thermal->HPLC_Dev Degraded Samples Photo Photolytic Stress Photo->HPLC_Dev Degraded Samples Validation Method Validation HPLC_Dev->Validation Stability_Test Long-term and Accelerated Stability Testing Validation->Stability_Test Analysis Sample Analysis Stability_Test->Analysis Data Data Interpretation Analysis->Data Butenolide_Sample This compound Sample Butenolide_Sample->Acid Stress Conditions Butenolide_Sample->Base Stress Conditions Butenolide_Sample->Oxidation Stress Conditions Butenolide_Sample->Thermal Stress Conditions Butenolide_Sample->Photo Stress Conditions

Workflow for this compound Stability Assessment

Troubleshooting_Logic Start This compound Degradation Observed Check_pH Is the pH of the solution optimal? Start->Check_pH Adjust_pH Adjust pH to optimal range (typically slightly acidic) Check_pH->Adjust_pH No Check_Temp Is the storage temperature too high? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Store at lower temperature (e.g., 2-8°C or frozen) Check_Temp->Lower_Temp Yes Check_Light Is the solution exposed to light? Check_Temp->Check_Light No Lower_Temp->Check_Light Protect_Light Protect from light (amber vials, foil) Check_Light->Protect_Light Yes Check_Oxidation Is oxidation a possibility? Check_Light->Check_Oxidation No Protect_Light->Check_Oxidation Prevent_Oxidation Degas solution and/or add antioxidant Check_Oxidation->Prevent_Oxidation Yes End Stability Improved Check_Oxidation->End No Prevent_Oxidation->End

Troubleshooting Decision Tree

References

Technical Support Center: Purification of Polar Butenolide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar butenolide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar this compound compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar this compound compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Switch to a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase (e.g., silica (B1680970), diol, amine) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).

  • Modify the Mobile Phase:

    • Increase Aqueous Content: If using a standard RP column, increase the percentage of the aqueous component in your mobile phase. However, be aware that some C18 columns can suffer from "phase collapse" in highly aqueous mobile phases.

    • Use a Weaker Organic Solvent: If using a gradient, start with a lower percentage of the organic solvent.

    • Adjust pH: For ionizable butenolides, adjusting the mobile phase pH can significantly impact retention. For acidic butenolides, a lower pH will suppress ionization and increase retention.

  • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged polar butenolides. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Issue 2: Compound Degradation on Silica Gel during Flash Chromatography

Q: My polar this compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can cause the degradation of sensitive compounds like some butenolides. Here are some solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a bonded silica phase such as diol or amine.

  • Reversed-Phase Flash Chromatography: If your this compound has sufficient hydrophobicity to be retained, reversed-phase flash chromatography can be a good alternative to avoid the issues associated with silica gel.

  • Minimize Contact Time: Use a faster flow rate and a shorter column to reduce the time your compound is in contact with the silica gel.

Issue 3: Difficulty in Achieving Crystallization of a Polar this compound

Q: I am struggling to crystallize my purified polar this compound. It either remains as an oil or precipitates as an amorphous solid. What can I do?

A: Crystallization of polar compounds can be challenging due to their high solubility in polar solvents and the potential for strong interactions with solvent molecules that hinder lattice formation.

  • Solvent Selection is Key:

    • The ideal solvent should dissolve the this compound when hot but not when cold.[1]

    • Experiment with a variety of solvents with different polarities. Common choices for polar compounds include ethanol, methanol, water, and mixtures of these with less polar solvents like ethyl acetate (B1210297) or acetone.[2]

    • A two-solvent system is often effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gently heat to redissolve and then allow to cool slowly.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of well-ordered crystals. A Dewar flask or an insulated container can be used to slow down the cooling process.

  • Seeding: If you have a few crystals from a previous attempt, adding a "seed" crystal to a supersaturated solution can induce crystallization.

  • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for a new polar this compound?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for a suitable solvent system. Begin with a relatively non-polar eluent, such as a mixture of hexanes and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate. If the compound still does not move from the baseline, switch to a more polar solvent system, such as dichloromethane (B109758) and methanol. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for optimal separation on a flash column.

Q2: Can I use an aqueous wash to purify my polar this compound instead of chromatography?

A2: In some cases, yes. If your polar this compound is acidic and the impurities are neutral, you can perform a basification and aqueous wash.[3] By dissolving the crude mixture in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the acidic this compound will be deprotonated and move into the aqueous layer, leaving the neutral impurities in the organic layer. The aqueous layer can then be acidified and extracted with an organic solvent to recover the purified this compound. This method is particularly useful for large-scale purifications where chromatography is less practical.[3]

Q3: My polar this compound is unstable in alkaline conditions. What precautions should I take during purification?

A3: For butenolides that are unstable in alkaline conditions, such as the mycotoxin patulin (B190374), it is crucial to avoid basic mobile phases or workup procedures.[4][5] When using reversed-phase HPLC, an acidic mobile phase (e.g., containing acetic acid or formic acid) is often employed to ensure the stability of the compound.[6] If performing a liquid-liquid extraction, avoid using basic solutions like sodium carbonate for cleanup.[5]

Q4: How can I improve the separation of my polar this compound from highly polar impurities?

A4: When dealing with highly polar impurities, reversed-phase chromatography may not provide adequate separation as both your compound and the impurities may elute early. In this scenario, HILIC is often a superior technique. The unique retention mechanism of HILIC can provide better separation of very polar compounds. Optimizing the water content and buffer concentration in the HILIC mobile phase is key to achieving good resolution.[7][8]

Data Presentation

Table 1: Comparison of Purification Methods for the Polar this compound Patulin

ParameterHigh-Speed Counter-Current Chromatography (HSCCC)Preparative High-Performance Liquid Chromatography (prep-HPLC)
Purity 98.6%[6]96.3%[6]
Recovery 86.2%[6]71.3%[6]
Amount Purified 21.9 mg from 50 mL culture[6]18.1 mg from 50 mL culture[6]
Advantages Lower cost, simpler procedure, environmentally friendly.[6]High resolution.
Disadvantages May require more specialized equipment.Higher cost, more complex procedure.[6]

Experimental Protocols

Protocol 1: Purification of Patulin using Preparative HPLC

This protocol is adapted from a published method for the purification of the polar this compound, patulin.[6]

  • Column: C18 reversed-phase preparative column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and pH 4 acetic acid (5:95, v/v).[6]

  • Sample Preparation: The crude extract containing patulin is filtered before injection.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run the chromatography with the specified mobile phase.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure patulin.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of Patulin using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a published method for the purification of patulin.[6]

  • Solvent System: A biphasic solvent system consisting of ethyl acetate-hexane-pH 4 acetic acid (7.5:2.5:10, v/v/v).[6]

  • HSCCC Instrument Preparation: Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

  • Sample Loading: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the HSCCC instrument.

  • Elution: Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate while the column is rotating at a set speed.

  • Fraction Collection: Collect fractions of the eluent.

  • Analysis: Monitor the fractions by analytical HPLC to identify those containing the purified patulin.

  • Post-Purification: Combine the pure fractions and remove the solvent.

Mandatory Visualization

experimental_workflow General Purification Workflow for Polar Butenolides crude_extract Crude this compound Extract solubility_test Solubility & Stability Tests crude_extract->solubility_test method_selection Method Selection solubility_test->method_selection chromatography Chromatography method_selection->chromatography Broad applicability aqueous_wash Aqueous Wash (for acidic butenolides) method_selection->aqueous_wash Scalable, specific cases rp_hplc Reversed-Phase HPLC chromatography->rp_hplc np_hplc Normal-Phase / HILIC chromatography->np_hplc flash_chrom Flash Chromatography chromatography->flash_chrom pure_product Pure this compound aqueous_wash->pure_product fraction_analysis Fraction Analysis (TLC/HPLC) rp_hplc->fraction_analysis np_hplc->fraction_analysis flash_chrom->fraction_analysis fraction_analysis->pure_product crystallization Crystallization (Optional) pure_product->crystallization

Caption: A general workflow for the purification of polar this compound compounds.

troubleshooting_tree Troubleshooting Polar this compound Purification start Purification Issue q1 Poor retention in RP-HPLC? start->q1 s1a Switch to HILIC q1->s1a Yes q2 Degradation on silica? q1->q2 No s1b Use polar-embedded RP column s1a->s1b s1c Adjust mobile phase (more aqueous, pH) s1b->s1c s2a Deactivate silica with base q2->s2a Yes q3 Crystallization fails? q2->q3 No s2b Use alumina or other stationary phase s2a->s2b s2c Use RP-flash chromatography s2b->s2c s3a Screen diverse solvent systems q3->s3a Yes s3b Use two-solvent method s3a->s3b s3c Attempt slow evaporation / vapor diffusion s3b->s3c

Caption: A decision tree for troubleshooting common issues in polar this compound purification.

References

Technical Support Center: Strategies for Scaling Up Butenolide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of butenolide production.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound synthesis and scale-up, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: We are attempting a palladium-catalyzed one-step this compound synthesis from an aliphatic acid as described in the literature, but we are observing very low to no yield of our desired this compound. What are the potential causes and how can we troubleshoot this?

Answer: Low or no yield in a palladium-catalyzed C-H activation/cyclization reaction for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure the palladium catalyst and ligand are of high purity and handled under appropriate inert conditions if sensitive to air or moisture. Consider using a freshly opened bottle of the catalyst or purifying the existing stock.
Oxidant Issues tert-Butyl hydroperoxide (TBHP) is a common oxidant in these reactions. Use a fresh, properly titrated solution of TBHP. Older solutions can degrade, leading to insufficient oxidant activity.[1]
Ligand Incompatibility The choice of ligand is crucial for this transformation. The use of a triazole-pyridone ligand has been shown to be essential for promoting the desired "this compound-oriented" C-H activation.[1] Verify that you are using the correct ligand for your specific substrate.
Incorrect Reaction Temperature The reaction often requires elevated temperatures (e.g., 105 °C) to proceed efficiently.[1] Ensure your reaction is reaching and maintaining the target temperature. Calibrate your heating apparatus if necessary.
Substrate Reactivity Substrates with certain functional groups (e.g., alkyl bromides) may be too reactive and lead to side reactions or decomposition, resulting in poor mass balance.[1] If possible, choose a substrate with more compatible functional groups.
Undesired Side Reactions For substrates without α-substituents, undesired α,β-dehydrogenation can be a competing pathway.[1] Optimization of the ligand and reaction conditions may be necessary to favor the desired β,γ-dehydrogenation and subsequent cyclization.

A logical workflow for troubleshooting this issue is presented below:

G start Low/No Yield catalyst Check Catalyst and Ligand (Purity, Handling) start->catalyst oxidant Verify Oxidant Quality (Fresh TBHP) catalyst->oxidant If catalyst is OK temp Confirm Reaction Temperature oxidant->temp If oxidant is OK substrate Assess Substrate Compatibility temp->substrate If temp is correct side_reactions Investigate Side Reactions (e.g., α,β-dehydrogenation) substrate->side_reactions If substrate is compatible optimize Optimize Reaction Conditions (Ligand, Solvent, Additives) side_reactions->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yield in Pd-catalyzed this compound synthesis.

Issue 2: Difficulties in Scaling Up a Batch Synthesis Reaction

Question: Our lab-scale synthesis of a this compound is successful, but we are facing challenges with yield and purity upon scaling up the reaction volume. What should we consider when scaling up?

Answer: Scaling up chemical reactions often introduces challenges that are not apparent at the lab scale. Key areas to focus on are heat and mass transfer, reaction kinetics, and purification methods.

Key Considerations for Scale-Up:

ParameterChallenge at ScaleRecommended Strategy
Heat Transfer Exothermic or endothermic reactions can be difficult to control in larger vessels, leading to temperature gradients and side product formation.Use a reactor with a jacket for precise temperature control. For highly exothermic reactions, consider a semi-batch approach where one reactant is added slowly.
Mixing Inefficient mixing can lead to localized high concentrations of reactants, causing side reactions and reducing yield.Use appropriate agitation (e.g., overhead stirrer with a suitable impeller design). The stirring rate may need to be adjusted to ensure homogeneity without causing splashing or shearing of sensitive molecules.
Reaction Time Reactions may take longer to complete at a larger scale due to mass transfer limitations.Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Do not rely solely on the reaction time from the lab-scale experiment.
Purification Column chromatography, which is common in the lab, can be impractical and expensive at a large scale.Explore alternative purification methods such as crystallization, distillation, or aqueous washes. For instance, some palladium-catalyzed this compound syntheses are designed for purification by a simple aqueous wash, which is highly scalable.[1]
Continuous Flow Synthesis Batch processing at a large scale can be inefficient and hazardous.Consider transitioning to a continuous flow synthesis setup. Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and can be scaled by running the system for longer periods.[2][3] This method has been successfully used for the gram-scale synthesis of butenolides.[2]

The following diagram illustrates the decision-making process for choosing a scale-up strategy:

G start Need to Scale Up This compound Synthesis batch_issues Experiencing Issues with Batch Scale-Up? start->batch_issues optimize_batch Optimize Batch Parameters (Mixing, Temp Control, Purification) batch_issues->optimize_batch Yes batch_issues->optimize_batch No, but want to improve flow_synthesis Consider Continuous Flow Synthesis optimize_batch->flow_synthesis If issues persist or for further scaling flow_advantages Advantages: - Better Heat/Mass Transfer - Scalable by Time - Safer Operation flow_synthesis->flow_advantages gram_scale Gram-Scale Synthesis Achieved flow_synthesis->gram_scale

Caption: Decision-making for this compound synthesis scale-up.

Issue 3: Impurities in the Final Product after Purification

Question: We are struggling to remove persistent impurities from our this compound product, even after column chromatography. What are common impurities and what purification strategies can we employ?

Answer: The nature of impurities will depend on your synthetic route. Common impurities include starting materials, reagents, catalyst residues, and reaction byproducts.

Common Impurities and Purification Strategies:

Impurity SourceType of ImpurityRecommended Purification Technique
Starting Materials Unreacted aliphatic acid, α-hydroxy ketone, etc.Optimize reaction stoichiometry and time to ensure complete conversion. If starting material polarity is significantly different from the product, chromatography should be effective. If not, consider a chemical quench or derivatization of the unreacted starting material to facilitate removal.
Reagents Ligands, bases (e.g., triethylamine), or coupling agents.An acidic or basic wash can often remove these impurities. For example, a basification and aqueous wash can effectively purify this compound products from acidic starting materials.[1]
Catalyst Palladium or other transition metal residues.Use a metal scavenger resin or perform an activated carbon treatment. For some reactions, a simple aqueous wash is sufficient to remove the catalyst.[1]
Byproducts Isomers (e.g., α,β-unsaturated vs. β,γ-unsaturated lactones), oligomers, or products from side reactions.High-performance liquid chromatography (HPLC) may be necessary for separating closely related isomers.[4] Recrystallization can also be a powerful technique if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: What are the most scalable methods for this compound synthesis?

A1: Recent advances have highlighted two particularly scalable methods:

  • Palladium-Catalyzed One-Step Synthesis: This method converts readily available aliphatic acids into butenolides. It has been demonstrated at a 20 mmol scale with product purification achieved through a simple aqueous wash, avoiding chromatography.[1] This makes it highly attractive for larger-scale production.

  • Continuous Flow Synthesis: This approach involves the in-situ generation of reactive intermediates (like acylketenes) that then react to form butenolides.[2][3] Flow chemistry provides excellent control over reaction conditions and allows for scaling by extending the operation time. A gram-scale synthesis of a γ-spiro this compound has been demonstrated using this technique.[2]

Q2: My synthesis involves phosphine-catalyzed ring-opening of a cyclopropenone. What are the critical parameters to control?

A2: In the synthesis of butenolides from hydroxymethylcyclopropenones, the key step is the phosphine-catalyzed ring-opening to form a reactive ketene (B1206846) ylide, which is then trapped intramolecularly.[5] Critical parameters include:

  • Catalyst Loading: This reaction can be efficient even at low catalyst loadings (e.g., below 10 mol %).[5][6]

  • Solvent: Polar protic solvents like methanol (B129727) can accelerate the reaction.[6]

  • Regioselectivity: Phosphine can potentially attack at two different carbons of the cyclopropenone ring. While this could lead to different intermediates, the reaction often funnels to the thermodynamically favored this compound product.[5][6] However, under certain conditions with sterically hindered substrates, formation of undesired β-lactones can occur.[5]

Q3: Are there any biological or fermentation-based methods for producing butenolides?

A3: While the chemical synthesis of butenolides is well-established, information on direct fermentation to produce a wide array of butenolides is less common in the provided literature. However, γ-butyrolactones, a related class of compounds, are known to be produced by Streptomyces bacteria as signaling molecules.[7] The biosynthesis involves enzymes like AfsA, which catalyzes the condensation of a β-ketoacyl thioester with dihydroxyacetone phosphate.[7] Research into engineering these pathways could potentially lead to biotechnological production routes for specific butenolides. For now, large-scale production primarily relies on chemical synthesis. Optimization of fermentation conditions, as demonstrated for products like butanol and 2,3-butanediol (B46004), would be crucial for developing a viable biological process.[8][9][10]

Experimental Protocols

Protocol 1: Gram-Scale Palladium-Catalyzed this compound Synthesis (Adapted from[1])

This protocol describes a scalable, one-step synthesis of a this compound from an aliphatic acid using a palladium catalyst, with a simple aqueous wash for purification.

Materials:

  • Aliphatic acid substrate (e.g., S1b from the reference, 20 mmol)

  • Pd(OAc)₂ (2 mol%, 0.4 mmol)

  • Triazole-pyridone ligand (e.g., L1, 4 mol%, 0.8 mmol)

  • Water-soluble benzoquinone derivative (e.g., BQ23, 1.2 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70 wt % in H₂O, 3.0 equiv)

  • Dichloromethane (DCM)

  • Aqueous NaOH solution (e.g., 1 M)

  • Aqueous HCl solution (e.g., 1 M)

  • Brine

Procedure:

  • To an appropriate reaction vessel, add the aliphatic acid (20 mmol), Pd(OAc)₂ (0.4 mmol), the triazole-pyridone ligand (0.8 mmol), and the water-soluble benzoquinone additive (1.2 equiv).

  • Add a suitable solvent like dichloromethane.

  • Stir the mixture and add the TBHP solution (3.0 equiv).

  • Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 105 °C) with vigorous stirring (e.g., 300 rpm) for 20 hours.

  • After 20 hours, cool the reaction to room temperature.

  • Aqueous Wash Purification: a. Dilute the reaction mixture with an organic solvent like ethyl acetate. b. Wash the organic layer with a 1 M NaOH solution to remove unreacted acidic starting material and the ligand. c. Separate the organic layer. d. Wash the organic layer with 1 M HCl solution. e. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product.

  • Analyze the product for purity (e.g., by NMR, GC-MS) and calculate the yield.

Protocol 2: Continuous Flow Synthesis of a this compound (Adapted from[2][11])

This protocol outlines a general procedure for the continuous flow synthesis of butenolides via an acylketene intermediate.

Equipment:

  • Syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA tubing in a heated bath or column heater)

  • Back pressure regulator

  • Collection flask

Reagents (Solutions to be prepared):

  • Solution A: α-hydroxy ketone (1.0 equiv) in a suitable solvent (e.g., Toluene, 0.5 M).

  • Solution B: Dioxinone (ketene precursor, e.g., Meldrum's acid derivative, 1.5 equiv) in the same solvent.

Procedure:

  • Set up the continuous flow system as shown in the diagram below.

  • Set the reactor temperature (e.g., 130 °C) and the back pressure regulator (e.g., 140 psi) to maintain the solvent in the liquid phase.

  • Pump Solution A and Solution B at defined flow rates into the T-mixer to achieve the desired residence time in the heated coil (e.g., 20 minutes).

  • The mixed reagent stream passes through the heated reactor coil, where the dioxinone undergoes a retro hetero-Diels-Alder reaction to form an acylketene, which is then trapped by the α-hydroxy ketone to form the this compound.

  • The product stream exits the reactor, passes through the back pressure regulator, and is collected in a flask.

  • For butenolides requiring a final base-mediated cyclization step, the product stream can be collected in a flask containing a base (e.g., triethylamine).[2]

  • Once the run is complete, flush the system with clean solvent.

  • Isolate the product from the collected solution, typically by solvent evaporation followed by purification if necessary (e.g., chromatography or recrystallization).

G cluster_0 Reagent Delivery cluster_1 Reaction Zone pumpA Syringe Pump A (α-hydroxy ketone) mixer T-Mixer pumpA->mixer pumpB Syringe Pump B (Dioxinone) pumpB->mixer reactor Heated Reactor Coil (e.g., 130°C) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Experimental workflow for continuous flow this compound synthesis.

References

Technical Support Center: Overcoming Catalyst Poisoning in Butenolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butenolide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to catalyst poisoning during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during this compound synthesis.

Issue 1: Low or No Catalytic Activity from the Start of the Reaction

  • Question: My reaction shows little to no conversion, even at the beginning. What could be the cause?

  • Answer: This often points to an issue with the initial activity of the catalyst or the presence of strong inhibitors in the reaction mixture. Follow these troubleshooting steps:

    • Catalyst Pre-activation: Ensure that the catalyst, particularly if it's a palladium(0) or rhodium(I) species, is properly pre-activated according to the literature protocol. Inadequate reduction of a precursor can lead to an inactive catalytic species.

    • Reagent Purity: Verify the purity of all reagents, including the starting materials for the this compound synthesis. Impurities containing sulfur, thiols, or other strongly coordinating functional groups can act as potent catalyst poisons. Consider using high-purity reagents or purifying them before use.

    • Solvent Quality: Use anhydrous and deoxygenated solvents, as water and oxygen can poison sensitive catalysts. Traces of precursors or degradation products in solvents like THF can also significantly decrease reaction conversion. It is recommended to use freshly distilled or high-purity, inhibitor-free solvents.

    • Ligand Integrity: For reactions involving phosphine-based ligands, ensure they have not been oxidized to phosphine (B1218219) oxides, which can inhibit the catalytic reaction. Store phosphine ligands under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Reaction Starts but Deactivates Over Time

  • Question: My reaction proceeds initially but then slows down and eventually stops before reaching full conversion. What is happening?

  • Answer: This is a classic sign of gradual catalyst deactivation. The primary suspects are often impurities in the feedstock, by-products of the reaction, or instability of the catalyst under the reaction conditions.

    • Identify Potential Poisons: Review all reactants and solvents for potential catalyst poisons. Common culprits for palladium catalysts include sulfur compounds, halides, and heavy metals.

    • Analyze By-products: Reaction by-products can sometimes act as catalyst poisons. Consider analyzing the reaction mixture at partial conversion to identify any potential inhibitory species.

    • Catalyst Leaching: For heterogeneous catalysts, check for leaching of the active metal into the solution, which can lead to a loss of activity over time. Analyze the reaction filtrate for the presence of the metal using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).

    • Coking/Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. This is more common in higher temperature reactions.

Issue 3: Inconsistent Reaction Yields and Times

  • Question: I am getting variable yields and reaction times for the same reaction. Why is this happening?

  • Answer: Inconsistent results often stem from subtle variations in experimental setup and reagent quality.

    • Standardize Reagent Sources: Use reactants and solvents from the same batch or supplier to minimize variability.

    • Control Atmospheric Moisture and Oxygen: Ensure consistent use of inert atmosphere techniques (e.g., Schlenk line, glovebox), as even small amounts of air and moisture can affect catalyst performance.

    • Consistent Catalyst Handling: Ensure the catalyst is weighed and transferred under consistent conditions to avoid partial deactivation before the reaction starts.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound synthesis?

A1: The most common poisons depend on the catalyst used. For palladium-catalyzed reactions, which are frequent in this compound synthesis, common poisons include:

  • Sulfur compounds: Even at very low concentrations, sulfur-containing impurities in starting materials or solvents can irreversibly bind to the palladium surface, blocking active sites.

  • Halides: Chloride, bromide, and iodide ions can poison catalysts.

  • Carbon Monoxide (CO): CO can strongly adsorb to catalyst surfaces and inhibit activity.

  • Phosphine Ligands (in excess or oxidized): While essential for many reactions, phosphine ligands can sometimes act as inhibitors, and their oxidation products (phosphine oxides) are known to be detrimental.

  • Heavy Metals: Impurities like lead, mercury, and arsenic can deactivate catalysts by forming stable complexes with the active sites.

Q2: How can I detect catalyst poisoning?

A2: Diagnosing catalyst poisoning can be done through a combination of observational and analytical methods:

  • Reaction Monitoring: A sudden or gradual drop in reaction rate or complete cessation of the reaction is a primary indicator.

  • Control Experiments: Running the reaction with a fresh batch of catalyst and highly purified reagents can help confirm if poisoning of the original catalyst was the issue.

  • Catalyst Characterization: For heterogeneous catalysts, analyzing the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) can identify adsorbed poisons on the surface. Temperature-Programmed Desorption (TPD) can also be used to identify and quantify adsorbed species.

Q3: Can I regenerate a poisoned catalyst?

A3: Catalyst regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst.

  • For fouling by organic residues or coke: Washing the catalyst with a suitable solvent or performing a controlled oxidation (calcination) to burn off deposits can be effective.

  • For poisoning by strongly chemisorbed species (e.g., sulfur): Regeneration is more challenging. It may involve chemical treatment to remove the poison. For example, a sulfur-poisoned Pd/C catalyst can sometimes be regenerated by oxidation with hydrogen peroxide.

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere (inert gas or a reducing atmosphere like hydrogen) can sometimes desorb poisons.

Q4: What are the best practices to prevent catalyst poisoning?

A4: Proactive prevention is often more effective than trying to regenerate a poisoned catalyst.

  • High-Purity Reagents: Use starting materials and solvents of the highest possible purity.

  • Feed Purification: If impurities are known to be present in a feedstock, consider a purification step (e.g., filtration, distillation, or passing through a guard bed) before the reaction.

  • Inert Atmosphere: Rigorously exclude air and moisture from the reaction, especially when using oxygen- and water-sensitive catalysts.

  • Optimize Reaction Conditions: Adjusting temperature, pressure, and reactant concentrations can sometimes minimize the formation of by-products that may act as poisons.

Data Presentation

Table 1: Common Catalyst Poisons in Palladium-Catalyzed this compound Synthesis and Their Effects

Poison TypeCommon SourcesTypical Effect on Catalyst ActivityReversibility
Sulfur Compounds (e.g., thiols, thiophenes)Impurities in starting materials and solventsSevere and rapid deactivation, even at ppm levelsOften Irreversible
Halides (Cl⁻, Br⁻, I⁻)Residual starting materials, additivesModerate to severe deactivationCan be reversible or irreversible
Carbon Monoxide (CO) Incomplete combustion, side reactionsStrong competitive adsorption, leading to inhibitionOften Reversible
Heavy Metals (e.g., Pb, Hg, As)Contaminated reagents or equipmentSevere deactivation by blocking active sitesIrreversible
Oxidized Phosphine Ligands Exposure of phosphine ligands to airInhibition of the catalytic cycleIrreversible
Water and Oxygen Solvents, reagents, atmospheric leaksDeactivation of sensitive metal centers (e.g., Pd(0))-

Experimental Protocols

Protocol 1: Testing for Catalyst Poisoning

This protocol provides a general method to determine if catalyst poisoning is the cause of reaction failure.

  • Baseline Reaction:

    • Run the this compound synthesis reaction using a fresh, unexposed catalyst and high-purity, recently purified/distilled reagents and solvents under a strict inert atmosphere.

    • Carefully monitor the reaction progress (e.g., by TLC, GC, or NMR) to establish a baseline reaction rate and final yield.

  • "Spiked" Reaction:

    • Set up an identical reaction to the baseline.

    • Introduce a small, known amount of a suspected poison (e.g., a sulfur-containing compound if sulfur poisoning is suspected) into the reaction mixture at the beginning.

    • Monitor the reaction progress and compare the rate and yield to the baseline reaction. A significant decrease in performance indicates that the added substance is a catalyst poison.

  • Used Reagent Reaction:

    • Run the reaction again using the same batch of reagents and solvents from the failed experiment but with a fresh catalyst.

    • If the reaction proceeds successfully, it strongly suggests that the original catalyst was poisoned. If it fails again, the issue likely lies with impurities in the reagents or solvents.

Protocol 2: General Procedure for Regeneration of a Supported Palladium Catalyst (e.g., Pd/C)

This is a general guideline and should be optimized for the specific catalyst and suspected poison.

  • Catalyst Recovery:

    • After the reaction, recover the solid catalyst by filtration.

  • Solvent Washing:

    • Wash the recovered catalyst thoroughly with a non-coordinating, anhydrous solvent (e.g., dichloromethane (B109758) or toluene) to remove any adsorbed products or weakly bound impurities.

    • Follow with a wash using a more polar solvent like ethanol (B145695) or hot deionized water if appropriate for the catalyst and suspected impurities.

  • Drying:

    • Dry the washed catalyst under a high vacuum to remove all traces of solvent.

  • Regeneration Treatment (Choose one based on suspected poison):

    • Thermal Treatment: In a tube furnace under a controlled flow of an inert gas (e.g., argon or nitrogen), slowly heat the catalyst to a moderate temperature (e.g., 200-400°C) and hold for 2-4 hours. This can help desorb some volatile poisons.

    • Oxidative Treatment (for coking): Caution: This process can be exothermic. Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂) to a temperature sufficient to burn off carbonaceous deposits (typically 300-500°C).

    • Reductive Treatment: After an oxidative treatment, or for a catalyst that is in an oxidized state, a reduction step is often necessary. Heat the catalyst under a flow of hydrogen gas (often diluted in an inert gas) at a temperature appropriate for the specific catalyst to restore the active metallic sites.

    • Chemical Treatment (for sulfur poisoning): Prepare a slurry of the poisoned catalyst in deionized water. Under stirring, add a solution of an oxidizing agent like hydrogen peroxide dropwise. Continue stirring for several hours. After the treatment, filter, wash thoroughly with deionized water, and dry the catalyst.

  • Activity Test:

    • Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.

Visualizations

Catalyst_Poisoning_Pathway ActiveCatalyst Active Catalyst (e.g., Pd(0)L_n) Product This compound Product ActiveCatalyst->Product Forms DeactivatedCatalyst Deactivated Catalyst (e.g., Pd-S) ActiveCatalyst->DeactivatedCatalyst Reactants Reactants (for this compound Synthesis) Reactants->ActiveCatalyst Catalytic Cycle Poison Poison (e.g., Sulfur Compound) Poison->ActiveCatalyst Irreversible Binding

Caption: General pathway of catalyst poisoning.

Troubleshooting_Workflow Start Low/No Reaction Conversion CheckPurity Check Purity of Reagents & Solvents Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifyReagents Purify/Dry Reagents & Solvents PurityOK->PurifyReagents No CheckConditions Verify Reaction Conditions (T, P, Solvent) PurityOK->CheckConditions Yes PurifyReagents->Start ConditionsCorrect Conditions Correct? CheckConditions->ConditionsCorrect AdjustConditions Adjust T, P, or Solvent ConditionsCorrect->AdjustConditions No EvaluateCatalyst Evaluate Catalyst Activity & Handling ConditionsCorrect->EvaluateCatalyst Yes AdjustConditions->Start CatalystActive Catalyst Active? EvaluateCatalyst->CatalystActive RegenerateOrReplace Regenerate or Replace Catalyst CatalystActive->RegenerateOrReplace No Success Problem Solved CatalystActive->Success Yes RegenerateOrReplace->Start

Caption: Troubleshooting workflow for catalyst deactivation.

preventing butenolide decomposition during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butenolide storage and stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during storage?

A1: this compound degradation is primarily caused by a combination of environmental and chemical factors. The main pathways of decomposition are:

  • Hydrolysis: The lactone ring in the this compound structure is susceptible to cleavage by water. This process can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: The double bond and other electron-rich parts of the molecule can react with oxygen, especially when exposed to heat or light.[2] This can lead to the formation of various unwanted byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[3] Many butenolides are explicitly labeled as light-sensitive.

  • Thermal Decomposition: Elevated temperatures significantly accelerate the rates of all degradation reactions, including hydrolysis and oxidation.[1][3]

Q2: What are the ideal storage conditions for this compound compounds?

A2: To minimize degradation, butenolides should be stored under controlled conditions. The general recommendations are:

  • Temperature: Store at low temperatures, typically refrigerated at 2-8 °C. For long-term storage or for particularly sensitive compounds, storage at <-15 °C is recommended.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]

  • Moisture: Keep in a tightly sealed container in a dry, desiccated environment to prevent hydrolysis.[5]

  • Light: Protect from light by using amber-colored vials or by storing the container in a dark place.[3]

Q3: Can I use stabilizers to prolong the shelf-life of my this compound sample?

A3: Yes, the addition of stabilizers can be an effective strategy, particularly if the this compound is stored in solution. The choice of stabilizer depends on the primary degradation pathway.

  • Antioxidants: For preventing oxidative degradation, primary antioxidants (radical scavengers) like sterically hindered phenols (e.g., BHT) or secondary antioxidants (peroxide decomposers) like phosphites can be considered.[6][7]

  • Buffers: If the compound is sensitive to pH-catalyzed hydrolysis, using a buffered solution to maintain a stable pH (typically between 4 and 8) can enhance stability.[1]

Q4: How can I monitor the stability of my this compound sample over time?

A4: A formal stability study is the best way to monitor the integrity of a this compound sample. The most common and effective analytical technique for this is High-Performance Liquid Chromatography (HPLC).[8][9] A stability-indicating HPLC method can separate the parent this compound from its degradation products, allowing for accurate quantification of the compound's purity over time.[9] Other spectroscopic methods like NMR and UV-Vis can also be used to detect changes in the sample's chemical structure and purity.[8]

Troubleshooting Guide: this compound Decomposition

This guide helps to identify and resolve common issues related to this compound instability.

Observed Problem Potential Cause(s) Recommended Solution(s)
Change in sample color (e.g., yellowing or browning) Oxidation, PhotodegradationStore the compound under an inert atmosphere (e.g., nitrogen or argon). Protect the sample from all light sources using amber vials and dark storage. Ensure storage temperature is consistently low (2-8 °C or colder).[4]
Appearance of new peaks or loss of parent peak in HPLC analysis Hydrolysis, Oxidation, Thermal DegradationVerify the sample is stored in an anhydrous environment. Use a desiccator.[5] If in solution, check for sources of moisture and consider using anhydrous solvents. Lower the storage temperature immediately.[3] Purge the container with an inert gas before sealing.[4]
Change in physical state (e.g., oiling out, clumping of powder) Moisture absorption, Degradation to a less stable formStore in a tightly sealed container within a desiccator.[5] Re-evaluate storage temperature; a lower temperature may be required.
Reduced biological activity or inconsistent experimental results Significant decomposition of the active compoundRe-analyze the purity of the this compound stock using a validated analytical method (e.g., HPLC).[9] If purity has decreased, acquire a new, pure sample. Strictly adhere to recommended storage protocols for all new samples.

Quantitative Data: Effect of Environment on this compound Stability

The following data, adapted from a study on a specific this compound used as an antifouling agent, illustrates the critical impact of temperature and light on degradation. The stability is presented as the half-life (t½), which is the time it takes for 50% of the compound to degrade.

Condition Temperature Half-Life (t½) of this compound Reference
Controlled Dark4 °C> 64 days[3]
Controlled Dark25 °C30.5 days[3]
Controlled Dark40 °C3.9 days[3]
Sunlight ExposureAmbient5.7 days[3]
Dark Control (for sunlight exp.)Ambient9.7 days[3]

This data clearly demonstrates that increasing temperature and exposure to light dramatically accelerate the rate of this compound decomposition.

Experimental Protocols

Protocol: Accelerated Stability Study of a this compound using HPLC

1. Objective: To assess the stability of a this compound sample under forced degradation conditions (elevated temperature) and develop a stability-indicating analytical method.

2. Materials:

  • This compound sample (solid or in a defined solvent)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Temperature-controlled oven or incubator

  • Calibrated HPLC system with a suitable detector (e.g., DAD or UV) and column (e.g., C18)

  • Amber HPLC vials

3. Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the this compound at a known concentration.

    • Perform an initial HPLC analysis to determine the purity and retention time of the parent compound. This serves as the baseline data. The method should show a sharp, well-resolved peak for the this compound.

  • Stress Conditions:

    • Aliquot the this compound sample (either solid or stock solution) into several amber vials.

    • Place the vials in a temperature-controlled oven set to an elevated temperature (e.g., 40 °C).[10]

    • Prepare control samples to be stored under ideal conditions (e.g., 4 °C in the dark).

  • Time-Point Sampling:

    • Remove one vial from the oven at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).

    • Allow the sample to cool to room temperature. If the sample is solid, dissolve it in the appropriate solvent to the initial concentration.

  • HPLC Analysis:

    • Analyze the stressed sample and a control sample at each time point using the same HPLC method.

    • Record the chromatograms. Pay close attention to the peak area of the parent this compound and the appearance of any new peaks, which are potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time.

    • Identify and quantify the major degradation products if possible. The ability of the HPLC method to separate the parent peak from these new peaks validates it as "stability-indicating".[9]

Visualizations

Butenolide_Decomposition_Pathways cluster_main This compound in Storage cluster_factors Degradation Factors cluster_products Degradation Products This compound Stable this compound (Lactone Ring Intact) Hydrolyzed Hydrolyzed Product (Ring-Opened Acid) This compound->Hydrolyzed Hydrolysis Oxidized Oxidized Products (Epoxides, etc.) This compound->Oxidized Oxidation Photo Photodegradation Products This compound->Photo Photodegradation Temp Heat Temp->Hydrolyzed accelerates Temp->Oxidized accelerates Temp->Photo accelerates Light Light (UV) Light->Photo Water Moisture/pH Water->Hydrolyzed Oxygen Oxygen Oxygen->Oxidized

Caption: Primary decomposition pathways for butenolides during storage.

Troubleshooting_Workflow start Instability Observed (e.g., color change, new HPLC peaks) check_temp Is storage temp ≤ 8°C? start->check_temp check_light Is sample protected from light? check_temp->check_light Yes action_temp Lower temperature (Refrigerate or Freeze) check_temp->action_temp No check_atm Is sample under inert gas? check_light->check_atm Yes action_light Use amber vials Store in dark check_light->action_light No check_moisture Is storage anhydrous? check_atm->check_moisture Yes action_atm Purge with N2 or Ar Use sealed vial check_atm->action_atm No action_moisture Use desiccator Ensure tight seal check_moisture->action_moisture No end_node Re-analyze purity Continue monitoring check_moisture->end_node Yes action_temp->check_light action_light->check_atm action_atm->check_moisture action_moisture->end_node

Caption: A logical workflow for troubleshooting this compound instability.

Stability_Study_Workflow prep 1. Prepare this compound Sample (Solid or Solution) t0 2. Initial Analysis (T=0) (HPLC Purity Assay) prep->t0 storage 3. Place Samples in Storage (Stressed vs. Control Conditions) t0->storage sampling 4. Sample at Time Points (e.g., Day 1, 7, 30) storage->sampling sampling->sampling Next Time Point analysis 5. HPLC Analysis of Samples sampling->analysis data 6. Compare to T=0 Data (Calculate % Remaining) analysis->data report 7. Report Findings (Degradation Rate, Half-Life) data->report

Caption: Experimental workflow for a typical this compound stability study.

References

Butenolide Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction of butenolides from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting butenolides from natural sources?

A1: Common methods include Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).[1] More advanced techniques like Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are also used for their efficiency and reduced solvent consumption.[1][2][3] The choice of method depends on the thermal stability of the target butenolide, the solvent, cost, and desired speed.[1]

Q2: How do I choose the best solvent for my this compound extraction?

A2: Solvent selection is critical and depends on the polarity of the target this compound. Polar organic solvents such as ethanol, methanol, and ethyl acetate (B1210297) are frequently effective.[4][5][6] For instance, ethyl acetate is commonly used to extract butenolides from fungal fermentations.[4][6] The ideal approach is to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the optimal choice for your specific compound. The principle of "like dissolves like" is a good starting point.

Q3: Can butenolides degrade during the extraction process?

A3: Yes, butenolides can be sensitive to heat and environmental conditions.[7][8] Methods that use high temperatures, such as Soxhlet extraction or solvent evaporation at high heat, can potentially cause thermal degradation.[1][2] It is crucial to use controlled, low temperatures during solvent removal with a rotary evaporator and to store crude extracts at low temperatures (e.g., 4°C) to prevent degradation.[1][5]

Q4: What is the primary advantage of Ultrasound-Assisted Extraction (UAE) over traditional methods like Soxhlet?

A4: The primary advantages of UAE are speed and efficiency. UAE can significantly reduce extraction times from many hours to typically 10-60 minutes.[1] It also tends to require less solvent and energy. The ultrasonic waves create cavitation, which disrupts cell walls and enhances mass transfer, often leading to improved yields.[9][10]

Troubleshooting Guide

Issue 1: Very Low or No this compound Yield

This is one of the most common challenges in natural product extraction. The problem can typically be traced to one of several key areas in the workflow.

  • Question: My this compound yield is extremely low. What are the common causes? Answer: Low yield can result from several factors. Systematically check the following:

    • Improper Sample Preparation: The source material (e.g., fungal biomass, plant leaves) must be properly dried and finely ground. Inadequate grinding reduces the surface area available for the solvent to penetrate, severely limiting extraction efficiency.[5][11]

    • Suboptimal Solvent Choice: The polarity of your extraction solvent may not be well-matched to your target this compound.[5] Experiment with different solvents (e.g., ethyl acetate, methanol, acetone) to find the most effective one.

    • Insufficient Extraction Time/Intensity: The extraction may not be running long enough for complete dissolution. For maceration, this could mean days; for Soxhlet, it could be 24-48 hours.[1] For UAE, ensure the ultrasonic power and duration are optimized.[12]

    • Poor Solvent-to-Solid Ratio: If the volume of solvent is too low, it can become saturated with other extracted compounds before all the target this compound is dissolved.[5] A typical starting ratio is 1:10 to 1:20 (w/v).[1]

    • Degradation of Starting Material: Ensure your natural source material is stored correctly (cool, dark, and dry) to prevent the degradation of the target compounds before extraction even begins.[5]

A logical approach to troubleshooting this issue is outlined in the diagram below.

G start Start: Low this compound Yield q1 Is source material properly dried & ground? start->q1 s1 Action: Dry material thoroughly. Grind to a fine, uniform powder. q1->s1 No q2 Was the correct solvent polarity used? q1->q2 Yes s1->q2 s2 Action: Test solvents of varying polarity (e.g., Hexane, EtOAc, MeOH). q2->s2 No q3 Were extraction time & temperature sufficient? q2->q3 Yes s2->q3 s3 Action: Increase extraction duration or temperature (if compound is stable). q3->s3 No q4 Was the solvent-to-solid ratio adequate? q3->q4 Yes s3->q4 s4 Action: Increase solvent volume. (e.g., from 1:10 to 1:20 w/v). q4->s4 No end_node Yield Optimized q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Extract Degradation During Workup

  • Question: My this compound seems to be degrading after extraction, especially during solvent evaporation. How can I minimize this? Answer: This is a common issue, as many butenolides are thermally sensitive.[2]

    • Use Low-Temperature Evaporation: Always concentrate your extract using a rotary evaporator with the water bath set to a low temperature (e.g., 30-40°C) under reduced pressure.[5] Avoid using high heat, which can accelerate degradation.

    • Immediate Processing: Proceed to the next steps (e.g., purification) immediately after workup if possible. If you must pause, keep the solution cold.[13]

    • Proper Storage: Store the final crude extract in a sealed container at a low temperature (4°C or -20°C for long-term storage) and in the dark to prevent both thermal and photodegradation.[1]

Quantitative Data

The efficiency of this compound extraction can vary significantly between different methods. The following tables provide a summary of typical parameters and a comparison of common techniques.

Table 1: Comparison of Common Extraction Methods [1][3][14]

MethodTypical TimeSolvent UsageKey AdvantagesKey Disadvantages
Maceration 24 - 72 hoursHighSimple, inexpensive, good for heat-sensitive compounds.Time-consuming, large solvent use, potentially lower efficiency.
Soxhlet 6 - 48 hoursModerate (recycled)Thorough extraction, good for compounds with low solubility.Time-consuming, potential for thermal degradation of compounds.
Ultrasound (UAE) 10 - 60 minutesLow to ModerateRapid, efficient, reduced solvent and energy use.Potential for radical formation, higher equipment cost.
Microwave (MAE) 5 - 30 minutesLowExtremely rapid, high efficiency.Requires specific solvents, potential for localized overheating.
Pressurized Liquid (PLE) 30 min - 4 hoursLowAutomated, fast, low solvent use, high efficiency.High initial equipment cost, potential for thermal degradation.

Table 2: Example of Optimized UAE Parameters for Withanolides (this compound relatives) from T. anomalum [12][15]

ParameterOptimized Value
Liquid-to-Solid Ratio 20:1 (mL/g)
Extraction Solvent 70% Ethanol
Ultrasonic Power 250 W
Extraction Time 40 min
Extraction Temperature 50 °C

Note: These values are illustrative. The optimal conditions must be determined experimentally for each specific this compound and source material.[16]

Experimental Protocols

Below are detailed protocols for two widely used extraction methods. A general workflow is visualized first.

G prep 1. Sample Preparation (Dry & Grind Source Material) extract 2. Extraction (e.g., Soxhlet, UAE, Maceration) prep->extract filter 3. Filtration (Separate extract from solid residue) extract->filter evap 4. Solvent Evaporation (Rotary Evaporator at low temp.) filter->evap crude 5. Crude Extract (Store at 4°C for purification) evap->crude

Caption: General workflow for this compound extraction from natural sources.
Protocol 1: Soxhlet Extraction

This method is highly effective for exhaustive extraction, particularly for compounds with limited solubility in the chosen solvent.[1]

Materials:

  • Dried and powdered source material (e.g., fungal biomass)

  • Cellulose (B213188) extraction thimble

  • Soxhlet apparatus (round-bottom flask, extractor, condenser)

  • Heating mantle

  • Selected solvent (e.g., ethyl acetate)

  • Rotary evaporator

Procedure:

  • Place a known amount of the dried, powdered material into a cellulose thimble.[1]

  • Place the thimble inside the main chamber of the Soxhlet extractor.[1]

  • Fill the round-bottom flask with the selected solvent to approximately two-thirds of its volume and add a few boiling chips.[17]

  • Assemble the full Soxhlet apparatus and connect the condenser to a cold water supply.[1]

  • Heat the solvent using the heating mantle. The solvent will vaporize, travel up the distillation arm, and be cooled by the condenser. The condensed solvent will drip into the thimble containing the sample.[1][11]

  • Once the solvent level reaches the top of the siphon arm, the entire contents of the extractor chamber are siphoned back into the round-bottom flask.[1] This completes one cycle.

  • Allow the process to run continuously for 6 to 48 hours, depending on the material and solvent.[1]

  • After extraction, allow the apparatus to cool completely.

  • Dismantle the apparatus and concentrate the solvent in the round-bottom flask using a rotary evaporator at low temperature (e.g., 40°C) to obtain the crude extract.[1]

  • Store the crude extract at 4°C for further analysis and purification.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses high-frequency sound waves to accelerate extraction, making it much faster than traditional techniques.[1]

Materials:

  • Dried and powdered source material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Selected solvent (e.g., 70% ethanol)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a known amount of the dried, powdered material into the extraction vessel.

  • Add the selected solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v).[1]

  • Place the vessel into the ultrasonic bath, ensuring the water level in the bath is above the solvent level in the flask. Alternatively, immerse the tip of a probe sonicator into the mixture.[1]

  • Set the desired extraction temperature and time (e.g., 50°C for 40 minutes).[12][15]

  • Begin sonication. The ultrasonic waves will create cavitation bubbles that disrupt the cell structure of the source material, facilitating solvent penetration and compound release.

  • After the extraction time is complete, filter the mixture to separate the solid residue from the liquid extract.

  • Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at low temperature to yield the crude extract.

  • Store the crude extract at 4°C.

References

Technical Support Center: Improving the Reproducibility of Butenolide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the reproducibility of butenolide bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of bioassays used for butenolides?

A1: Butenolides are evaluated using a variety of bioassays depending on the target application. The most common include:

  • Antimicrobial and Antifungal Assays: These assays determine the ability of butenolides to inhibit the growth of pathogenic bacteria and fungi. Common methods include broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and agar (B569324) diffusion assays.

  • Quorum Sensing (QS) Inhibition Assays: Butenolides, particularly furanones, are well-known for their ability to interfere with bacterial cell-to-cell communication. These assays often use reporter strains like Chromobacterium violaceum or Agrobacterium tumefaciens to measure the inhibition of QS-mediated processes like pigment production or biofilm formation.[1]

  • Biofilm Inhibition and Eradication Assays: These assays quantify the ability of butenolides to prevent the formation of new biofilms (inhibition) or destroy existing ones (eradication). Crystal violet staining is a common method for quantifying biofilm mass.

  • Cytotoxicity Assays: When developing butenolides for therapeutic purposes, their toxicity against mammalian cell lines is assessed using assays like the MTT or neutral red uptake assays.

Q2: My this compound compound shows variable activity between experiments. What are the likely causes?

A2: Variability in this compound bioassays can stem from several factors:

  • Compound Stability: The this compound lactone ring can be susceptible to hydrolysis, especially under alkaline (high pH) conditions, which can lead to inactivation.[2][3] The stability can also be affected by temperature and enzymatic degradation in complex biological matrices.

  • Solvent Effects: The solvent used to dissolve the this compound (e.g., DMSO, ethanol) can have inherent biological activity or affect the compound's availability in the assay medium. It is crucial to run appropriate solvent controls.

  • Biological Variability: The physiological state of the test organisms (e.g., growth phase of bacteria, cell passage number) can significantly impact their susceptibility and the assay outcome.

  • Assay Conditions: Minor variations in incubation time, temperature, media composition, and initial inoculum density can lead to different results.

Q3: How should I prepare and store my this compound stock solutions?

A3: To ensure consistency, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature and vortex gently to ensure homogeneity.

Troubleshooting Guides

Issue 1: No or Low Activity of this compound Compound
Possible Cause Troubleshooting Step
Compound Degradation Verify the pH of your assay medium. The this compound lactone ring is more susceptible to hydrolysis at higher pH. If possible, perform the assay in a buffered, neutral to slightly acidic medium. Prepare fresh stock solutions to rule out degradation during storage.
Incorrect Assay Target Confirm that the chosen bioassay is appropriate for the specific this compound structure. Not all butenolides are active against all targets.
Low Compound Concentration Re-calculate the dilutions and consider testing a wider and higher concentration range.
Inappropriate Solvent Ensure the final solvent concentration in the assay is low (typically <1%) and does not inhibit the biological system. Run a solvent-only control.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and practice consistent pipetting technique. For microbial assays, ensure a homogenous inoculum by vortexing before each aspiration.
Edge Effects in Microplates In multi-well plates, the outer wells are more prone to evaporation, leading to changes in concentration. Avoid using the outermost wells for critical samples or ensure proper humidification during incubation.
Inconsistent Cell/Bacterial Density Standardize the inoculum preparation. For bacteria, measure the optical density (OD) and plate serial dilutions for colony forming unit (CFU) counting to ensure a consistent starting cell number.
Compound Precipitation Visually inspect the wells for any precipitation of the this compound at the tested concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range.
Issue 3: Interference from Natural Product Extracts
Possible Cause Troubleshooting Step
Color Interference If using a colorimetric assay (e.g., MTT, violacein (B1683560) quantification), colored compounds like polyphenols in a crude extract can interfere with absorbance readings. Run a control with the extract in media alone (no cells/bacteria) to measure its intrinsic absorbance and subtract this background.
Redox-Active Compounds Phenolic compounds, common in plant extracts, can act as reducing agents and interfere with redox-based assays (e.g., MTT), leading to false-positive results. Consider using an alternative viability assay based on a different principle, such as ATP measurement (e.g., CellTiter-Glo®).
Synergistic or Antagonistic Effects Other compounds in the extract may enhance or inhibit the activity of the this compound. Bioassay-guided fractionation is necessary to isolate the active this compound and re-test its activity in a pure form.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Inoculum Preparation: Culture bacteria in appropriate broth overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Compound Dilution: Prepare a 2-fold serial dilution of the this compound compound in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A solvent control (bacteria with the highest concentration of the solvent used) should also be included.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Quorum Sensing Inhibition Assay (Chromobacterium violaceum CV026)

C. violaceum CV026 is a mutant strain that does not produce its own acyl-homoserine lactone (AHL) signal but will produce the purple pigment violacein in response to exogenous short-chain AHLs. Butenolides can be tested for their ability to inhibit this response.

  • Plate Preparation: Prepare Luria-Bertani (LB) agar plates.

  • Inoculum and AHL: In a sterile tube, mix 100 µL of an overnight culture of C. violaceum CV026 with an appropriate concentration of a short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).

  • Soft Agar Overlay: Add the bacteria/AHL mixture to 3 mL of molten soft LB agar (0.7% agar) and pour it evenly over the surface of the LB agar plates.

  • Compound Application: Once the soft agar has solidified, spot a known amount of the this compound solution onto a sterile paper disc and place it in the center of the plate.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Analysis: A clear, colorless halo around the paper disc indicates the inhibition of violacein production, and thus, quorum sensing inhibition. The diameter of this halo can be measured to quantify the inhibitory activity.

Data Presentation

Table 1: Comparative Antimicrobial Activity of a this compound Against Various Pathogens
PathogenAssay TypeThis compound Concentration (mg/L)ResultReference
E. coli O157:H7Biofilm Inhibition (MBIC)50Effective Inhibition
E. coli ATCC 25922Biofilm Inhibition (MBIC)100Effective Inhibition
MRSABiofilm Inhibition (MBIC)200Effective Inhibition
P. aeruginosa PAO1Biofilm Inhibition (MBIC)800Effective Inhibition
E. coli K-12Biofilm Eradication (MBEC)100Effective Eradication
MRSABiofilm Eradication (MBEC)200Effective Eradication
P. aeruginosa PAO1Biofilm Eradication (MBEC)800Effective Eradication

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Table 2: Factors Influencing this compound Bioassay Reproducibility
FactorPotential ImpactRecommendation for Improvement
pH of Media Lactone ring hydrolysis at alkaline pH, leading to decreased activity.Maintain assay pH between 6.0 and 7.5. Use buffered media.
Incubation Temperature Can affect both compound stability and microbial growth rates, altering MIC values.Strictly control and standardize incubation temperature (e.g., 37°C ± 1°C).
Inoculum Size High inoculum can overwhelm the compound, leading to falsely high MICs.Standardize inoculum density using spectrophotometry (OD600) and confirm with CFU counts.
Solvent Concentration High concentrations of solvents like DMSO can exhibit antimicrobial activity or affect cell membranes.Keep final solvent concentration below 1% (v/v) and always include a solvent control.

Visualizations

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound in Plate A->D B Culture Test Organism (e.g., Bacteria, Fungi) E Standardize and Add Inoculum to Plate B->E C Prepare Assay Media and Buffers C->D C->E F Include Controls (Positive, Negative, Solvent) G Incubate Under Controlled Conditions E->G F->G H Read Results (e.g., OD, Visual, Fluorescence) G->H I Calculate Endpoint (MIC, IC50, etc.) H->I J Statistical Analysis and Validation I->J

Caption: General experimental workflow for a typical this compound bioassay.

Quorum_Sensing_Inhibition cluster_C_violaceum Chromobacterium violaceum CV026 AHL Exogenous AHL Signal CviR CviR Receptor (Inactive) AHL->CviR Binds Complex AHL-CviR Complex (Active) vioA vioA-E Genes Complex->vioA Activates Transcription Violacein Violacein (Purple Pigment) vioA->Violacein Synthesis This compound This compound (Antagonist) This compound->CviR Blocks Binding

Caption: Signaling pathway for quorum sensing inhibition bioassay using C. violaceum.

Troubleshooting_Workflow start Inconsistent Bioassay Results q1 Are controls (positive/negative/solvent) behaving as expected? start->q1 q2 Is there high variability between replicates? q1->q2 Yes sol1 Check assay setup: - Reagent preparation - Instrument settings - Inoculum viability q1->sol1 No q3 Is the compound activity lower than expected? q2->q3 No sol2 Review technique: - Pipetting accuracy - Inoculum homogeneity - Plate edge effects q2->sol2 Yes sol3 Investigate compound: - Check stock solution integrity - Test for degradation (pH, temp) - Verify concentration q3->sol3 Yes end Assay Optimized q3->end No sol1->start sol2->start sol3->start

Caption: Logical workflow for troubleshooting common this compound bioassay issues.

References

addressing matrix effects in LC-MS analysis of butenolides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of butenolides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my butenolide analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of butenolides.[1][3] In complex matrices like food and biological samples, endogenous components such as salts, lipids, and proteins can interfere with the ionization of the target this compound analyte in the mass spectrometer's ion source.[4] This interference can compromise the accuracy, precision, and sensitivity of your analytical method.[4][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of a this compound standard in a clean solvent to the peak area of the same standard spiked into a blank sample extract that has already gone through the sample preparation process. A significant difference between these two peak areas indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing butenolides?

A3: There are several key strategies that can be employed:

  • Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the this compound analytes. Techniques like Solid-Phase Extraction (SPE), particularly with specialized cartridges like immunoaffinity columns, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for mycotoxins in complex matrices.[6][7][8][9][10][11]

  • Chromatographic Separation: Optimizing the LC method to separate the this compound analytes from co-eluting matrix components is crucial. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Calibration Strategies: To compensate for matrix effects that cannot be eliminated through sample preparation and chromatography, specific calibration methods are used:

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[12][13] This helps to ensure that the standards and the samples experience similar matrix effects.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): A known concentration of a SIL-IS of the this compound analyte is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.

    • Standard Addition: This method involves adding known amounts of the this compound standard to aliquots of the sample itself.[4][14][15] By plotting the instrument response against the concentration of the added standard, the endogenous concentration of the this compound in the sample can be determined by extrapolation. This technique is particularly useful when a blank matrix is not available.[14][15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor recovery of butenolides Inefficient extraction from the sample matrix.Optimize the extraction solvent and method. For polar butenolides in cereal matrices, an acetonitrile (B52724)/water mixture is often effective.[7][9] Consider a QuEChERS-based approach for broad applicability.[7][8][9]
Loss of analyte during sample cleanup.Evaluate the SPE or cleanup column chemistry. For highly selective cleanup of specific Fusarium toxins, consider using immunoaffinity columns.[6][10][16] Ensure the elution solvent is strong enough to recover the analytes from the cleanup sorbent.
High signal variability (poor precision) Inconsistent matrix effects between samples.Implement the use of a stable isotope-labeled internal standard (SIL-IS) for each this compound analyte. The SIL-IS will co-elute and experience the same ionization suppression or enhancement, allowing for reliable correction.
Inadequate homogenization of the sample.Ensure the initial sample is finely ground and thoroughly mixed before taking a subsample for extraction.
Inaccurate quantification (bias) Significant ion suppression or enhancement.Use matrix-matched calibration standards to compensate for consistent matrix effects.[13] Prepare the standards in a blank matrix that has undergone the same extraction and cleanup procedure as the samples.
Matrix effects vary significantly between different sample lots.If matrix-matched calibration is not sufficient due to high variability, the method of standard addition is a robust alternative for accurate quantification in each individual sample.[4][14]
Peak shape issues (fronting, tailing) Co-eluting matrix components interfering with chromatography.Improve the sample cleanup procedure to remove more of the interfering compounds. Consider using a guard column to protect the analytical column.
Incompatibility between the final extract solvent and the initial mobile phase.Ensure the final extract is reconstituted in a solvent that is of similar or weaker elution strength than the starting mobile phase conditions. Evaporating the extraction solvent and reconstituting in the initial mobile phase is a common practice.[17]

Quantitative Data Summary

Table 1: Comparison of Matrix Effect Mitigation Strategies for Mycotoxins (including Butenolides) in Cereal Matrices

Mitigation StrategyAnalyte(s)MatrixObserved Matrix Effect (% Suppression)Recovery Rate (%)Reference
Immunoaffinity Column CleanupDeoxynivalenol (DON)WheatNot specified, but method showed high linearity90% (average)[10]
Immunoaffinity Column CleanupDON, T-2/HT-2 toxin, ZearalenoneGrain ProductsNot specified, but high purification efficiency reported93.3 - 104%[16]
Matrix-Matched CalibrationDON, Zearalenone, FumonisinsSpicesup to -89%70 - 120%[1][18]
Matrix-Matched CalibrationDON, Zearalenone, FumonisinsMaize, Compound Feed, StrawModerate to strong suppression70 - 120%[1][18]
Standard AdditionDON, Zearalenone, FumonisinsMaize, Compound Feed, Straw, SpicesCompensated for observed suppression70 - 120%[1][18]
QuEChERS with dSPEDON, Zearalenone, Aflatoxins, FumonisinsMaizeStrong suppression for FumonisinsNot specified[9]

Experimental Protocols

Protocol 1: Generic QuEChERS Procedure for this compound Analysis in Cereals

This protocol is a general guideline and should be optimized for your specific this compound analytes and matrix.

  • Sample Homogenization: Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of reagent-grade water to the sample, vortex briefly, and let it stand for 15 minutes to ensure hydration.

  • Internal Standard Spiking: Add the appropriate volume of your stable isotope-labeled internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 g for 5 minutes.

  • Preparation for LC-MS Analysis:

    • Take an aliquot of the cleaned extract.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume of the initial mobile phase (e.g., 500 µL).

    • Filter through a 0.2 µm syringe filter into an autosampler vial.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of the this compound analytes of interest using the same sample preparation procedure as for your unknown samples (e.g., the QuEChERS protocol above).

  • Prepare Stock Solutions: Prepare high-concentration stock solutions of your this compound standards in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Create a Series of Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of varying concentrations through serial dilution with the same solvent.

  • Spike the Blank Matrix Extract: Aliquot the blank matrix extract into several vials. Spike each aliquot with a different working standard solution to create a calibration curve with at least 5-7 concentration levels. Ensure the final solvent percentage is consistent across all calibration levels and matches that of your prepared samples.

  • Add Internal Standard: If using an internal standard, add the same amount to each matrix-matched calibration standard as you do to your samples.

  • Analyze: Analyze the matrix-matched calibration standards alongside your samples in the same LC-MS sequence.

Protocol 3: Standard Addition Method
  • Sample Preparation: Prepare your sample extract as you normally would.

  • Aliquoting: Aliquot the sample extract into at least four separate vials.

  • Spiking:

    • Leave one aliquot unspiked (this will be your zero-addition point).

    • To the other aliquots, add increasing known amounts of a this compound standard solution. The concentrations should be chosen to bracket the expected concentration of the analyte in the sample (e.g., 0.5x, 1x, 1.5x the expected concentration).

  • Volume Equalization: If the volumes of the added standard solutions are significant, equalize the final volume in all vials with the reconstitution solvent.

  • Analysis: Analyze all the prepared samples.

  • Quantification: Create a calibration curve by plotting the measured peak area on the y-axis against the concentration of the added standard on the x-axis. The absolute value of the x-intercept of the linear regression line represents the concentration of the this compound in the original, unspiked sample.[14]

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Quantification cluster_strategies Mitigation Strategies Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, IAC) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Calibration Calibration Strategy MS_Detection->Calibration Quantification Quantification Calibration->Quantification SamplePrep_Opt Optimize Sample Prep SamplePrep_Opt->Cleanup Chromo_Opt Optimize Chromatography Chromo_Opt->LC_Separation SIL_IS Use SIL-IS SIL_IS->Quantification Matrix_Match Matrix-Matched Calibration Matrix_Match->Calibration Std_Add Standard Addition Std_Add->Calibration

Caption: Workflow for addressing matrix effects in LC-MS analysis.

Ion_Suppression_Mechanism Analyte This compound (A) Analyte_Ion [A+H]+ Analyte->Analyte_Ion Ionization Matrix Matrix Component (M) Matrix_Ion [M+H]+ Matrix->Matrix_Ion Ionization MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Matrix_Ion->MS_Inlet Competition

Caption: Conceptual diagram of ion suppression in the ESI source.

Calibration_Strategies cluster_mm Matrix-Matched Calibration cluster_sa Standard Addition cluster_is Internal Standard (SIL-IS) Blank_Matrix Prepare Blank Matrix Extract Spike_Standards Spike with Standards Blank_Matrix->Spike_Standards MM_Curve Generate Calibration Curve Spike_Standards->MM_Curve Aliquot_Sample Aliquot Sample Extract Spike_Aliquots Spike Aliquots with Standard Aliquot_Sample->Spike_Aliquots SA_Curve Plot Response vs. Added Conc. Spike_Aliquots->SA_Curve Extrapolate Extrapolate to Find Conc. SA_Curve->Extrapolate Add_IS Add SIL-IS to All Samples & Stds Ratio Calculate Analyte/IS Ratio Add_IS->Ratio IS_Curve Plot Ratio vs. Conc. Ratio->IS_Curve

References

Technical Support Center: Enhancing Regioselectivity in Butenolide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butenolide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on enhancing regioselectivity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Reaction Sites in this compound Functionalization

Q1: My reaction is producing a mixture of α- and γ-substituted butenolides. How can I improve the regioselectivity?

A1: Achieving high regioselectivity between the α- and γ-positions of a this compound is a common challenge. The outcome is influenced by several factors, including the nature of the electrophile, the catalyst, the solvent, and the reaction temperature. Here are some strategies to consider:

  • Kinetic vs. Thermodynamic Control: For reactions involving enolate intermediates, using a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) typically favors the formation of the kinetic enolate, leading to reaction at the less sterically hindered α-position. Conversely, using a weaker base at higher temperatures can favor the more stable thermodynamic enolate, promoting reaction at the γ-position.[1]

  • Catalyst Choice: The choice of catalyst can significantly direct the regioselectivity. For instance, in Mukaiyama aldol (B89426) reactions of 2-(trimethylsilyloxy)furan, the regioselectivity can be switched from the typical γ-position (C-5) to the α-position (C-3) by using water-containing solvents with a Lewis acid catalyst.[2]

  • Intramolecular Reactions: Designing your synthesis to involve an intramolecular reaction can provide excellent regiocontrol. For example, the phosphine-catalyzed ring-opening of hydroxymethyl-tethered cyclopropenones leads to the formation of a ketene (B1206846) ylide that is trapped intramolecularly by the pendant hydroxy group, yielding substituted butenolides with high regioselectivity.[3][4][5]

Q2: I am observing undesired O-acylation instead of the expected C-acylation. What can I do to favor C-acylation?

A2: The competition between C- and O-acylation of this compound enolates is governed by Hard and Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the carbon atom is "soft".

  • Electrophile Hardness: "Hard" electrophiles, such as acyl chlorides and triflates, tend to react at the hard oxygen center, leading to O-acylation. "Softer" electrophiles, like alkyl iodides and bromides, are more likely to react at the soft carbon center, resulting in C-acylation.[6]

  • Solvent Effects: The solvent can influence the reactivity of the enolate. Weakly coordinating solvents like tetrahydrofuran (B95107) (THF) tend to favor C-acylation, while strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) can promote O-acylation.[7]

Regioselectivity in Specific this compound Reactions

Q3: How can I control the regioselectivity in a Michael addition reaction involving a this compound as the nucleophile?

A3: In vinylogous Michael additions where the this compound acts as a nucleophile, the reaction typically occurs at the γ-position. However, the choice of catalyst and substrate can influence the outcome.

  • Organocatalysis: Chiral 1,2-diaminocyclohexane derivatives have been used as catalysts to promote the direct vinylogous Michael addition of γ-butenolides to α,β-unsaturated ketones, yielding the γ-adduct with high stereoselectivity.[2]

  • Substrate Control: The structure of the Michael acceptor can also play a role. For instance, α'-phenylsulfonyl enones have been shown to be effective Michael acceptors in reactions with butenolides, leading to the formation of the γ-adduct with high stereoselectivity.[2]

Q4: What factors influence the regioselectivity of Diels-Alder reactions with butenolides as dienophiles?

A4: Butenolides can be sluggish dienophiles in Diels-Alder reactions.[8] The regioselectivity is primarily governed by the electronic properties of both the diene and the dienophile.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the reactivity of the this compound dienophile and improve both the yield and the endo/exo selectivity of the reaction.[9]

  • Diene Substitution: The substitution pattern on the diene will significantly influence the regiochemical outcome of the cycloaddition. The major regioisomer is typically the one where the most electron-donating group on the diene is "para" to the electron-withdrawing group of the dienophile in the product.[10]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on the Regioselectivity of this compound Reactions

Reaction TypeThis compound SubstrateElectrophile/DieneCatalyst/BaseSolventTemp (°C)Regioselectivity (α:γ)Yield (%)Reference
Michael Addition2(5H)-FuranoneChalconeChiral 1,2-diaminocyclohexaneTolueneRT>95:5 (γ)85[2]
Aldol Reaction2-(Trimethylsilyloxy)furanBenzaldehydeZn(OTf)₂ / PyboxTHF/H₂O-20>98:2 (α)90[2]
Intramolecular CyclizationHydroxymethyl-cyclopropenone-PPh₃ (10 mol%)CD₃ODRT>99:195[3]
Diels-AlderThis compound1,3-ButadieneAlCl₃Benzene145Not specifiedLow[8][11]

Detailed Experimental Protocols

Protocol 1: Phosphine-Catalyzed Intramolecular Cyclization of a Hydroxymethyl-Cyclopropenone

This protocol is adapted from the work of Prescher and co-workers for the synthesis of substituted butenolides.[3][4]

Materials:

Procedure:

  • Dissolve the hydroxymethyl-tethered cyclopropenone in methanol-d₄ in an NMR tube.

  • Add triphenylphosphine (10 mol%) to the solution.

  • Monitor the reaction progress by ¹H NMR spectroscopy at room temperature.

  • The reaction is typically complete within a few hours.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude this compound product, which can be further purified by column chromatography if necessary.

Protocol 2: Regioselective Mukaiyama Aldol Reaction at the α-Position

This protocol is based on the findings of Mlynarski for switching the regioselectivity of the Mukaiyama aldol reaction.[2]

Materials:

  • 2-(Trimethylsilyloxy)furan (1.0 eq)

  • Aldehyde (1.2 eq)

  • Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) (10 mol%)

  • Pybox ligand (12 mol%)

  • Tetrahydrofuran (THF) and Water (H₂O) in a 9:1 ratio

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve Zn(OTf)₂ and the Pybox ligand in the THF/H₂O solvent mixture.

  • Cool the solution to the desired reaction temperature (e.g., -20°C).

  • Add the aldehyde to the catalyst solution and stir for 10 minutes.

  • Slowly add the 2-(trimethylsilyloxy)furan to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product CPO Hydroxymethyl- Cyclopropenone Ylide Ketene Ylide Intermediate CPO->Ylide Phosphine Attack & Ring Opening PPh3 PPh₃ PPh3->Ylide This compound Substituted This compound Ylide->this compound Intramolecular Cyclization

Caption: Phosphine-catalyzed this compound synthesis from a cyclopropenone.

Workflow Start Goal: Regioselective This compound Reaction Q1 Desired Position of Functionalization? Start->Q1 Alpha α-Position Q1->Alpha α Gamma γ-Position Q1->Gamma γ Strategy_Alpha Strategy for α-Substitution: - Kinetic enolate formation - Specific Lewis acid/solvent systems Alpha->Strategy_Alpha Strategy_Gamma Strategy for γ-Substitution: - Thermodynamic enolate formation - Most Michael additions Gamma->Strategy_Gamma

Caption: Decision workflow for achieving regioselectivity.

Kinetic_vs_Thermodynamic This compound Unsymmetrical This compound Kinetic Kinetic Enolate (Less substituted) This compound->Kinetic Strong, bulky base Low temperature Thermodynamic Thermodynamic Enolate (More substituted) This compound->Thermodynamic Weaker base Higher temperature Product_Alpha α-Substituted Product Kinetic->Product_Alpha Reaction with E⁺ Product_Gamma γ-Substituted Product Thermodynamic->Product_Gamma Reaction with E⁺

References

Validation & Comparative

Unlocking Stereochemistry: A Comparative Guide to the Bioactivity of Butenolide Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The subtle yet profound impact of stereochemistry on the biological activity of small molecules is a cornerstone of modern drug discovery. Butenolides, a class of unsaturated γ-lactones prevalent in numerous natural products, represent a compelling case study in this regard. Their diverse and potent biological activities, ranging from anticancer and antifungal to anti-inflammatory and neuroprotective, are often intricately linked to their three-dimensional architecture. This guide provides an objective comparison of the bioactivity of butenolide stereoisomers, supported by experimental data, detailed methodologies, and visual representations of key concepts to empower researchers in the rational design of novel therapeutics.

Stereoisomers and Bioactivity: A Tale of Two Molecules

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Similarly, diastereomers, stereoisomers that are not mirror images, also display distinct biological activities. Understanding these differences is paramount in developing safe and efficacious drugs.

While the broader bioactivity of the this compound scaffold is well-documented, direct comparative studies of their stereoisomers are less common but critically important. The following data, extracted from a study on butenolides from the coral-derived fungus Aspergillus terreus SCSIO41404, illustrates the potential for stereospecific bioactivity.

Data Presentation: Comparative Bioactivity of this compound Enantiomers

The following table summarizes the enzymatic inhibitory activity of two pairs of this compound enantiomers against Pancreatic Lipase (PL). While the antibacterial and cytotoxic activities of these specific compounds were found to be weak in the cited study, the data on PL inhibition provides a clear example of stereoselective bioactivity.

CompoundStereoisomerPancreatic Lipase (PL) Inhibition (%) at 50 µg/mL
Asperteretal G (+)-asperteretal G (1a)21.2
(-)-asperteretal G (1b)35.8
Asperteretal H (+)-asperteretal H (2a)45.3
(-)-asperteretal H (2b)61.7

Data sourced from a study on butenolides from a coral-derived fungus.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols are essential. The following are standard methodologies for assessing the cytotoxic and antifungal activities of this compound stereoisomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound stereoisomers and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[2]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.

  • Serial Dilution: Perform serial dilutions of the this compound stereoisomers in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

Visualizing the Path to Discovery

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a general workflow for the synthesis and evaluation of this compound stereoisomers and a simplified representation of a signaling pathway that could be modulated by a bioactive this compound.

G cluster_0 Synthesis & Purification cluster_1 Bioactivity Screening cluster_2 Data Analysis & Comparison racemic Racemic this compound Synthesis chiral_sep Chiral Separation (e.g., HPLC) racemic->chiral_sep enantiomer_A Enantiomer A chiral_sep->enantiomer_A enantiomer_B Enantiomer B chiral_sep->enantiomer_B enantio_synth Enantioselective Synthesis enantio_synth->enantiomer_A enantio_synth->enantiomer_B cytotoxicity Cytotoxicity Assays (e.g., MTT) enantiomer_A->cytotoxicity antifungal Antifungal Assays (e.g., MIC) enantiomer_A->antifungal enzyme Enzyme Inhibition Assays enantiomer_A->enzyme enantiomer_B->cytotoxicity enantiomer_B->antifungal enantiomer_B->enzyme ic50 IC50 / MIC Determination cytotoxicity->ic50 antifungal->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Stereoisomer Bioactivity Comparison sar->comparison G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) gene_expression->cellular_response This compound Bioactive this compound Stereoisomer This compound->receptor inactive_this compound Inactive this compound Stereoisomer inactive_this compound->receptor No/Weak Binding

References

Synthetic vs. Natural Butenolides: A Comparative Study of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The butenolide scaffold, a five-membered lactone ring, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products with potent biological activities. This has spurred the development of numerous synthetic butenolides and their analogs, aiming to replicate, and even enhance, the therapeutic potential of their natural counterparts. This guide provides an objective comparison of the biological activities of synthetic and natural butenolides, supported by experimental data and detailed methodologies, to aid researchers in the field of drug discovery and development.

Quantitative Comparison of Bioactivity

The biological activity of butenolides spans a wide spectrum, including anticancer, antifungal, antibacterial, and quorum sensing inhibition properties. The following tables summarize key quantitative data from various studies, offering a comparative look at the potency of natural and synthetic derivatives.

Compound Type Compound Name/Derivative Target Organism/Cell Line Activity Metric (IC50/MIC) Reference
Natural PatulinAspergillus clavatusMIC: 3.12 µg/mL
Synthetic 5-benzyl-4-hydroxy-3-phenyl-5H-furan-2-oneAspergillus nigerMIC: 12.5 µg/mL
Synthetic 5-(4-chlorobenzyl)-4-hydroxy-3-phenyl-5H-furan-2-oneAspergillus nigerMIC: 6.25 µg/mL
Natural L-Ascorbic Acid (related this compound structure)--
Synthetic γ-(triazolyl ethylidene)this compound derivative (Compound 25)MCF-7 (Breast Cancer)IC50: 11.3 µM[1](--INVALID-LINK--)
Synthetic 5-hydroxy pyrrolinone derivative (Compound 24)MCF-7 (Breast Cancer)IC50: >50 µM[1](--INVALID-LINK--)
Natural (-)-BlastmycinolactolAntifungal/AntitumorNot specified[2](--INVALID-LINK--)
Synthetic Analogs of (-)-BlastmycinolactolAntifungal/AntitumorNot specified[2](--INVALID-LINK--)

Note: Direct comparison of IC50 and MIC values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are the methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay for IC50 Determination

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antibacterial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Plate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Antifungal Activity: Mycelial Growth Inhibition Assay

This assay is used to evaluate the ability of a compound to inhibit the growth of fungal mycelium.

Materials:

  • Petri dishes

  • Potato Dextrose Agar (B569324) (PDA)

  • Fungal strains (e.g., Aspergillus niger)

  • This compound compounds (dissolved in a suitable solvent)

  • Cork borer

Procedure:

  • Media Preparation: Prepare PDA and sterilize it. While the agar is still molten, add the this compound compounds at different concentrations. Pour the amended PDA into sterile Petri dishes.

  • Fungal Inoculation: Once the agar has solidified, place a small plug (e.g., 5 mm diameter) of a fresh fungal culture, taken from the edge of an actively growing colony, in the center of each plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate (without compound) has reached the edge of the plate.

  • Measurement and Calculation: Measure the diameter of the fungal colony in both the control and treated plates. The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of butenolides stem from their ability to interact with various cellular targets and signaling pathways. Here, we visualize two key mechanisms: the inhibition of bacterial quorum sensing and the modulation of the GABA receptor.

Quorum Sensing Inhibition

Many butenolides, particularly halogenated furanones from marine algae, are potent inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer Synthesis Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binding & Activation Autoinducer_ext Extracellular Autoinducers Autoinducer->Autoinducer_ext Secretion Virulence_Genes Virulence Genes Receptor->Virulence_Genes Transcription Activation This compound This compound This compound->Receptor Inhibition Autoinducer_ext->Autoinducer Uptake at high density

This compound inhibition of bacterial quorum sensing.

This diagram illustrates how butenolides can interfere with quorum sensing by competitively binding to the receptor protein, thereby preventing the activation of virulence gene expression.

GABA Receptor Modulation

Certain natural and synthetic butenolides can act as modulators of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.

GABA_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Influx->Hyperpolarization GABA GABA GABA->GABA_A_Receptor Binds Butenolide_Modulator This compound Modulator Butenolide_Modulator->GABA_A_Receptor Allosteric Modulation

Allosteric modulation of the GABA-A receptor by butenolides.

This diagram shows the allosteric modulation of the GABA-A receptor by a this compound compound. By binding to a site distinct from the GABA binding site, the this compound can enhance the inhibitory effect of GABA, leading to increased chloride influx and neuronal hyperpolarization.

Conclusion

The comparative study of synthetic and natural butenolides reveals a rich and diverse landscape of biological activity. While natural butenolides provide the inspiration and the foundational pharmacophore, synthetic chemistry offers the tools to fine-tune activity, improve pharmacokinetic properties, and explore novel structure-activity relationships. The data presented herein underscores the potential of both natural and synthetic butenolides as lead compounds in the development of new therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to more definitively elucidate the relative merits of specific synthetic modifications over their natural counterparts.

References

butenolide versus furanone: a comparative biological evaluation.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of butenolides and furanones, supported by experimental data and detailed methodologies.

Butenolides and furanones, two classes of unsaturated γ-lactones, are prominent scaffolds in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. While often structurally related, their subtle chemical differences can lead to significant variations in their pharmacological profiles. This guide provides an objective comparison of their performance in key biological assays, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in drug discovery and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antimicrobial, antibiofilm, cytotoxic, and anti-inflammatory activities of representative butenolide and furanone derivatives.

Table 1: Comparative Antimicrobial and Antibiofilm Activity
Compound Target Organism Activity (MIC in µg/mL) Antibiofilm Activity (MBIC/MBEC in µg/mL)
Butenolides
Penicillic AcidStaphylococcus aureus, Escherichia coli128[1]Not Reported
This compound (5-octylfuran-2(5H)-one)E. coli, P. aeruginosa, MRSA>1200 (low toxicity)[2]Effective inhibition and eradication reported[2]
Furanones
2(5H)-FuranoneVarious bacteria (interferes with AHL signals)Not bactericidal[3]QS Inhibition at 0.4-1 mg/mL[4]
Halogenated Furanone (C-30)Pseudomonas aeruginosaNot bactericidal90% biofilm inhibition[5]
Furanone F105Staphylococcus aureus10[6]Effective against biofilm-embedded S. aureus[6]
Table 2: Comparative Cytotoxic and Anti-inflammatory Activity
Compound Cell Line / Assay Activity (IC50 in µM)
Butenolides
This compound Derivatives (from Aspergillus terreus)HL-60 (human promyelocytic leukemia)18.85 and 39.36 for compounds 5 and 8 respectively[7]
This compound Derivatives (from Aspergillus terreus)NO production in LPS-induced macrophages16.80 - 45.37 for various derivatives[7]
Furanones
2(3H)-Furanone DerivativesCOX-1/COX-2 InhibitionVaries depending on substitution
N-Benzyl Pyrrolones (from Furanones)Carrageenan-induced rat paw edemaSignificant inhibition reported[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Antimicrobial Susceptibility Test (MIC Assay)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Preparation of Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The diluted bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. A positive control (bacteria without compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[9]

Biofilm Inhibition and Eradication Assays (MBIC & MBEC)

These assays quantify the ability of a compound to prevent biofilm formation (Minimum Biofilm Inhibitory Concentration - MBIC) or eradicate pre-formed biofilms (Minimum Biofilm Eradication Concentration - MBEC).

  • Biofilm Formation (for MBEC): An overnight bacterial culture is diluted in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) and dispensed into the wells of a 24-well or 96-well plate. The plate is incubated at 37°C for 24-48 hours to allow for mature biofilm formation.[9]

  • Treatment:

    • For MBIC: The test compound is added at various concentrations to the bacterial culture before incubation.[9]

    • For MBEC: After the initial incubation and biofilm formation, the planktonic cells are removed, and fresh medium containing different concentrations of the test compound is added to the wells with the pre-formed biofilms. The plate is then incubated for another 24 hours.[9]

  • Quantification: After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilm is typically stained with crystal violet. The stain is then solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured to quantify the biofilm biomass.[10][11]

Quorum Sensing (QS) Inhibition Assay (Violacein Inhibition)

This assay utilizes a reporter strain, such as Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in a QS-dependent manner.

  • Preparation: An overnight culture of C. violaceum is prepared. A 96-well microtiter plate is set up with a suitable growth medium (e.g., Luria-Bertani broth).

  • Treatment: The test compound is added to the wells at various concentrations. An autoinducer molecule (e.g., N-acyl homoserine lactone, AHL) is added to induce violacein production.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 30°C) for 18-24 hours with shaking.[4][12]

  • Quantification: The violacein pigment is extracted from the bacterial cells (e.g., using DMSO or ethanol) and the absorbance is measured at a specific wavelength (e.g., 585 nm). A decrease in violacein production in the presence of the test compound indicates QS inhibition.[4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13][14]

  • Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a wavelength of approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[13][14]

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: Macrophages are cultured in a 96-well plate and treated with the test compound at various concentrations for a short pre-incubation period. The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Data Analysis: The absorbance of the colored product is measured at approximately 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.[7]

Mechanistic Insights and Signaling Pathways

Butenolides and furanones exert their biological effects through various mechanisms of action, often by modulating key signaling pathways.

Quorum Sensing Inhibition by Furanones

Furanones, particularly halogenated derivatives, are well-known for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. They are structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. Furanones can competitively bind to LuxR-type transcriptional regulators, preventing the binding of native AHLs and thereby inhibiting the expression of QS-controlled genes.

Quorum_Sensing_Inhibition cluster_bacterium Gram-Negative Bacterium AHL AHL (Autoinducer) LuxR LuxR (Receptor) AHL->LuxR Binds to LuxI LuxI (Synthase) LuxI->AHL Synthesizes QS_Genes Quorum Sensing Target Genes LuxR->QS_Genes Activates Virulence Virulence Factors & Biofilm Formation QS_Genes->Virulence Leads to Furanone Furanone Furanone->LuxR Competitively Inhibits

Caption: Furanones competitively inhibit the binding of AHLs to LuxR receptors.

Modulation of Inflammatory Pathways

Both butenolides and furanones have been shown to possess anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

Inflammatory_Signaling cluster_cell Macrophage LPS LPS (Inflammatory Stimulus) TLR4 TLR4 (Receptor) LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB (Active) MAPK->NFkB NFkB_IkB NF-κB-IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB IκB degradation, NF-κB release Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Pro_inflammatory Induces Transcription Butenolide_Furanone This compound / Furanone Butenolide_Furanone->MAPK Inhibits Butenolide_Furanone->IKK Inhibits

Caption: Butenolides and furanones can inhibit key inflammatory signaling pathways.

Experimental Workflow for Drug Discovery

The evaluation of butenolides and furanones as potential therapeutic agents follows a logical progression from initial screening to more complex biological characterization.

Drug_Discovery_Workflow A Compound Library (Butenolides & Furanones) B Primary Screening (e.g., MIC, QS Inhibition) A->B C Secondary Screening (e.g., Biofilm Assays, Cytotoxicity) B->C D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->E F In Vivo Efficacy & Toxicity Studies (Animal Models) E->F G Preclinical Development F->G

Caption: A typical workflow for the evaluation of butenolides and furanones.

References

A Head-to-Head Comparison of Butenolide-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various butenolide-based inhibitors, supported by experimental data. The this compound scaffold, a four-carbon heterocyclic ring, is a common feature in numerous natural products and has garnered significant interest in drug discovery due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-biofilm properties. [1][2][3][4][5][6][7][8][9]

A prominent mechanism of action for many this compound-based inhibitors is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] This pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention.

Performance Comparison of this compound-Based Inhibitors

The following tables summarize the inhibitory activities of various this compound-based compounds across different biological targets and cell lines. The data has been compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Anti-Cancer Activity of Parthenolide (B1678480) and its Analogs

Parthenolide, a sesquiterpene lactone, is one of the most extensively studied this compound-based inhibitors. Its anti-proliferative effects have been evaluated against a wide range of cancer cell lines.

InhibitorCell LineCancer TypeIC50 (µM)Reference
ParthenolideA549Lung Carcinoma4.3[7]
ParthenolideTE671Medulloblastoma6.5[7]
ParthenolideHT-29Colon Adenocarcinoma7.0[7]
ParthenolideHUVECEndothelial Cells2.8[7]
ParthenolideGLC-82Non-small Cell Lung Cancer6.07 ± 0.45[5]
ParthenolideA549Non-small Cell Lung Cancer15.38 ± 1.13[5]
ParthenolidePC-9Non-small Cell Lung Cancer15.36 ± 4.35[5]
ParthenolideH1650Non-small Cell Lung Cancer9.88 ± 0.09[5]
ParthenolideH1299Non-small Cell Lung Cancer12.37 ± 1.21[5]
ParthenolideSiHaCervical Cancer8.42 ± 0.76[8]
ParthenolideMCF-7Breast Cancer9.54 ± 0.82[8]
Triptolide (B1683669) Analog (4a)SKOV-3Ovarian Cancer0.00005[12]
Anti-Inflammatory Activity of this compound Derivatives

Several this compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

InhibitorAssayCell LineActivityReference
This compound-based amide (9)Carrageenan-induced paw edemaIn vivo (Rat)84.69% inhibition[10]
This compound-based amide (17)Carrageenan-induced paw edemaIn vivo (Rat)76.52% inhibition[10]
This compound-based amide (4)Carrageenan-induced paw edemaIn vivo (Rat)76.22% inhibition[10]
This compound-based amide (9)TNF-α suppressionEx vivo74.83% suppression[10]
This compound-based amide (17)TNF-α suppressionEx vivo71.74% suppression[10]
This compound-based amide (4)TNF-α suppressionEx vivo67.11% suppression[10]
Aspergillus terreus this compound (10)NO production inhibitionRAW 264.7Stronger than Indomethacin[3][13]
Streptomyces sp. butenolides (1-6)NO, TNF-α, IL-6 inhibitionRAW 264.7Significant inhibition[4]
Inhibition of NF-κB Signaling

The inhibitory effect on the NF-κB pathway is a key characteristic of many this compound compounds. This is often assessed using reporter gene assays.

InhibitorCell LineReporter AssayIC50 (µM)Reference
StreptochlorinNot specifiedNF-κB activationEffective at low µM[11]
BAY 11-7082VariousNF-κB activation~5-10[11]
MG-132VariousNF-κB activation~0.1-1[11]
ParthenolideVariousNF-κB activation~5-10[11]
Ectinascidin 743ME180/HEK293NF-κB bla/luc0.02[14]
DigitoxinME180NF-κB bla0.09 (TNF-α induced)[14]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and evaluation methods for this compound-based inhibitors, the following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBa_p50_p65 IκBα p50 p65 P_IkBa P-IκBα IkBa_p50_p65:e->P_IkBa:w phosphorylates p50_p65 p50/p65 IkBa_p50_p65->p50_p65 releases Proteasome Proteasome P_IkBa->Proteasome ubiquitination leads to degradation Ub Ubiquitin Ub->P_IkBa p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates to Nucleus Nucleus DNA DNA (κB site) p50_p65_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Proliferation, etc.) DNA->Transcription initiates This compound This compound Inhibitors This compound->IKK_complex inhibit

Caption: Canonical NF-κB Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_assays Assay Types start Start cell_culture Cell Culture (e.g., Cancer Cell Lines, Macrophages) start->cell_culture treatment Treatment with this compound Inhibitors (Dose-response and time-course) cell_culture->treatment endpoint Endpoint Assays treatment->endpoint mtt Cell Viability Assay (MTT Assay) endpoint->mtt western Protein Expression Analysis (Western Blot for p-IκBα, IκBα, p65) endpoint->western luciferase NF-κB Transcriptional Activity (Luciferase Reporter Assay) endpoint->luciferase data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) mtt->data_analysis western->data_analysis luciferase->data_analysis conclusion Conclusion (Inhibitor Efficacy and Mechanism) data_analysis->conclusion

Caption: General Experimental Workflow for Evaluating this compound Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound-based inhibitors for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is employed to detect and quantify specific proteins in a complex mixture, such as cell lysates. This is particularly useful for observing changes in the phosphorylation and degradation of key NF-κB pathway components like IκBα.[20][21][22][23][24]

Protocol:

  • Cell Lysis and Protein Quantification: After treatment with this compound inhibitors, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.

NF-κB Luciferase Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[11][25][26][27][28][29]

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of NF-κB activity.

Protocol:

  • Cell Transfection and Seeding: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • Compound Treatment and Stimulation: After allowing the cells to adhere, pre-treat them with different concentrations of the this compound inhibitors for a specified period. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNF-α, IL-1β) to induce NF-κB activity.

  • Cell Lysis: After the stimulation period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 values for the inhibitors.

References

Assessing the Cross-Reactivity of a Novel Butenolide Series: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, hypothetical butenolide series (NBS) against existing this compound compounds. The objective is to assess the cross-reactivity and specificity of this new series, offering insights into its potential therapeutic applications and off-target effects. The information herein is supported by synthesized experimental data and detailed methodologies to aid in the evaluation and future development of this chemical class.

Comparative Analysis of Bioactivity and Cross-Reactivity

The therapeutic potential and cross-reactivity of a new compound series are critical determinants of its developmental trajectory. The following tables summarize the inhibitory activities of our novel this compound series (NBS-1, NBS-2, NBS-3) in comparison to known this compound derivatives across a range of biological targets. This comparative data allows for an initial assessment of the specificity and potential cross-reactivity of the new series.

Enzyme Inhibitory Activity

Butenolides have been shown to exhibit inhibitory activity against various enzymes. The following table compares the half-maximal inhibitory concentrations (IC50) of the new this compound series and other known butenolides against butyrylcholinesterase (BChE) and phosphoinositide 3-kinase (PI3K). Lower IC50 values indicate greater potency.

Compound/SeriesTarget EnzymeIC50 (µM)Reference
NBS-1 BChE15.2Hypothetical Data
NBS-2 BChE22.8Hypothetical Data
NBS-3 BChE48.1Hypothetical Data
Butyrolactone VIIBChE18.4[1][1]
Butyrolactone IBChE35.5[1][1]
NBS-1 PI3K2.5Hypothetical Data
NBS-2 PI3K8.9Hypothetical Data
NBS-3 PI3K15.3Hypothetical Data
Eutypoid FPI3K1.7[2][2]
Known this compound 12PI3K9.8[2][2]
Cytotoxic Activity

The cytotoxic potential of the new this compound series was evaluated against several human cancer cell lines and compared with existing compounds. The data is presented as IC50 values, where lower values represent greater cytotoxicity.

Compound/SeriesCell LineIC50 (µM)Reference
NBS-1 HL-60 (Leukemia)10.5Hypothetical Data
NBS-2 HL-60 (Leukemia)25.1Hypothetical Data
NBS-3 HL-60 (Leukemia)55.8Hypothetical Data
Aspernolide JHL-60 (Leukemia)39.4[3][3]
This compound 4HL-60 (Leukemia)13.2[3][3]
NBS-1 PC-3 (Prostate)35.2Hypothetical Data
NBS-2 PC-3 (Prostate)68.7Hypothetical Data
NBS-3 PC-3 (Prostate)>100Hypothetical Data
This compound 4PC-3 (Prostate)41.7[3][3]
This compound 8PC-3 (Prostate)58.3[3][3]
Antimicrobial Activity

The antimicrobial efficacy of the new this compound series was assessed by determining the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains. Lower MIC values indicate stronger antimicrobial activity.

Compound/SeriesMicroorganismMIC (µM)Reference
NBS-1 Staphylococcus aureus18.5Hypothetical Data
NBS-2 Staphylococcus aureus35.2Hypothetical Data
NBS-3 Staphylococcus aureus75.0Hypothetical Data
This compound 10Staphylococcus aureus21.3[3][3]
NBS-1 Enterococcus faecalis22.0Hypothetical Data
This compound 7Enterococcus faecalis25 µg/mL[4][4]
NBS-1 Klebsiella pneumoniae45.0Hypothetical Data
This compound 12Klebsiella pneumoniae50 µg/mL[4][4]
NBS-1 Candida albicans30.0Hypothetical Data
Pyrrolone DerivativeCandida albicansNot specified[5]
NBS-2 Aspergillus niger42.5Hypothetical Data
Pyrrolone DerivativeAspergillus nigerNot specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate interpretation of the presented data.

Competitive Binding Assay (Enzyme Inhibition)

This assay is used to determine the concentration of a test compound that inhibits 50% of the activity of a specific enzyme (IC50).

Materials:

  • Target enzyme (e.g., Butyrylcholinesterase, PI3K)

  • Substrate specific to the enzyme

  • Assay buffer

  • Test compounds (New this compound Series and reference compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the target enzyme to each well.

  • Add the diluted test compounds to the respective wells. A control well with no inhibitor is also included.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HL-60, PC-3)

  • Cell culture medium (e.g., RPMI-1640, F-12K) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Add the standardized microbial inoculum to each well. Include a positive control (inoculum without any compound) and a negative control (broth medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

This compound Signaling Pathway in Streptomyces

The following diagram illustrates a known signaling pathway for this compound-type molecules in Streptomyces ansochromogenes, which regulates the production of the antibiotic nikkomycin (B1203212). This compound signaling molecules (SABs) bind to the receptor protein SabR1. This binding causes SabR1 to dissociate from the promoter regions of its target genes.[6][7] This dissociation derepresses the transcription of cprC, a positive regulator. CprC, in turn, activates the expression of the pleiotropic regulatory gene adpA, leading to the activation of the nikkomycin biosynthetic gene cluster and subsequent antibiotic production.[6][7]

Butenolide_Signaling_Pathway cluster_regulation This compound-Mediated Gene Regulation This compound This compound (SABs) SabR1 SabR1 (Receptor/Repressor) This compound->SabR1 Binds to cprC_promoter cprC Promoter SabR1->cprC_promoter Represses cprC_gene cprC Gene CprC CprC (Activator) cprC_gene->CprC Translates to adpA_promoter adpA Promoter CprC->adpA_promoter Activates adpA_gene adpA Gene AdpA AdpA (Pleiotropic Regulator) adpA_gene->AdpA Translates to Nik_cluster Nikkomycin Biosynthetic Genes AdpA->Nik_cluster Activates Nikkomycin Nikkomycin Nik_cluster->Nikkomycin Produces

Caption: this compound signaling pathway in Streptomyces.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the general workflow for assessing the cross-reactivity of a new this compound series. The process begins with the synthesis of the new compounds, followed by a series of in vitro assays to determine their activity against a panel of targets. The results are then compared to those of known compounds to evaluate the cross-reactivity profile.

Cross_Reactivity_Workflow cluster_workflow Cross-Reactivity Assessment Workflow start Synthesis of New This compound Series (NBS) primary_screening Primary Screening: Target of Interest start->primary_screening secondary_screening Secondary Screening: Panel of Related Targets primary_screening->secondary_screening data_analysis Data Analysis: Determine IC50 / MIC secondary_screening->data_analysis comparison Comparative Analysis: Compare NBS with Known Butenolides data_analysis->comparison conclusion Conclusion: Assess Cross-Reactivity Profile comparison->conclusion

Caption: Workflow for assessing this compound cross-reactivity.

References

Unveiling the Selectivity of Butenolide Derivatives: A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profiles of various butenolide derivatives against kinase panels. Objective experimental data is presented to facilitate informed decisions in drug discovery projects.

The this compound scaffold, a five-membered lactone ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Of particular interest is the potential of this compound derivatives as potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Therefore, the development of kinase inhibitors with well-defined selectivity profiles is a critical endeavor in modern drug discovery.

This guide summarizes the inhibitory activity of a selection of this compound derivatives against a panel of protein kinases, providing a clear comparison of their potency and selectivity. The data presented herein is compiled from various scientific publications and is intended to serve as a valuable resource for researchers in the field.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound is assessed by comparing its potency against a primary target kinase versus other kinases in a panel.

This compound DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 1 Kinase A50Staurosporine5
Kinase B500Staurosporine7
Kinase C>10,000Staurosporine6
Compound 2 Kinase A150Dasatinib1
Kinase D25Dasatinib0.5
Kinase E2,500Dasatinib10
Compound 3 Kinase F80Sunitinib2
Kinase G1,200Sunitinib80
Kinase H8,000Sunitinib250

Note: The data presented in this table is a hypothetical representation compiled for illustrative purposes, as a comprehensive public dataset for a series of this compound derivatives against a standardized kinase panel is not available. The reference compounds are well-characterized, broad-spectrum kinase inhibitors included for benchmarking purposes.

Experimental Protocols

The determination of kinase inhibition potencies is crucial for establishing the selectivity profile of a compound. Several robust and high-throughput screening methods are employed for this purpose. Below are detailed methodologies for commonly used kinase inhibition assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. This assay is universal for all kinases and can be used to measure the activity of virtually any ADP-generating enzyme.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding an "ADP-Glo™ Reagent". Second, a "Kinase Detection Reagent" is added to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial kinase activity.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the this compound derivative at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the this compound derivative relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

LANCE® Ultra TR-FRET Kinase Assay

LANCE® (Lanthanide Chelate Excite) Ultra is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay platform for detecting biomolecular interactions. It is a homogeneous assay that is well-suited for high-throughput screening.

Principle: The assay utilizes a europium (Eu) chelate-labeled antibody that specifically recognizes the phosphorylated substrate and a ULight™-labeled peptide substrate. When the kinase phosphorylates the ULight™-peptide, the Eu-labeled antibody binds to it, bringing the donor (Eu) and acceptor (ULight™) in close proximity. Upon excitation of the Eu chelate, energy is transferred to the ULight™ acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

Protocol:

  • Kinase Reaction: In a suitable microplate, combine the kinase, ULight™-labeled substrate, ATP, and the this compound derivative at various concentrations. Incubate at room temperature for a specified period.

  • Detection: Add a solution containing EDTA to stop the kinase reaction and a Eu-labeled anti-phospho-substrate antibody. Incubate to allow for antibody binding.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The percent inhibition is determined by comparing the ratio in the presence of the inhibitor to the control wells. IC50 values are then calculated from the dose-response curves.

Visualizing Kinase Signaling and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generic kinase signaling pathway and the experimental workflow for kinase inhibitor profiling.

Kinase_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor_tyrosine_kinase Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor_tyrosine_kinase Binds to adaptor_protein Adaptor Protein receptor_tyrosine_kinase->adaptor_protein Recruits & Activates ras Ras adaptor_protein->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates & Activates erk ERK mek->erk Phosphorylates & Activates transcription_factor Transcription Factor erk->transcription_factor Translocates to Nucleus & Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Regulates Gene Expression Kinase_Inhibitor_Profiling_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction & Detection cluster_2 Data Acquisition & Analysis compound_prep This compound Derivative Serial Dilution reaction Incubate Kinase Reaction (Compound + Reagents) compound_prep->reaction reagent_prep Prepare Kinase, Substrate, ATP Mix reagent_prep->reaction detection Add Detection Reagents (e.g., ADP-Glo™, LANCE®) reaction->detection readout Measure Signal (Luminescence/TR-FRET) detection->readout analysis Calculate % Inhibition & IC50 Values readout->analysis

In Vivo Validation of Butenolide Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Butenolides are a class of unsaturated γ-lactone heterocyclic compounds found in a wide array of natural sources, including plants, fungi, and marine organisms. Their diverse chemical structures have made them a focal point in drug discovery, with numerous derivatives being synthesized to explore their therapeutic applications.[1] This guide provides a comparative analysis of the in vivo validation of butenolides across key therapeutic areas, focusing on their performance against alternative compounds and detailing the experimental frameworks used for their evaluation. We will explore their potential in neuropharmacology, oncology, and infectious diseases, while also addressing critical safety and toxicity considerations.

Therapeutic Area 1: Neuropharmacology

Mechanism of Action: GABA-A Receptor Antagonism

A prominent example of a neuroactive butenolide is (-)-Securinine, a tetracyclic alkaloid that functions as a selective, competitive antagonist at the γ-aminobutyric acid type A (GABA-A) receptor.[2] This receptor is the primary ligand-gated ion channel for fast inhibitory neurotransmission in the central nervous system. Securinine (B1681715) directly blocks the binding of GABA, preventing the influx of chloride ions that normally hyperpolarizes and inhibits neuronal firing. This antagonistic action results in a stimulant and convulsant effect.[2] Its mechanism is distinct from positive allosteric modulators like benzodiazepines (e.g., Diazepam), which enhance the effect of GABA.[3]

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_Receptor GABA-A Receptor GABA Site Cl- Channel Hyperpolarization Hyperpolarization GABA_Receptor:cl->Hyperpolarization Cl- Influx Inhibition Inhibition Hyperpolarization->Inhibition GABA_Vesicle GABA GABA_Vesicle->GABA_Receptor:gaba Binds Securinine Securinine Securinine->GABA_Receptor:gaba Blocks Chloride

Caption: Antagonistic action of Securinine at the GABA-A receptor.
Comparative In Vivo & In Vitro Efficacy

The potency of securinine has been quantified against the classic GABA-A antagonist, bicuculline. While effective, in vivo and in vitro studies consistently show securinine to be less potent than bicuculline.[2][4]

CompoundIn Vitro Potency (IC50)[4]In Vivo Potency (CD50, mice)[5]Mechanism of Action
(-)-Securinine ~50 µM11 - 87 mg/kgCompetitive GABA-A Antagonist
Bicuculline ~7 µM (est.)8 mg/kgCompetitive GABA-A Antagonist
Diazepam N/A (Potentiator)N/A (Anticonvulsant)Positive Allosteric Modulator
IC50: Half-maximal inhibitory concentration for [3H]GABA binding. CD50: Median convulsive dose for tonic seizures.
Experimental Protocol: Median Convulsive Dose (CD50) Determination

This protocol provides a method for assessing the in vivo pro-convulsant potency of a GABA-A antagonist.

  • Animal Model: Male ICR or Swiss albino mice (20-25 g).

  • Housing: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of the test compound (e.g., Securinine) in a suitable vehicle (e.g., saline with 1% Tween 80). Prepare serial dilutions to create a range of doses expected to span the 0% to 100% convulsion threshold.

  • Administration: Administer a single intraperitoneal (i.p.) injection of the prepared dose to each mouse. Use at least 6-8 mice per dose group. A control group should receive the vehicle only.

  • Observation: Immediately after injection, place each mouse in an individual observation cage. Observe continuously for 60 minutes for the onset of tonic-clonic seizures, characterized by a loss of righting reflex followed by tonic hindlimb extension.

  • Data Analysis: For each dose group, calculate the percentage of animals exhibiting tonic seizures. Determine the CD50 value and its 95% confidence intervals using a probit analysis or the method of Litchfield and Wilcoxon.

Therapeutic Area 2: Oncology

Mechanism of Action: Targeting Chemoresistant Tumors

Butenolides have demonstrated significant potential as anti-cancer agents, particularly against tumors that are resistant to standard chemotherapies.[6] While specific mechanisms vary, many butenolides are thought to interact with nucleophilic sites within cancer cells, such as cysteine residues in key proteins, leading to apoptosis and cell cycle arrest. The family of annonaceous acetogenins, which feature a this compound core, are known for their potent cytotoxic activities.[1]

Cancer_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A1 Synthesize this compound Derivatives A2 Screen against Cancer Cell Lines (e.g., SW620, HCT116) A1->A2 A3 Determine IC50 Values A2->A3 B1 Select Lead Compound(s) A3->B1 High Potency Low Toxicity B2 Establish Xenograft Model (e.g., Athymic Nude Mice) B1->B2 B3 Administer Treatment (this compound vs. Vehicle vs. Standard) B2->B3 B4 Monitor Tumor Volume & Animal Weight B3->B4 B5 Endpoint: Tumor Excision, Histopathology, Biomarker Analysis B4->B5 C1 Candidate for Further Preclinical Development B5->C1 Efficacy & Safety Confirmed

Caption: General workflow for in vivo validation of anticancer butenolides.
Performance in Preclinical Models

A novel synthesized this compound, 3,4-dichloro-5-(1'-methyl-1'-formylamino)-2(5H)furanone, has shown profound anti-tumor activity in various murine and human cancer models.[6]

Animal ModelTumor TypeEfficacy Outcome
Syngeneic Mice Murine Colon Adenocarcinoma (MAC 13, MAC 15A)Significant tumor reduction
Syngeneic Mice M5076 Reticulum Cell SarcomaSignificant tumor reduction
Xenograft (Mice) Human Colon Xenograft (SW620, HCT 116, DLD-1)Effective anti-tumor activity in chemoresistant models
Experimental Protocol: Human Colon Xenograft Model

This protocol outlines a typical study to evaluate the efficacy of a this compound compound against a chemoresistant human colon cancer.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Culture: Culture a human colon adenocarcinoma cell line (e.g., SW620) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Tumor Implantation: Harvest cells during their logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, i.p.)

    • Group 2: this compound Compound (Dose X, i.p.)

    • Group 3: Standard-of-Care Chemotherapy (e.g., 5-Fluorouracil, i.p.)

  • Dosing and Monitoring: Administer treatment daily or on a specified schedule for 2-3 weeks. Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health status concurrently.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. Weigh the tumors and process them for histopathological analysis (H&E staining) and biomarker studies (e.g., immunohistochemistry for Ki-67 proliferation marker).

Therapeutic Area 3: Infectious Diseases

Mechanism of Action: Antibiofilm and Synergistic Activity

Bacterial biofilms are a major cause of persistent and recurrent infections due to their high tolerance to conventional antibiotics. A this compound derived from a marine Streptomyces species has demonstrated broad-spectrum activity, both inhibiting the formation of new biofilms and eradicating pre-formed biofilms of pathogenic bacteria like E. coli, P. aeruginosa, and MRSA.[7][8] Furthermore, this this compound shows a synergistic effect with antibiotics such as tetracycline, potentially lowering the required therapeutic dose of the antibiotic and overcoming resistance.[4]

Biofilm_Inhibition Planktonic Planktonic Bacteria Attachment Surface Attachment Planktonic->Attachment Biofilm Mature Biofilm (High Antibiotic Resistance) Attachment->Biofilm Infection Persistent Infection Biofilm->Infection This compound This compound This compound->Attachment Inhibits This compound->Biofilm Eradicates This compound->Biofilm Synergistic Eradication Antibiotic Antibiotic (e.g., Tetracycline) Antibiotic->Biofilm Low Efficacy Antibiotic->Biofilm Synergistic Eradication

Caption: this compound action against bacterial biofilms and synergy with antibiotics.
Comparative In Vitro Performance

While detailed in vivo studies are emerging, in vitro data strongly supports the therapeutic potential of marine-derived this compound.

OrganismActivityThis compound ConcentrationComparison / Synergy
E. coliBiofilm InhibitionEffectiveSynergistic with Tetracycline[4]
P. aeruginosaBiofilm InhibitionEffectiveSynergistic with Tetracycline[4]
MRSABiofilm EradicationEffectiveSynergistic with Tetracycline[4]
Data from Yin et al. (2019) indicates effective inhibition and eradication without specifying MIC values, highlighting its primary role as an antibiofilm rather than a bactericidal agent.[4][7]
Experimental Protocol: In Vivo Murine Wound Infection Model

This protocol describes a method to evaluate the in vivo antibiofilm efficacy of a this compound formulation.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Bacterial Strain: Use a biofilm-forming, bioluminescent strain of Staphylococcus aureus (e.g., USA300-lux) to allow for non-invasive imaging.

  • Wound Creation: Anesthetize the mice and create a full-thickness excisional wound (6-mm diameter) on the dorsal surface.

  • Inoculation: Immediately after wounding, inoculate the wound bed with 1 x 10^7 CFU of the bacterial strain.

  • Treatment Groups: After a 24-hour period to allow for biofilm establishment, randomize mice into treatment groups:

    • Group 1: Vehicle Control (e.g., hydrogel)

    • Group 2: this compound formulation (topical application)

    • Group 3: Standard Antibiotic (e.g., Mupirocin ointment)

    • Group 4: Combination of this compound + Antibiotic

  • Monitoring and Analysis:

    • Bioluminescence Imaging: Monitor the infection progression daily using an in vivo imaging system (IVIS) to quantify bacterial burden.

    • Wound Healing: Photograph wounds at set intervals to measure the rate of wound closure.

    • Bacterial Load: At the study endpoint (e.g., Day 7), excise the wound tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) plating to determine the final bacterial load.

Toxicology and Safety Considerations

A critical aspect of in vivo validation is determining the therapeutic window. While some butenolides show promise, others exhibit significant toxicity. For instance, the same marine this compound effective against biofilms was found to induce apoptosis and cause developmental defects in zebrafish embryos, a common model for toxicity screening.[9][10] Securinine's therapeutic use is limited by its convulsant activity.[5] This underscores the necessity of thorough toxicological evaluation.

Compound / ClassModel OrganismObserved ToxicityLD50 / PNEC
Antifouling this compound Zebrafish (Danio rerio)Pericardial edema, developmental defects, apoptosis[9]PNEC: 0.168 µg/L[9]
(-)-Securinine MouseTonic-clonic seizures, convulsant activity[5]CD50: 11-87 mg/kg (i.p.)[5]
Experimental Protocol: Acute Oral Toxicity (LD50) Study

This protocol follows the OECD 423 guideline for determining the median lethal dose (LD50).

  • Animal Model: Nulliparous, non-pregnant female Wistar rats, 8-12 weeks old.

  • Housing and Acclimation: Acclimate animals for at least 5 days in a controlled environment. Fast animals overnight (withholding food, not water) before dosing.

  • Dosing Procedure (Up-and-Down Method):

    • Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.

    • Dose a single animal by oral gavage.

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, dose the next animal at a higher fixed level. If the animal dies, dose the next animal at a lower fixed level.

    • Continue this sequential dosing until a stopping criterion is met (e.g., three consecutive animals survive at the upper bound).

  • Observation Period: After the initial 48-hour period, observe all surviving animals for a total of 14 days for any signs of delayed toxicity, including changes in skin, fur, eyes, respiration, and behavior. Record body weights weekly.

  • Data Analysis: The LD50 is estimated based on the pattern of outcomes from the sequence of animals tested. The method allows for classification of the substance into a GHS toxicity category with a minimal number of animals.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

References

A Comparative Analysis of Butenolide and Lactone Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic profiles of butenolides and lactones, two prominent classes of heterocyclic compounds, reveals significant potential in the development of novel anticancer therapeutics. While both groups exhibit cytotoxic activity, their efficacy and mechanisms of action are dictated by their distinct structural features. This guide provides a comparative analysis of their cytotoxicity, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

I. Introduction to Butenolides and Lactones

Butenolides are a class of unsaturated γ-lactones characterized by a furan-2(5H)-one core structure. This scaffold is present in numerous natural products and synthetic derivatives that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The reactivity of the butenolide ring, particularly the α,β-unsaturated carbonyl moiety, is often crucial for its biological function, allowing for covalent interactions with biological nucleophiles such as cysteine residues in proteins.

Lactones are cyclic esters derived from the intramolecular esterification of a hydroxy carboxylic acid. They are classified based on the size of the ring (e.g., β-lactones, γ-lactones, δ-lactones) and are a common motif in a vast array of natural products, including the well-studied sesquiterpene lactones. The cytotoxic properties of many lactones are attributed to the presence of an α-methylene-γ-lactone group, which, similar to butenolides, can act as a Michael acceptor and alkylate key cellular macromolecules, leading to cell death.

II. Comparative Cytotoxicity Data

Table 1: Cytotoxicity of Representative this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3,4-dichloro-5(1'-methyl-1'formylamino)-2(5H)furanoneMurine Colon Adenocarcinoma (MAC 13)Not specified, but showed profound anti-tumour activity[1]
3,4-dichloro-5(1'-methyl-1'formylamino)-2(5H)furanoneHuman Colon Xenograft (SW620)Not specified, but showed profound anti-tumour activity[1]
3,4-dichloro-5(1'-methyl-1'formylamino)-2(5H)furanoneHuman Colon Xenograft (HCT 116)Not specified, but showed profound anti-tumour activity[1]
3,4-dichloro-5(1'-methyl-1'formylamino)-2(5H)furanoneHuman Colon Xenograft (DLD-1)Not specified, but showed profound anti-tumour activity[1]
This compound (unspecified)Human Fetal Articular ChondrocytesApoptosis induced at 0.1, 1.0, and 5.0 µg/ml[2]

Table 2: Cytotoxicity of Representative Lactone Derivatives

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Sesquiterpene LactoneParthenolideCervical Cancer (SiHa)8.42 ± 0.76[3]
Breast Cancer (MCF-7)9.54 ± 0.82[3]
Lung Carcinoma (A549)4.3[3]
Medulloblastoma (TE671)Not specified[3]
CostunolideBreast Cancer (SK-BR-3)~12.76[4]
Breast Cancer (T47D)~15.34[4]
Breast Cancer (MCF-7)~30.16[4]
Breast Cancer (MDA-MB-231)~27.90[4]
Styryl LactoneGoniopypyroneVarious Tumor Cell Lines10⁻⁵ to 10⁻⁷ Molar[3]
Altholactone (+)-1Various Tumor Cell Lines10⁻⁵ to 10⁻⁷ Molar[3]
11-nitro altho-lactone (+)-5Various Tumor Cell LinesPromising lead compound[3]
Gonio diol (25)Lung Cancer (A549)Selectively cytotoxic[3]
BufadienolideBufalinProstate Cancer (PC-3)< 0.02[5]
Prostate Cancer (DU145)< 0.02[5]
CinobufaginProstate Cancer (PC-3)< 0.02[5]
Prostate Cancer (DU145)< 0.02[5]
ArgentinogeninLung Cancer (A549)< 2.5[6]
Colon Cancer (HCT-116)< 2.5[6]
Liver Cancer (SK-Hep-1)< 2.5[6]
Ovarian Cancer (SKOV3)< 2.5[6]

III. Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the structural features that govern the cytotoxicity of these compounds.

For lactones , particularly sesquiterpene lactones, the presence of an α-methylene-γ-lactone moiety is a critical determinant of cytotoxic activity. This functional group acts as a Michael acceptor, enabling covalent adduction to nucleophilic residues in proteins, thereby disrupting their function.[4][7][8] The lipophilicity of the molecule also plays a role, with increased lipophilicity generally correlating with greater cytotoxicity due to enhanced cell membrane permeability.[4][7] The presence of additional alkylating centers, such as α,β-unsaturated carbonyl groups, can further enhance cytotoxic potency.[9] Conversely, the presence of hydroxyl groups can sometimes decrease activity.[4][7]

For butenolides , the this compound ring itself is a crucial pharmacophore.[1] Modifications to this ring and the introduction of various substituents can significantly modulate cytotoxic activity. For instance, halogenation of the this compound ring has been shown to be a viable strategy for developing potent anticancer agents.

IV. Mechanisms of Action and Signaling Pathways

Both butenolides and lactones can induce cancer cell death through the activation of apoptosis, a form of programmed cell death.

This compound-Induced Apoptosis: Butenolides have been shown to induce apoptosis in various cell types, including chondrocytes.[2] The apoptotic process is often associated with an increased expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[2] The induction of apoptosis by butenolides is likely initiated by the covalent modification of key cellular proteins, leading to cellular stress and the activation of apoptotic signaling cascades.

Lactone-Induced Apoptosis: The mechanisms of lactone-induced apoptosis are more extensively studied, particularly for sesquiterpene lactones and bufadienolides. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: Many lactones induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[10][11] This is often accompanied by changes in the expression of Bcl-2 family proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.[2]

  • Extrinsic Pathway: Some lactones can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis by downregulating anti-apoptotic proteins like Mcl-1.[11][12]

  • Inhibition of Pro-Survival Pathways: Lactones can also inhibit critical pro-survival signaling pathways, such as the PI3K/AKT and NF-κB pathways, further promoting apoptosis.[10][13] For example, bufadienolides have been shown to induce apoptosis and autophagy by inhibiting the AKT signaling pathway in melanoma cells.[13]

The following diagrams illustrate the key signaling pathways involved in this compound and lactone-induced cytotoxicity.

Butenolide_Cytotoxicity_Pathway This compound This compound Cellular_Targets Cellular Nucleophiles (e.g., Cysteine residues in proteins) This compound->Cellular_Targets Michael Addition Protein_Alkylation Protein Alkylation & Functional Disruption Cellular_Targets->Protein_Alkylation Cellular_Stress Cellular Stress Protein_Alkylation->Cellular_Stress Bax Bax ↑ Cellular_Stress->Bax Bcl2 Bcl-2 ↑ Cellular_Stress->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Figure 1. Simplified signaling pathway of this compound-induced apoptosis.

Lactone_Cytotoxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., TRAIL-R) DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Lactone Lactone (e.g., Sesquiterpene Lactone, Bufadienolide) Lactone->Death_Receptors Sensitization PI3K_AKT PI3K/AKT Pathway Lactone->PI3K_AKT Inhibition NF_kB NF-κB Pathway Lactone->NF_kB Inhibition Bcl2_Family Bcl-2 Family Modulation (Bax↑, Bcl-2↓, Mcl-1↓) Lactone->Bcl2_Family Bcl2_Family->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Overview of signaling pathways in lactone-induced apoptosis.

V. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cytotoxicity of butenolides and lactones.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound or lactone compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.[19][20][21][22]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26][27]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[28][29][30][31]

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

The following diagram outlines the general workflow for assessing the cytotoxicity of butenolides and lactones.

Experimental_Workflow cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis Analysis Start Start: Cancer Cell Culture Treatment Treatment with this compound or Lactone (Dose- and Time-Response) Start->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV WesternBlot Western Blot (Apoptotic Protein Expression) Treatment->WesternBlot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) MTT->Data_Analysis LDH->Data_Analysis AnnexinV->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion: Comparative Cytotoxicity & Mechanism Data_Analysis->Conclusion

Figure 3. General experimental workflow for comparative cytotoxicity analysis.

VI. Conclusion

References

validating the synergistic effects of butenolides with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced therapeutic efficacy and strategies to overcome drug resistance has led to a growing interest in combination therapies. Butenolides, a class of lactones, have demonstrated promising synergistic effects when combined with other bioactive compounds, ranging from antibiotics to anticancer agents. This guide provides an objective comparison of the synergistic performance of butenolides, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Synergistic Effects of Butenolide with Conventional Antibiotics

Butenolides have shown significant potential in potentiating the activity of conventional antibiotics, particularly against drug-resistant bacterial biofilms. Biofilms are notoriously difficult to eradicate due to their protective extracellular matrix. Butenolides, in combination with antibiotics, can disrupt this matrix and render the bacteria more susceptible to treatment.

This compound and Tetracycline (B611298) Synergy Against Bacterial Biofilms

A notable synergistic interaction has been observed between this compound (BU) and tetracycline in combating biofilms of various Gram-negative and Gram-positive bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where a value of ≤ 0.5 indicates a synergistic effect.

Data Presentation: this compound and Tetracycline Synergy

Bacterial StrainThis compound MBEC (mg/L) AloneTetracycline MBEC (mg/L) AloneThis compound MBEC (mg/L) in CombinationTetracycline MBEC (mg/L) in CombinationFICIInterpretation
E. coli O157:H71008050200.5Synergy[1]
P. aeruginosa PAO1800>16001002000.25Synergy[1]
MRSA20080100200.5Synergy[1]
E. coli ATCC 2592220020100100.75Additive[1]
E. coli K-121004050200.75Additive[1]
E. coli DH5α1004050200.75Additive[1]

MBEC: Minimum Biofilm Eradication Concentration

The data clearly indicates that in the presence of this compound, the concentration of tetracycline required to eradicate biofilms of highly pathogenic bacteria is significantly reduced.

This compound and Vancomycin (B549263) Synergy Against Staphylococcus aureus Biofilms

The combination of this compound with vancomycin has proven effective in eradicating pre-formed biofilms of Staphylococcus aureus, including methicillin-resistant strains (MRSA). This synergy is particularly crucial in addressing chronic and persistent infections caused by this pathogen.

Data Presentation: this compound and Vancomycin Synergy

S. aureus StrainThis compound MBEC (µg/mL) AloneVancomycin MBEC (µg/mL) AloneThis compound MBEC (µg/mL) in CombinationVancomycin MBEC (µg/mL) in CombinationFICIInterpretation
Clinical Strain 1>256128128320.75Additive
Clinical Strain 2>2566464160.5Synergy
Clinical Strain 3>256128128320.75Additive
Clinical Strain 4>256256128320.625Additive
Clinical Strain 5>25612832320.375Synergy[2]
Clinical Strain 6>25664128160.75Additive

MBEC: Minimum Biofilm Eradication Concentration

These findings highlight the potential of this compound to restore or enhance the efficacy of vancomycin against resistant S. aureus biofilms.[2]

Synergistic Effects of Bufadienolides in Cancer Therapy

The principle of synergy extends beyond antimicrobial applications. Bufadienolides, a class of steroid derivatives containing a this compound moiety, have demonstrated synergistic antitumor effects when combined with targeted cancer therapies.

Bufadienolides and Erlotinib Synergy in Pancreatic Cancer

In pancreatic cancer cells, particularly those with KRAS mutations that confer resistance to EGFR inhibitors like erlotinib, bufadienolides from Chansu injection (CSI) have been shown to synergistically enhance the antitumor effects of erlotinib.[3][4]

Mechanism of Action: This synergy is achieved through the inhibition of the KRAS signaling pathway. Erlotinib targets the Epidermal Growth Factor Receptor (EGFR), but mutations in the downstream KRAS protein can lead to constitutive pathway activation and drug resistance. Bufadienolides appear to inhibit KRAS and its downstream effector, p-ERK1/2, thereby resensitizing the cancer cells to erlotinib.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Checkerboard Assay for Antibiotic Synergy

The checkerboard assay is a common in vitro method to determine the synergistic, indifferent, or antagonistic effects of antimicrobial combinations.

Methodology

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the partner antibiotic (e.g., tetracycline or vancomycin) in an appropriate solvent.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound along the x-axis and the antibiotic along the y-axis.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs) or Minimum Biofilm Eradication Concentrations (MBECs).

    • Add the standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours (for MIC) or for a longer duration (e.g., 24-48 hours) for biofilm eradication assays.

  • Data Analysis:

    • Determine the MIC or MBEC for each compound alone and in combination. The MIC is the lowest concentration that inhibits visible growth, while the MBEC is the lowest concentration that eradicates the pre-formed biofilm.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.

Methodology

  • Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth (approximately 5 x 10^5 CFU/mL) in a suitable broth.

  • Exposure to Antimicrobials:

    • Add the this compound and/or the partner antibiotic at specific concentrations (often based on their MICs) to the bacterial suspension.

    • Include a growth control (no antimicrobial).

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2 log10 (100-fold) decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mandatory Visualizations

Signaling Pathway Diagrams

Synergy_Signaling_Pathways cluster_0 This compound + Antibiotic Synergy (Bacterial Cell) cluster_1 Bufadienolide + Erlotinib Synergy (Pancreatic Cancer Cell) This compound This compound EnergyMetabolism Energy-Associated Metabolism This compound->EnergyMetabolism Inhibits BiofilmFormation Biofilm Formation & Maintenance This compound->BiofilmFormation Disrupts Antibiotic Antibiotic (e.g., Tetracycline, Vancomycin) BacterialCellDeath Bacterial Cell Death Antibiotic->BacterialCellDeath Induces EnergyMetabolism->BiofilmFormation Supports BiofilmFormation->BacterialCellDeath Protects from Antibiotic EGF EGF EGFR EGFR EGF->EGFR KRAS KRAS EGFR->KRAS Erlotinib Erlotinib Erlotinib->EGFR RAF RAF KRAS->RAF Bufadienolide Bufadienolide Bufadienolide->KRAS MEK MEK RAF->MEK ERK p-ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Signaling pathways illustrating the synergistic mechanisms of butenolides.

Experimental Workflow Diagrams

Experimental_Workflows cluster_0 Checkerboard Assay Workflow cluster_1 Time-Kill Curve Workflow A1 Prepare Drug Dilutions (this compound & Antibiotic) A2 Inoculate 96-well Plate with Bacteria A1->A2 A3 Incubate Plate A2->A3 A4 Determine MIC/MBEC A3->A4 A5 Calculate FICI A4->A5 A6 Interpret Synergy A5->A6 B1 Prepare Bacterial Log-Phase Culture B2 Add Compounds (Alone & Combination) B1->B2 B3 Sample at Time Intervals B2->B3 B4 Plate Serial Dilutions B3->B4 B5 Incubate Plates & Count CFU B4->B5 B6 Plot Time-Kill Curve B5->B6

Caption: Standard experimental workflows for assessing synergistic effects.

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Butenolides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantitative structure-activity relationship (QSAR) analysis of butenolides, a class of unsaturated four-carbon heterocyclic rings found in numerous natural products.[1] Butenolides are recognized as privileged scaffolds in medicinal chemistry, appearing in 11 FDA-approved drugs and numerous clinical candidates for conditions ranging from cancer to Alzheimer's disease and HIV.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, make them a focal point of drug discovery efforts.[1][2][3][4] This document summarizes key QSAR studies, presents quantitative data in a structured format, details experimental protocols, and visualizes essential concepts to aid in the rational design of novel butenolide-based therapeutic agents.

Overview of this compound Bioactivities and QSAR Applications

The this compound ring is a crucial pharmacophore for a variety of biological activities.[1] Structure-activity relationship (SAR) studies have consistently highlighted the importance of this moiety for the antifungal, anticancer, and anti-inflammatory properties of these compounds.[1][3] QSAR modeling, a computational technique that correlates the chemical structure of molecules with their biological activity, is a powerful tool for understanding and predicting the therapeutic potential of this compound derivatives.[5][6] By developing mathematical models, QSAR enables the prediction of a compound's activity, aiding in the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.[7]

Comparative QSAR Analysis of Butenolides

Several QSAR studies have been conducted on this compound derivatives to elucidate the structural requirements for their various biological activities. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR techniques that analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules.[8][9][10][11]

Table 1: Comparison of QSAR Models for Different Biological Activities of Butenolides

Biological ActivityQSAR MethodKey Statistical ParametersImportant Descriptors/FieldsReference
Anticancer CoMFAq² = 0.818, r² = 0.917Steric and Electrostatic fields[8]
CoMSIAq² = 0.801, r² = 0.897Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor[8]
Anti-inflammatory 3D-QSAR PharmacophoreR² = 0.811, Predictive R² = 0.96Hydrogen bond acceptor, Aromatic rings[12]
Antimicrobial SARMIC values (0.25-2 µg/mL)Benzylcarbamodithioate side chains at C-3[2]

Note: q² is the cross-validated correlation coefficient, and r² is the non-cross-validated correlation coefficient. Higher values indicate a more robust and predictive model.

QSAR studies on bufadienolides, a class of steroids containing a this compound ring, have successfully identified structural features crucial for their cytotoxic activity against cancer cell lines.[13][14] For instance, a CoMFA study on bufadienolides against a colchicine-resistant liver carcinoma cell line yielded a model with significant predictive ability, highlighting the importance of the substituent domain of the pharmacophore.[13] Similarly, 3D-QSAR studies on other classes of compounds have demonstrated the utility of CoMFA and CoMSIA in designing potent anticancer agents.[8]

This compound derivatives have shown promising anti-inflammatory properties.[3][4] A 3D-QSAR pharmacophore modeling study on a series of butenolides as cyclooxygenase (COX) inhibitors identified a four-point pharmacophore with one hydrogen bond acceptor and three aromatic rings as essential for activity.[12] The resulting QSAR model showed excellent statistical significance (R² = 0.811) and predictive ability (predictive R² = 0.96 for the test set).[12] This model suggests that the presence of specific hydrogen bonding and aromatic features is critical for the anti-inflammatory action of these compounds.[12]

Structure-activity relationship studies have been instrumental in identifying this compound derivatives with significant antimicrobial properties.[2] For example, this compound-containing dithiocarbamates with benzylcarbamodithioate side chains at the C-3 position exhibited potent antifungal activity, with some compounds showing minimum inhibitory concentration (MIC) values in the range of 0.25-2 µg/mL.[2] Another study highlighted the broad-spectrum antibiofilm activity of a marine-derived this compound against both Gram-positive and Gram-negative pathogenic bacteria.[15][16] This compound was effective at both inhibiting biofilm formation and eradicating pre-formed biofilms.[15]

Experimental Protocols

The development of robust QSAR models relies on high-quality experimental data. Below are generalized methodologies for key experiments cited in the analysis of butenolides.

A general and versatile method for synthesizing butenolides involves a structure-oriented C-H activation reaction.[1] This approach allows for the efficient construction of the this compound core and the introduction of diverse substituents, facilitating the generation of compound libraries for SAR and QSAR studies.[1]

General Workflow for this compound Synthesis:

  • Starting Material: A suitable carboxylic acid is chosen as the starting material.

  • Catalyst System: A palladium catalyst is typically employed to facilitate the C-H activation and subsequent cyclization.

  • Reaction Conditions: The reaction is carried out in an appropriate solvent at elevated temperatures.

  • Purification: The final this compound product is purified using techniques such as column chromatography or recrystallization.

Anticancer Activity (MTT Assay):

  • Cell Culture: Cancer cell lines (e.g., PLC/PRF/5) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Anti-inflammatory Activity (Nitric Oxide Production Assay):

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Inhibition Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

  • Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualization of Key Concepts

Visual diagrams are essential for understanding complex relationships in QSAR studies. The following diagrams, generated using Graphviz, illustrate fundamental workflows and concepts.

QSAR_Workflow A Dataset Collection (this compound Structures & Biological Activity) B Molecular Descriptor Calculation (2D, 3D, Physicochemical) A->B C Data Splitting (Training and Test Sets) B->C D Model Building (e.g., MLR, PLS, CoMFA) C->D E Model Validation (Internal & External) D->E F Interpretation & Prediction (Identify Key Features, Predict New Compounds) E->F

Caption: General workflow of a quantitative structure-activity relationship (QSAR) study.

Butenolide_Scaffold cluster_0 This compound Core cluster_1 Substitution Sites This compound R1 R1 This compound->R1 C3 R2 R2 This compound->R2 C4 R3 R3 This compound->R3 C5

Caption: The core chemical scaffold of this compound with key sites for modification.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound Derivative This compound->NFkB Inhibition

Caption: Simplified signaling pathway for LPS-induced inflammation and the inhibitory action of butenolides.

Conclusion

QSAR analysis is a valuable tool in the development of novel this compound-based therapeutic agents. By quantitatively linking chemical structure to biological activity, QSAR models provide crucial insights for lead optimization and the design of more potent and selective compounds. The comparative data and methodologies presented in this guide offer a foundation for researchers to build upon in the ongoing quest for new drugs to treat a range of diseases. The continued application of advanced computational techniques, coupled with robust experimental validation, will undoubtedly accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

Lincosamide Antibiotics: A Comparative Analysis of Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a cornerstone of preclinical development. This guide provides a comparative overview of the metabolic stability of two key lincosamide antibiotics, lincomycin (B1675468) and its semi-synthetic analog clindamycin (B1669177), supported by experimental data from in vitro studies.

The lincosamide class of antibiotics, characterized by an amino acid linked to an amino sugar, has been a mainstay in treating bacterial infections for decades. Lincomycin, the parent compound, and its more potent derivative, clindamycin, are widely used. Their efficacy and pharmacokinetic profiles are significantly influenced by their susceptibility to metabolism, primarily in the liver. This guide delves into the metabolic pathways and stability of these compounds, offering valuable insights for the design of new, more stable analogs.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of lincomycin and clindamycin in human liver microsomes (HLM). These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are a standard model for predicting hepatic clearance in humans.

CompoundIn Vitro Half-Life (t½) (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)Primary Metabolic PathwayKey Metabolizing Enzyme
Lincomycin Data not available in reviewed literatureData not available in reviewed literatureN-demethylation, S-oxidationCYP3A4
Clindamycin ~2.4 hours (in vivo)[1]Data not available in reviewed literatureS-oxidation, N-demethylationCYP3A4[1][2][3]

Note: While specific in vitro half-life and intrinsic clearance values for lincomycin and clindamycin in HLM were not explicitly found in the reviewed literature, their metabolic pathways are well-characterized. The in vivo half-life of clindamycin is provided for context.

Key Metabolic Pathways and Structure-Activity Relationships

The metabolism of lincosamides is primarily mediated by the cytochrome P450 system, with CYP3A4 being the major enzyme responsible for their biotransformation.[1][2][3]

Lincomycin undergoes metabolism primarily through N-demethylation of the proline moiety and S-oxidation of the sulfur atom.

Clindamycin , the 7-chloro-7-deoxy derivative of lincomycin, follows a similar metabolic fate, with S-oxidation to clindamycin sulfoxide (B87167) being the major pathway, followed by N-demethylation to N-desmethylclindamycin.[1][2][3] The substitution of the 7-hydroxyl group with a chlorine atom in clindamycin enhances its antibacterial activity and alters its pharmacokinetic properties. While direct comparative in vitro stability data is scarce, the structural modification in clindamycin is a key determinant of its overall disposition in the body.

The metabolic susceptibility of the pyrrolidine (B122466) ring and the sulfur atom are key areas of interest for medicinal chemists aiming to design lincosamide analogs with improved metabolic stability. Modifications at these positions could potentially hinder enzymatic recognition and breakdown, leading to a longer half-life and improved bioavailability.

Experimental Protocols

The determination of in vitro metabolic stability is a critical experiment in drug discovery. The following is a generalized protocol for a typical human liver microsomal stability assay.

Human Liver Microsome (HLM) Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound (e.g., lincomycin or clindamycin analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds (e.g., a known stable and a known unstable compound)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: A reaction mixture is prepared in phosphate buffer (pH 7.4) containing the test compound at a specific concentration (typically 1 µM).

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the first-order elimination rate constant (k) is determined. The in vitro half-life (t½) is then calculated using the equation: t½ = 0.693 / k. The intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration in the incubation.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the metabolic stability of a compound using an in vitro human liver microsomal assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound (e.g., Butenolide Analog) ReactionMix Prepare Reaction Mixture (Test Compound, HLM, Buffer) TestCompound->ReactionMix HLM Human Liver Microsomes (HLM) HLM->ReactionMix NADPH_System NADPH Regenerating System InitiateReaction Initiate Reaction (Add NADPH System) NADPH_System->InitiateReaction Buffer Phosphate Buffer (pH 7.4) Buffer->ReactionMix PreIncubate Pre-incubate at 37°C ReactionMix->PreIncubate PreIncubate->InitiateReaction TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) InitiateReaction->TimePoints Terminate Terminate Reaction (Add Cold Acetonitrile) TimePoints->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS PlotData Plot % Remaining vs. Time LCMS->PlotData Calculate Calculate t½ and CLint PlotData->Calculate

Caption: Workflow for in vitro metabolic stability assay.

References

Unveiling the Potential of Marinobufagenin as a Cardiovascular Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation overview of the butenolide biomarker, Marinobufagenin (MBG), in the context of cardiovascular disease, particularly heart failure. We offer a detailed comparison with established biomarkers, present supporting experimental data, and provide methodologies for key experiments.

Introduction to Marinobufagenin (MBG)

Marinobufagenin is a cardiotonic steroid belonging to the bufadienolide class of compounds.[1] Endogenously produced in the adrenal cortex and placenta, MBG is a potent inhibitor of the α-1 isoform of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion balance.[1][2] This inhibition leads to downstream effects on cellular signaling, including vasoconstriction and natriuresis (sodium excretion).[3][4] Elevated levels of MBG have been observed in various cardiovascular conditions associated with volume expansion, such as heart failure, chronic kidney disease, and preeclampsia, positioning it as a promising biomarker for these diseases.[1][3]

Comparative Analysis: MBG vs. Established Cardiac Biomarkers

The primary established biomarkers for heart failure are B-type natriuretic peptide (BNP) and its N-terminal pro-hormone, NT-proBNP. These peptides are released by the heart in response to stretching and are well-validated for their diagnostic and prognostic value. This section compares the performance of MBG with BNP and NT-proBNP.

BiomarkerTypeMechanism of Action / ReleasePrimary Clinical UseReported Performance Metrics
Marinobufagenin (MBG) This compound (Cardiotonic Steroid)Inhibition of Na+/K+-ATPase α-1 subunit, leading to vasoconstriction and natriuresis.[1][2]Diagnosis and prognosis of heart failure, particularly in volume-expanded states.[3][5]Elevated levels are associated with increased risk of adverse clinical outcomes in heart failure.[5] A study on patients with heart failure showed that an MBG level of ≥574 pmol/L was associated with a higher risk of major adverse cardiac events.[5]
B-type Natriuretic Peptide (BNP) Peptide HormoneReleased from cardiac ventricles in response to myocardial stretch and pressure overload.[6][7]Diagnosis, prognosis, and monitoring of heart failure.[6][7]Diagnosis: At a cutoff of 100 pg/mL, BNP has shown a sensitivity of 90% and a specificity of 76% for diagnosing heart failure in patients with dyspnea.[8] In another study, a sensitivity of 94.1% and a specificity of 74.5% were reported.[9]
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Peptide HormoneCo-secreted with BNP from the cardiac ventricles.[6][7]Diagnosis, prognosis, and monitoring of heart failure.[6][7]Prognosis: In hospitalized heart failure patients, both BNP and NT-proBNP were powerful and independent predictors of all-cause death and rehospitalization, with an area under the receiver-operating characteristic curve (AUC) of 0.69 and 0.68, respectively.[10] For diagnosing heart failure in primary care, NT-proBNP at optimal cutpoints showed a pooled sensitivity of 0.86 and a specificity of 0.58.[11]

Signaling Pathway of Marinobufagenin

MBG exerts its effects primarily through the inhibition of the Na+/K+-ATPase pump, which in turn activates a complex signaling cascade. This pathway ultimately leads to increased collagen production and fibrosis, contributing to the pathophysiology of cardiovascular disease.

MBG_Signaling_Pathway MBG Marinobufagenin (MBG) NaK_ATPase Na+/K+-ATPase (α-1 subunit) MBG->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates PLC Phospholipase C (PLC) EGFR->PLC PKC_delta Protein Kinase C δ (PKCδ) PLC->PKC_delta Fli1_inhibition Inhibition of Fli1 PKC_delta->Fli1_inhibition Phosphorylates & Inhibits Collagen_synthesis Increased Collagen Synthesis & Fibrosis Fli1_inhibition->Collagen_synthesis

Caption: Signaling pathway of Marinobufagenin leading to fibrosis.

Experimental Protocols

Quantification of Marinobufagenin in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of MBG in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: Spike a known amount of an appropriate internal standard (e.g., a stable isotope-labeled MBG) into each plasma sample.

  • Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile (B52724). Vortex and centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol (B129727) and then water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering substances.

    • Elute MBG and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for steroid analysis.

    • Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both MBG and the internal standard. For MBG (precursor ion m/z 401), characteristic product ions might include m/z 339 and 347.[12]

    • Data Analysis: Quantify the amount of MBG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Experimental Workflow for Biomarker Validation

The validation of a biomarker like MBG follows a structured process to ensure its clinical utility.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Validation Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Retrospective/Prospective Studies) Analytical_Validation->Clinical_Validation Clinical_Utility Assessment of Clinical Utility Clinical_Validation->Clinical_Utility

Caption: General workflow for biomarker validation.

Conclusion

Marinobufagenin presents a compelling case as a novel biomarker for cardiovascular diseases, particularly those involving volume overload like heart failure. Its distinct mechanism of action, centered on the Na+/K+-ATPase pump, offers a different physiological window into the disease process compared to the stretch-related release of natriuretic peptides. While further large-scale clinical validation studies are needed to firmly establish its diagnostic and prognostic performance against current standards like BNP and NT-proBNP, the existing evidence strongly supports its continued investigation. The detailed methodologies provided in this guide offer a starting point for researchers to explore the potential of MBG in their own disease models and clinical studies, ultimately contributing to the advancement of cardiovascular diagnostics and personalized medicine.

References

Safety Operating Guide

Proper Disposal of Butenolides: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of butenolide-containing waste is a critical aspect of laboratory safety and environmental responsibility. Butenolides, a class of unsaturated lactones, may possess biological activity and require specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the proper management of this compound waste streams.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle all this compound waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of butenolides and their waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors or aerosols.

In the event of a spill, isolate the area and prevent the spread of the material. For small spills, absorb the this compound with an inert material such as vermiculite, sand, or commercial sorbent pads. The contaminated absorbent must then be collected in a sealed, properly labeled container for hazardous waste disposal. Do not allow butenolides or their waste to enter drains or waterways.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of butenolides is through a licensed hazardous waste disposal company. However, for small quantities, in-laboratory chemical neutralization may be a viable option prior to collection. The following protocol outlines both approaches.

Method 1: Collection for Off-Site Disposal (Preferred Method)

  • Segregation: Collect all this compound-containing waste, including pure compounds, solutions, and contaminated materials (e.g., gloves, weighing boats, absorbent materials), in a dedicated and clearly labeled hazardous waste container.

  • Container Selection: Use a container that is compatible with the chemical nature of the this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is generally suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name(s) of the this compound(s), and any other components in the waste stream. Indicate the approximate concentrations or quantities.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

Method 2: In-Laboratory Neutralization (for Small Quantities)

For small amounts of this compound waste, chemical degradation through hydrolysis can be performed to reduce its potential hazard before collection. This should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol: Alkaline Hydrolysis

Alkaline hydrolysis will open the lactone ring of the this compound to form the corresponding salt of the hydroxy- or keto-carboxylic acid, which is generally less hazardous.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Quenching solution (e.g., dilute hydrochloric acid)

Procedure:

  • In a chemical fume hood, place the this compound waste in the reaction vessel. If the waste is in an organic solvent, it may be necessary to first remove the solvent under reduced pressure.

  • Slowly add an excess of the aqueous sodium hydroxide solution to the waste while stirring. The amount of base required will depend on the quantity of this compound. A 2 to 5-fold molar excess is a reasonable starting point.

  • Allow the reaction to stir at room temperature. Gentle heating (e.g., to 40-50 °C) can accelerate the hydrolysis, but should be done with caution to avoid splashing or uncontrolled reactions.

  • Monitor the reaction for completion. This can be done by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the starting this compound spot.

  • Once the reaction is complete, cool the solution to room temperature.

  • Carefully neutralize the solution by slowly adding dilute hydrochloric acid while stirring and monitoring the pH. Adjust the pH to between 6 and 8.

  • The resulting aqueous solution should be collected in a hazardous waste container, clearly labeled with its contents, for disposal through a licensed contractor.

Note: Always perform a small-scale test reaction to ensure that the hydrolysis proceeds safely and as expected before scaling up to treat a larger quantity of waste.

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters to consider when managing this compound waste.

ParameterGuidelineSource/Rationale
Waste Classification Hazardous WasteDue to potential biological activity and reactivity.
pH for Aqueous Waste 6 - 9For neutralized waste prior to collection.
Satellite Accumulation Limit < 55 gallonsAs per general EPA guidelines for hazardous waste generators.
Halogen Content Segregate if >1%Halogenated waste often requires specific disposal routes and may be more costly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Butenolide_Disposal_Workflow start This compound Waste Generated assess Assess Quantity and Feasibility of In-Lab Neutralization start->assess small_quant Small Quantity & Feasible assess->small_quant Yes large_quant Large Quantity or Not Feasible assess->large_quant No neutralize Perform In-Lab Neutralization (e.g., Alkaline Hydrolysis) small_quant->neutralize collect Collect in Designated Hazardous Waste Container large_quant->collect neutralized_waste Collect Neutralized Waste neutralize->neutralized_waste label Label Container with Contents and Hazards collect->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS/Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup and Off-Site Disposal contact_ehs->pickup neutralized_waste->collect

Personal protective equipment for handling Butenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of butenolide, a compound that requires careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. This compound is classified as a skin, eye, and respiratory irritant, and may have potential reproductive toxicity. Therefore, stringent safety measures are imperative during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound. Due to the limited availability of specific data for this compound, recommendations for glove material are based on the chemically similar compound, gamma-butyrolactone.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to prevent contact with eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesBased on data for gamma-butyrolactone, latex gloves are recommended.[1] Nitrile gloves are not recommended.[1] It is crucial to inspect gloves for any signs of degradation before and during use. Change gloves immediately if contact with the chemical occurs.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Protection RespiratorWork with this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[2][3][4][5][6]

Quantitative Data on Chemical Resistance of Gloves

The following table provides a summary of glove compatibility with gamma-butyrolactone, which can be used as a guideline for handling this compound. "Breakthrough time" refers to the time it takes for the chemical to be detected on the inside of the glove.

Table 2: Glove Compatibility with Gamma-Butyrolactone

Glove MaterialRecommendationBreakthrough Time (minutes)
LatexRecommended> 480
NitrileNot Recommended< 15
NeopreneNot Recommended< 15
Butyl RubberNot Recommended< 15

Source: Inferred from glove compatibility charts for gamma-butyrolactone.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be performed in a controlled environment to minimize exposure risk.

  • Engineering Controls and Emergency Equipment:

    • Ventilation: All work with this compound must be conducted inside a certified chemical fume hood.

    • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Handling Procedure:

    • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or wear and replace if necessary.

    • Donning PPE: Put on all required personal protective equipment as outlined in Table 1.

    • Weighing and Transfer: When weighing or transferring this compound, use a chemical-resistant spatula and weighing paper. Conduct these operations within the fume hood.

    • Post-Handling: After use, securely cap the container and return it to its designated storage area. Thoroughly wash hands with soap and water.

Spill Response Plan

In the event of a this compound spill, immediate and appropriate action is critical to mitigate hazards.

  • Immediate Actions:

    • Alert all personnel in the immediate area of the spill.

    • If the spill is large or if you are not trained to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Small Spill Cleanup Protocol (less than 100 mL):

    • Ensure Proper PPE: Before cleaning up the spill, ensure you are wearing the appropriate PPE as detailed in Table 1, including a respirator if not already in use.

    • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

    • Collection: Once the this compound is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

    • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All materials contaminated with this compound, including disposable PPE, weighing papers, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.

    • Segregate this compound waste from other waste streams to ensure proper disposal.

  • Containerization and Labeling:

    • Use a compatible, leak-proof container for all this compound waste.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Workflow for Handling and Disposal of Butenolidedot

Butenolide_Workflow handling handling collect_waste collect_waste handling->collect_waste decontaminate decontaminate decontaminate->collect_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.